molecular formula C7H11NO3 B8138530 3-Isobutyloxazolidine-2,5-dione CAS No. 872806-45-6

3-Isobutyloxazolidine-2,5-dione

Cat. No.: B8138530
CAS No.: 872806-45-6
M. Wt: 157.17 g/mol
InChI Key: ITTTVMKZMDCJNN-UHFFFAOYSA-N
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Description

3-Isobutyloxazolidine-2,5-dione is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isobutyloxazolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isobutyloxazolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methylpropyl)-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(2)3-8-4-6(9)11-7(8)10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTTVMKZMDCJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(=O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277721
Record name 3-(2-Methylpropyl)-2,5-oxazolidinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872806-45-6
Record name 3-(2-Methylpropyl)-2,5-oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872806-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylpropyl)-2,5-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 3-Isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Isobutyloxazolidine-2,5-dione (Leucine N-Carboxyanhydride)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecule and Its Significance

4-Isobutyloxazolidine-2,5-dione, more commonly known in scientific literature as L-Leucine N-Carboxyanhydride (Leu-NCA), is a heterocyclic organic compound derived from the essential amino acid L-leucine.[1] These molecules, belonging to the class of α-amino acid N-carboxyanhydrides (NCAs), are critical building blocks for the synthesis of polypeptides.[2][3] First discovered by Hermann Leuchs, NCAs serve as activated amino acid monomers that undergo ring-opening polymerization (ROP) to form high molecular weight polypeptides with controlled structures.[2][4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Leu-NCA, with a focus on its pivotal role in the development of advanced biomaterials and therapeutics. The high reactivity of the NCA ring allows for efficient peptide bond formation, releasing only carbon dioxide as a byproduct, which underscores its utility in clean and efficient polymerization reactions.[3][5]

PART 1: Molecular Structure and Physicochemical Properties

Chemical Structure and Stereochemistry

The fundamental structure of Leu-NCA consists of a five-membered oxazolidine-2,5-dione ring with an isobutyl side chain attached to the chiral carbon at the 4-position. As it is derived from the naturally occurring amino acid L-leucine, the stereochemistry at this position is (S).

Diagram 1: Chemical Structure of (S)-4-Isobutyloxazolidine-2,5-dione (L-Leucine NCA)

Physicochemical Properties

The physical and chemical properties of Leu-NCA are summarized below. It is typically a white, crystalline solid that is highly sensitive to moisture.[2][6]

PropertyValueSource(s)
IUPAC Name (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione[1]
Synonyms L-Leucine N-carboxyanhydride, Leu-NCA[1]
CAS Number 3190-70-3[1]
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
Physical Form White to off-white solid
Purity Typically >97%[7]
Storage Store at -20°C under an inert atmosphere (e.g., nitrogen)[5][7][8]
Solubility Soluble in many organic solvents (e.g., THF, DMF, DCM)[6]

PART 2: Synthesis and Purification

The Fuchs-Farthing Method: A Proven Synthetic Route

The most prevalent method for synthesizing NCAs, including Leu-NCA, is the Fuchs-Farthing method, which involves the direct phosgenation of the unprotected amino acid.[9] To enhance safety and ease of handling, gaseous phosgene has been largely replaced by its liquid congeners, diphosgene and triphosgene.[4][9] The reaction proceeds by converting the amino acid into an intermediate N-chloroformyl amino acid, which then undergoes cyclization to form the NCA, releasing hydrogen chloride (HCl) as a byproduct.

Diagram 2: Synthesis of Leu-NCA via the Fuchs-Farthing Method

cluster_0 L-Leucine cluster_1 Triphosgene cluster_2 Leu-NCA Leucine H₂N-CH(R)-COOH NCA O=C-O-C(=O)-NH-CH(R) Leucine->NCA + Triphosgene - HCl Phosgene (COCl₂)₃ R_def R = -CH₂(CH(CH₃)₂)

Detailed Experimental Protocol: Synthesis of Leu-NCA

This protocol describes a representative synthesis using triphosgene in an anhydrous solvent. All operations must be conducted in a well-ventilated fume hood due to the toxicity of reagents and byproducts.

Materials:

  • L-Leucine (1.0 eq)

  • Triphosgene (0.4 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Suspend L-Leucine in anhydrous THF under a nitrogen atmosphere in a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Phosgenation: Slowly add a solution of triphosgene in anhydrous THF to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 60-65°C) and maintain for 2-4 hours. The reaction mixture should clarify as the L-Leucine is consumed and the NCA is formed.

  • Solvent Removal: After the reaction is complete, allow the solution to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot anhydrous THF or ethyl acetate. Add anhydrous hexane dropwise until the solution becomes turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature and then place it in a freezer (-20°C) overnight to facilitate complete crystallization.

  • Isolation and Storage: Filter the crystalline Leu-NCA product under a nitrogen atmosphere, wash with cold anhydrous hexane, and dry under high vacuum.[5] Store the purified product in a sealed container under nitrogen at -20°C to prevent degradation.[5][7]

Purification and Quality Control

The purity of the NCA monomer is paramount for achieving controlled polymerization and high molecular weight polypeptides.[4] Impurities, such as residual HCl or unreacted amino acids, can initiate unwanted side reactions or terminate the growing polymer chains.[4][9]

  • Recrystallization: The most common method for purifying solid NCAs.

  • Flash Column Chromatography: An effective technique for removing impurities from NCAs that are difficult to recrystallize.[9]

PART 3: Reactivity and Ring-Opening Polymerization (ROP)

Chemical Reactivity

The oxazolidine-2,5-dione ring of Leu-NCA possesses two electrophilic carbonyl carbons (C2 and C5), making it highly susceptible to nucleophilic attack.[9] This reactivity is the basis for its polymerization. However, it also makes the molecule highly sensitive to moisture, which can hydrolyze the ring back to the parent amino acid, L-leucine, with the release of CO₂.[2]

Mechanisms of Ring-Opening Polymerization

The ROP of NCAs can proceed through several mechanisms, primarily the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) .[9][10] The choice of initiator dictates the dominant pathway.

  • Normal Amine Mechanism (NAM): Initiated by primary amines. The amine attacks the C5 carbonyl, leading to ring opening and the formation of a carbamate, which subsequently decarboxylates to generate a new terminal amine. This new amine then propagates the polymerization. NAM generally allows for good control over the polymer's molecular weight and results in low dispersity.[10][11]

  • Activated Monomer Mechanism (AMM): Typically initiated by strong bases or tertiary amines.[9][10] The initiator deprotonates the N-H bond of the NCA monomer, creating a highly nucleophilic N-anion. This "activated monomer" then attacks another NCA molecule, propagating the chain. AMM can lead to very rapid polymerization but often results in broader molecular weight distributions.[10]

Diagram 3: Mechanisms of NCA Ring-Opening Polymerization

cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) A1 Primary Amine (Initiator) A3 Nucleophilic Attack at C5 Carbonyl A1->A3 A2 NCA Monomer A2->A3 A4 Ring Opening & Decarboxylation A3->A4 A5 Propagating Chain with Amine Terminus A4->A5 B1 Tertiary Amine (Initiator) B3 Deprotonation of N-H B1->B3 B2 NCA Monomer B2->B3 B4 Activated Monomer (NCA Anion) B3->B4 B5 Attack on another NCA Monomer B4->B5

Experimental Protocol: Synthesis of Poly-L-leucine via ROP

This protocol describes the synthesis of a homopolypeptide using a primary amine initiator.

Materials:

  • Purified Leu-NCA

  • Benzylamine (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, dissolve the desired amount of Leu-NCA in anhydrous DMF.

  • Initiation: Calculate the required amount of benzylamine to achieve the target degree of polymerization (Monomer:Initiator ratio). Add the initiator to the stirred NCA solution.

  • Polymerization: Allow the reaction to proceed at room temperature for 24-72 hours. Monitor the reaction by IR spectroscopy by observing the disappearance of the anhydride peaks (~1850 and 1790 cm⁻¹).

  • Precipitation: Once the polymerization is complete, precipitate the resulting poly-L-leucine by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the white polymer precipitate by filtration or centrifugation.

  • Purification: Wash the polymer multiple times with diethyl ether to remove any unreacted monomer and residual solvent.

  • Drying: Dry the final polypeptide product under high vacuum to a constant weight.

PART 4: Applications in Drug Development and Materials Science

The ability to form well-defined polypeptides makes Leu-NCA an invaluable monomer in biomedical research.[9] Poly-L-leucine and its copolymers exhibit hydrophobic properties, which are exploited in various applications.

  • Drug Delivery: Leu-NCA is used to synthesize amphiphilic block copolymers (e.g., PEG-poly(L-leucine)). These polymers self-assemble in aqueous solutions to form micelles or vesicles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[4]

  • Biomaterials and Tissue Engineering: Polypeptides derived from Leu-NCA can be used to create scaffolds, hydrogels, and other materials for tissue regeneration. Their biocompatibility and biodegradability make them attractive for these applications.[9][10]

  • Peptide Synthesis: While primarily used for polymerization, NCAs can also be used for the stepwise synthesis of peptides, offering a route that avoids many of the coupling reagents typically used in solid-phase peptide synthesis.[5]

PART 5: Spectroscopic Characterization

Confirming the structure and purity of synthesized Leu-NCA is essential.

TechniqueExpected Observations
¹H NMR Signals corresponding to the isobutyl protons (-CH(CH₃)₂, -CH₂-), the alpha-proton on the ring, and the N-H proton. The diastereotopic nature of the methyl groups and methylene protons often leads to complex splitting patterns.
¹³C NMR Resonances for the two distinct carbonyl carbons of the anhydride ring (typically ~170 ppm and ~152 ppm), the chiral alpha-carbon, and the carbons of the isobutyl side chain.[12]
FT-IR Characteristic strong, split C=O stretching bands for the cyclic anhydride at approximately 1850 cm⁻¹ and 1790 cm⁻¹.
Mass Spec The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (157.17 g/mol ).

PART 6: Safety and Handling

Hazard Statements:

  • Harmful if swallowed.[13]

  • Causes skin irritation.[13]

  • Causes serious eye irritation.[13]

  • May cause respiratory irritation.[13]

Precautionary Measures:

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid breathing dust.[14]

  • Storage: Store in a tightly sealed container in a dry, cool place (-20°C) under an inert atmosphere.[7] Containers that have been opened must be carefully resealed to prevent moisture ingress.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[14]

References

  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. (2017). MDPI. Available at: [Link]

  • Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. (2019). PNAS. Available at: [Link]

  • Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. (2017). MPG.PuRe. Available at: [Link]

  • Amino acid N-carboxyanhydride. Wikipedia. Available at: [Link]

  • Cheng, J., Ziller, J. W., & Deming, T. J. (2000). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Cheng Research Group. Available at: [Link]

  • Ring-Opening Polymerization of N-Carboxyanhydrides Initiated by a Hydroxyl Group. (2017). ACS Publications. Available at: [Link]

  • Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. (2022). PMC. Available at: [Link]

  • Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. (2023). ACS Publications. Available at: [Link]

  • Controlled Synthesis of Telechelic Polypeptides via Polymerization of N-Carboxyanhydrides Mediated by Phosphate Kinetic Modulators. (2025). ACS Publications. Available at: [Link]

  • N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. (2022). The Royal Society of Chemistry. Available at: [Link]

  • Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. ResearchGate. Available at: [Link]

  • Controlled synthesis of telechelic polypeptides via polymerization of N-carboxyanhydrides mediated by phosphate kinetic modulato. (2025). Cheng Research Group. Available at: [Link]

  • Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. ResearchGate. Available at: [Link]

  • Large-scale synthesis of α-amino acid-N-carboxyanhydrides. (2016). Taylor & Francis Online. Available at: [Link]

  • L-Val-NCA | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • CAS No : 24601-74-9 | Product Name : L-Valine N-Carboxyanhydride. Pharmaffiliates. Available at: [Link]

  • Boc-L-Valine N-carboxyanhydride | CAS#:141468-55-5. Chemsrc. Available at: [Link]

  • (S)-4-isobutyloxazolidine-2,5-dione. PubChem. Available at: [Link]

  • Z-L-Valine NCA Industry Analysis and Consumer Behavior. Data Insights Market. Available at: [Link]

  • S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p. EGUsphere. Available at: [Link]

  • Isobutyloxazolidine-2,5-dione | 51248-35-2. MilliporeSigma. Available at: [Link]

  • α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations:. (2022). PMC Isochem. Available at: [Link]

  • New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. (2024). MDPI. Available at: [Link]

  • 3-Allyl-5-isobutylimidazolidine-2,4-dione. SpectraBase. Available at: [Link]

  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (2002). Available at: [Link]

  • (S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023. PubChem - NIH. Available at: [Link]

  • Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. (2015). JSciMed Central. Available at: [Link]

  • 3-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 138603. PubChem - NIH. Available at: [Link]

  • Synthesis and activity of potent 3-(isoxazolidin-5-yl)- and 3-(isoxazolidinium-5-yl)cephalosporins. PubMed. Available at: [Link]

Sources

Technical Master File: 3-Isobutyloxazolidine-2,5-dione (Leucine NCA) & Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Master Technical File for researchers and drug development scientists. It addresses the specific nomenclature ambiguity of the topic while providing rigorous protocols for the most commercially and scientifically relevant isomer.

Part 1: Nomenclature & Chemical Identity (Critical Resolution)

EXECUTIVE ALERT: Positional Isomerism & Commercial Ambiguity The string "3-Isobutyloxazolidine-2,5-dione" presents a critical nomenclature hazard in chemical sourcing and synthesis. It is frequently used in commercial databases as a synonym for Leucine NCA (4-substituted), despite chemically describing N-Isobutyl Glycine NCA (3-substituted).

You must verify your target molecule structure before proceeding.

FeatureTarget A: Leucine NCA (Most Likely)Target B: N-Isobutyl Glycine NCA (Specialized)
IUPAC Name 4 -isobutyl-1,3-oxazolidine-2,5-dione3 -isobutyl-1,3-oxazolidine-2,5-dione
Common Name L-Leucine NCAN-Isobutyl Glycine NCA
CAS Number 3190-70-3 (L-isomer)51248-35-2 (Racemic)Not widely listed (Custom synthesis often req.)[1][2][3]
Polymer Product Poly(L-leucine) (Polypeptide)Poly(N-isobutyl glycine) (Peptoid)
Secondary Structure

-Helix former (rigid)
No H-bonding (flexible/amorphous)
Application Drug delivery (hydrophobic blocks), Tissue EngineeringPeptidomimetics, Protease-resistant therapeutics

This guide primarily details Target A (Leucine NCA) due to its prevalence in drug development (e.g., copolymer micelles), but includes a dedicated section for Target B (Peptoids) .

Part 2: Structural Analysis & Reactivity

Physicochemical Profile (Leucine NCA)
  • Formula:

    
    
    
  • Molecular Weight: 157.17 g/mol [3][4]

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 93–96 °C (Decomposes).

  • Solubility: Soluble in THF, Dioxane, DMF, DMSO. Insoluble/Decomposes in water/alcohols.

Reactivity Core: The NCA Ring

The oxazolidine-2,5-dione ring is a "coiled spring" of energy, driven by the release of


.
  • Nucleophilic Attack (C5): Primary amines attack C5, opening the ring to form an amino acid amide and releasing

    
    . This is the basis of Ring-Opening Polymerization (ROP).
    
  • Moisture Sensitivity: Water attacks C5 to form the carbamic acid, which decarboxylates to the free amino acid (Leucine). This "kills" the active monomer.

    • Protocol Rule: All solvents must be anhydrous (<10 ppm

      
      ).
      

Part 3: Synthesis Protocol (Fuchs-Farthing Method)

This protocol describes the synthesis of Leucine NCA from L-Leucine using Triphosgene. This method is safer than using gaseous phosgene but requires strict ventilation.

Reaction Scheme


Graphviz Workflow: Synthesis & Purification

SynthesisWorkflow Start Start: L-Leucine (Dry, finely ground) Reaction Reaction: 50°C, 2-4 hrs (Ar atmosphere) Start->Reaction Reagent Reagent: Triphosgene (0.35 eq) in dry THF Reagent->Reaction Clear Checkpoint: Solution Clears Reaction->Clear Monitor turbidity Evap Concentration: Remove solvent/HCl under vac Clear->Evap Clear solution Precip Precipitation: Add dry Hexane Evap->Precip Recryst Recrystallization (Critical): THF/Hexane (1:3) x3 Precip->Recryst Remove HCl traces Product Final Product: Leucine NCA Crystals Recryst->Product Dry in Glovebox

Caption: Step-by-step workflow for the synthesis and purification of Leucine NCA via the Triphosgene route.

Detailed Methodology
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser,

    
     inlet, and HCl trap (NaOH solution).
    
  • Suspension: Suspend L-Leucine (10.0 g, 76 mmol) in anhydrous THF (150 mL).

  • Addition: Add Triphosgene (7.6 g, 25.6 mmol) in one portion.

  • Reaction: Heat to 50°C. The suspension will gradually clear as the NCA forms and dissolves. Reaction is complete when the solution is transparent (approx. 2-3 hours).

  • Work-up:

    • Cool to room temperature.[5]

    • Purge with

      
       for 30 mins to remove excess HCl/phosgene.
      
    • Concentrate to ~20 mL under reduced pressure.

    • Precipitate by adding anhydrous Hexane (100 mL) inside a glovebox or under strict inert flow.

  • Purification (The "Self-Validating" Step):

    • Dissolve crude solid in minimal THF.

    • Add Hexane until cloudy. Cool to -20°C.

    • Repeat 3 times. Why? Traces of HCl or amine salts will terminate polymerization. Only 3x recrystallized material yields high molecular weight polymers.

Part 4: Polymerization (Ring-Opening Polymerization)

Mechanism: Normal Amine Mechanism (NAM)

The most controlled method for synthesizing Poly(L-leucine) is the Normal Amine Mechanism, initiated by a primary amine (e.g., hexylamine or PEG-amine).

Graphviz Pathway: ROP Mechanism

ROP_Mechanism Initiator Primary Amine (R-NH2) Attack Nucleophilic Attack on C5 Initiator->Attack NCA Leucine NCA (Monomer) NCA->Attack Intermediate Carbamic Acid Intermediate Attack->Intermediate Decarb Decarboxylation (-CO2) Intermediate->Decarb ChainGrowth Active Amine End (Elongation) Decarb->ChainGrowth ChainGrowth->Attack Next NCA Cycle

Caption: The Normal Amine Mechanism (NAM) cycle for the polymerization of Leucine NCA.

Experimental Protocol for Poly(L-Leucine)
  • Glovebox: Perform all steps in an inert atmosphere (

    
     ppm).
    
  • Solution: Dissolve purified Leucine NCA (500 mg) in anhydrous DMF (5 mL).

  • Initiation: Add Hexylamine stock solution. Target degree of polymerization (DP) = [Monomer]/[Initiator].

    • Example: For DP=50, add 0.064 mmol Hexylamine.

  • Incubation: Stir at room temperature for 48-72 hours.

    • Validation: Monitor disappearance of NCA anhydride peaks (1790, 1850 cm⁻¹) via FTIR.

  • Termination: Precipitate into diethyl ether. Wash with water to remove DMF. Dry in vacuo.

Part 5: The N-Substituted Isomer (Peptoids)

If your research specifically targets 3-Isobutyloxazolidine-2,5-dione (N-Isobutyl Glycine NCA), you are synthesizing a Peptoid .

Key Differences in Synthesis
  • Precursor: Start with N-isobutyl glycine (synthesized via reductive amination of isobutyraldehyde + glycine).

  • Polymerization: N-substituted NCAs are less reactive and more prone to steric hindrance.

  • Properties: The resulting Poly(N-isobutyl glycine) is devoid of backbone hydrogen donors, making it highly soluble in organic solvents and resistant to proteolysis (ideal for stable drug carriers).

Comparative Data Table
PropertyPoly(L-Leucine)Poly(N-Isobutyl Glycine)
Backbone Type Polypeptide (-NH-CHR-CO-)Polypeptoid (-NR-CH2-CO-)
Chirality L-Chiral CenterAchiral (unless side chain is chiral)
Secondary Structure Stable

-Helix
Amorphous / Helical (Polyproline type I)
Protease Stability Low (Degradable)High (Resistant)
Solubility Hydrophobic (aggregates in water)Tunable / Lipophilic

References

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs). In Alpha-Amino Acid N-Carboxyanhydrides and Related Heterocycles. Springer.

  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science.

  • Luxenhofer, R., et al. (2010). Polypeptoids: Stability and solubility of poly(N-substituted glycine)s. Macromolecules.

  • Sigma-Aldrich. (2024). Product Specification: L-Leucine NCA (CAS 3190-70-3).

  • PubChem. (2024). Compound Summary: (S)-4-Isobutyloxazolidine-2,5-dione.[3] National Library of Medicine.

Sources

Solubility and Solvent Dynamics of 3-Isobutyloxazolidine-2,5-dione in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-isobutyloxazolidine-2,5-dione (CAS 51248-35-2), more commonly referred to in polymer chemistry as N-isobutylglycine N-carboxyanhydride (N-iBu-NCA) , is a critical monomer used in the synthesis of advanced polypeptoids[1]. Unlike traditional polypeptides, polypeptoids lack hydrogen-bond donors along their backbone, granting them unique thermal processability and solubility profiles. However, the successful Ring-Opening Polymerization (ROP) of these materials relies entirely on the precise understanding of the monomer’s solubility. This whitepaper deconstructs the thermodynamic causality behind the solubility of N-iBu-NCA in organic solvents and provides field-proven, self-validating protocols for its handling and polymerization.

Mechanistic Causality of Solubility: The Role of N-Alkylation

To master the handling of 3-isobutyloxazolidine-2,5-dione, one must first understand the molecular physics governing its phase behavior.

Standard


-amino acid NCAs (e.g., Leucine NCA or Alanine NCA) possess a secondary amine within the oxazolidine-2,5-dione ring. This N-H group acts as a potent hydrogen-bond donor, interacting strongly with the C=O groups of adjacent molecules. This creates a rigid, high-energy crystal lattice that typically requires highly polar, high-dielectric solvents (like DMF or DMSO) to disrupt.

In stark contrast, 3-isobutyloxazolidine-2,5-dione features an N-isobutyl substitution [2]. This simple alkylation fundamentally alters the thermodynamics of solvation through three mechanisms:

  • Eradication of Hydrogen Bonding : The tertiary nitrogen cannot donate hydrogen bonds, effectively dismantling the intermolecular H-bond network that typically causes NCA aggregation.

  • Steric Frustration : The bulky, branched isobutyl group disrupts crystal packing efficiency, significantly lowering the lattice energy required for dissolution.

  • Hydrophobic Enhancement : The aliphatic side chain increases the monomer's affinity for moderately polar and non-polar organic media.

Consequently, N-iBu-NCA exhibits exceptional solubility in a broad spectrum of organic solvents, allowing chemists to perform ROP in non-coordinating solvents that minimize side reactions[2][3].

Quantitative Solubility Profile

The table below synthesizes the solubility behavior of 3-isobutyloxazolidine-2,5-dione across various organic solvents, highlighting the causality between solvent properties and ROP suitability.

Organic SolventDielectric Constant (

)
Solubility ProfileMechanistic Suitability for ROP
Dichloromethane (DCM) 8.93Excellent (>1.0 M)Ideal. Low polarity minimizes chain-transfer side reactions; easily removed under vacuum.
Tetrahydrofuran (THF) 7.52Excellent (>1.0 M)Standard choice. Solvates both the monomer and the growing polypeptoid chain effectively.
Benzonitrile 25.2Excellent (>0.5 M)Highly suitable. Often used for precise, controlled ROP to achieve Poisson molecular weight distributions.
Toluene 2.38Good (~0.2 - 0.5 M)Useful for highly controlled, slow kinetics. The non-polar nature suppresses premature proton transfer.
Hexane 1.89Poor / Insoluble Unsuitable for ROP. Used primarily as an anti-solvent for the precipitation and purification of the monomer.
Water 80.1Reactive / Degrades Critical Failure . Water acts as a proton transfer catalyst, causing rapid, uncontrolled hydrolysis of the NCA ring[3].

Experimental Workflow: Self-Validating Solubility & ROP Protocol

Because NCAs are highly susceptible to moisture-induced degradation, every step of the dissolution and polymerization process must be a self-validating system . If moisture is present, the NCA will prematurely ring-open, forming insoluble oligomers and releasing CO


, which manifests as unexpected turbidity.
Step-by-Step Methodology

Step 1: Rigorous Solvent Purification (Validation Check)

  • Pass the chosen solvent (e.g., THF or DCM) through an activated alumina column in a solvent purification system (SPS).

  • Self-Validation: Perform a Karl Fischer titration. The solvent must register < 10 ppm H

    
    O  before proceeding.
    

Step 2: Inert Atmosphere Preparation

  • Transfer the purified solvent and the 3-isobutyloxazolidine-2,5-dione monomer into an argon-filled glovebox.

  • Ensure the glovebox sensors read < 1 ppm O

    
     and < 1 ppm H
    
    
    
    O
    .

Step 3: Monomer Dissolution & Gravimetric Assessment

  • Weigh 500 mg of 3-isobutyloxazolidine-2,5-dione into a flame-dried Schlenk flask.

  • Gradually add 5.0 mL of anhydrous THF to achieve a ~0.6 M concentration.

  • Self-Validation: Swirl gently. The solution must become entirely clear and colorless within 60 seconds. If the solution remains turbid, moisture contamination has occurred, and the batch must be aborted.

Step 4: Controlled Ring-Opening Polymerization (ROP)

  • Once homogeneous solubility is confirmed, inject a primary amine initiator (e.g., benzylamine) at the desired monomer-to-initiator ([M]/[I]) ratio.

  • Self-Validation: Monitor the solution for effervescence. The controlled release of CO

    
     bubbles is the visual confirmation of successful nucleophilic attack and chain propagation.
    

Visualizations of Mechanisms and Workflows

ROP_Pathway A 3-Isobutyloxazolidine-2,5-dione (N-iBu-NCA) B Solvation in THF/DCM (H-Bond Independent) A->B Overcomes Lattice Energy C Initiator Addition (Benzylamine) B->C Homogeneous Phase D Ring-Opening Propagation C->D Nucleophilic Attack E Poly(N-isobutylglycine) + CO2 Evolution D->E Decarboxylation

Caption: Mechanistic pathway of N-iBu-NCA solvation and subsequent Ring-Opening Polymerization (ROP).

Workflow Step1 1. Glovebox Environment (H2O < 1 ppm, O2 < 1 ppm) Step2 2. Solvent Drying & Validation (Karl Fischer < 10 ppm) Step1->Step2 Step3 3. NCA Dissolution (Target: 0.1 - 0.5 M) Step2->Step3 Step4 4. Visual Inspection (Clear = Soluble, Turbid = Hydrolysis) Step3->Step4 Step5 5. Controlled ROP (Monitor CO2 Effervescence) Step4->Step5 Proceed if homogeneous Error Precipitation / Discard (Moisture Contamination) Step4->Error If turbid

Caption: Self-validating experimental workflow for moisture-free NCA solubility testing and polymerization.

References

  • Title : Isobutyloxazolidine-2,5-dione | 51248-35-2 - Sigma-Aldrich Source : sigmaaldrich.com URL : 1

  • Title : Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution Source : tu-dresden.de URL : 2

  • Title : Unveiling Proton Transfer as the Key Process to Understand and Promote the Ring-Opening Polymerization of N-Carboxyanhydrides | Polymer Science & Technology Source : acs.org URL :3

Sources

Polypeptides vs. Polypeptoids: A Mechanistic and Structural Analysis of Leucine NCA and 3-Isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of sequence-defined biomaterials, the subtle repositioning of a single functional group dictates the entire macromolecular fate of the resulting polymer. This technical guide explores the profound chemical, mechanistic, and biophysical divergences between Leucine N-carboxyanhydride (Leucine NCA) and its structural isomer, 3-Isobutyloxazolidine-2,5-dione .

While both monomers share the identical molecular formula (C₇H₁₁NO₃) and feature an isobutyl moiety attached to an oxazolidine-2,5-dione ring, the position of this substitution—the


-carbon versus the nitrogen atom—determines whether the monomer yields a rigid, hydrogen-bonded polypeptide  or a flexible, protease-resistant polypeptoid [1, 2].

Structural Chemistry: C-Alkyl vs. N-Alkyl Substitution

To understand the divergent behavior of these monomers, we must first examine the numbering of the 1,3-oxazolidine-2,5-dione ring: Oxygen is position 1, the carbonyls are at positions 2 and 5, Nitrogen is at position 3, and the


-carbon is at position 4 [3].
Leucine NCA: (4S)-4-isobutyloxazolidine-2,5-dione

Leucine NCA is the standard N-carboxyanhydride of the naturally occurring amino acid L-leucine.

  • Substitution Site: The isobutyl side chain is located at the C4 position (the

    
    -carbon).
    
  • Nitrogen Status: The nitrogen at position 3 is unsubstituted, meaning it retains a reactive N–H proton .

  • Polymer Class: Ring-opening polymerization (ROP) yields Poly(L-leucine) , a classical polypeptide [1].

3-Isobutyloxazolidine-2,5-dione: N-isobutylglycine NCA (Nleu NCA)

3-Isobutyloxazolidine-2,5-dione is an N-substituted NCA (NNCA), specifically derived from N-isobutylglycine.

  • Substitution Site: The isobutyl side chain is located at the N3 position (the nitrogen atom).

  • Nitrogen Status: The nitrogen is fully substituted; it lacks an N–H proton .

  • Polymer Class: ROP yields Poly(N-isobutylglycine) , a peptidomimetic known as a polypeptoid [2, 4].

Mechanistic Implications in Ring-Opening Polymerization (ROP)

The presence or absence of the N3 proton is the single most critical factor governing the polymerization kinetics and control of these monomers.

The Normal Amine Mechanism (NAM) vs. Activated Monomer Mechanism (AMM)

During the ROP of standard NCAs like Leucine NCA , polymerization typically proceeds via the Normal Amine Mechanism (NAM) , where a primary amine initiator nucleophilically attacks the C5 carbonyl, leading to ring opening, decarboxylation, and the exposure of a new propagating amine terminus.

However, because Leucine NCA possesses an acidic N–H proton (pKa ~12), strong bases—or even the propagating amine itself under certain conditions—can deprotonate the monomer. This generates an NCA anion, triggering the Activated Monomer Mechanism (AMM) . AMM leads to rapid, uncontrolled polymerization, resulting in broad molecular weight distributions (dispersity, Đ > 1.5), chain branching, and loss of end-group fidelity.

The "AMM-Proof" Nature of NNCAs

By shifting the isobutyl group to the nitrogen atom, 3-Isobutyloxazolidine-2,5-dione becomes structurally immune to AMM [4]. Lacking an abstractable proton, it cannot form the NCA anion. Consequently, its polymerization is forced to proceed exclusively via NAM. This strict mechanistic enforcement allows for highly controlled, "living" polymerizations that follow a Poisson distribution, yielding polypeptoids with exceptionally low dispersity (Đ < 1.1) and predictable molecular weights [5].

ROP_Mechanism LeuNCA Leucine NCA (C4-isobutyl, has N-H) NAM Normal Amine Mechanism (NAM) LeuNCA->NAM Nucleophile AMM Activated Monomer Mechanism (AMM) LeuNCA->AMM Base/Deprotonation IsoNCA 3-Isobutyl NCA (N3-isobutyl, no N-H) IsoNCA->NAM Nucleophile/Catalyst PolyPeptide Poly(L-leucine) (Broad Dispersity if AMM) NAM->PolyPeptide C5 Attack PolyPeptoid Poly(N-isobutylglycine) (Living, Low Dispersity) NAM->PolyPeptoid C5 Attack AMM->PolyPeptide Uncontrolled

Figure 1: Divergent ROP pathways dictated by the presence or absence of the N3 proton.

Macromolecular Architecture & Biophysical Properties

The structural shift from C-alkylation to N-alkylation profoundly alters the biophysics of the resulting macromolecules.

Poly(L-leucine): Rigid and Hydrogen-Bonded

In poly(L-leucine), the backbone contains secondary amides. The N–H groups act as robust hydrogen bond donors, while the C=O groups act as acceptors. This extensive intramolecular hydrogen bonding drives the polymer to fold into rigid


-helices  and 

-sheets
. Because the isobutyl side chains are highly hydrophobic, poly(L-leucine) exhibits poor solubility in aqueous media and a strong propensity for aggregation.
Poly(N-isobutylglycine): Flexible and Biomimetic

In poly(N-isobutylglycine), the backbone consists entirely of tertiary amides. There are no hydrogen bond donors on the polymer backbone. Without the thermodynamic driving force of hydrogen bonding, polypeptoids are highly flexible and amorphous. Their conformation is dictated solely by the steric bulk of the N-substituent and the cis/trans isomerization of the amide bond.

Furthermore, because natural proteases recognize the secondary amide bonds and specific


-carbon stereocenters of polypeptides, polypeptoids are virtually invisible to enzymatic degradation[5]. This has made N-isobutylglycine (often abbreviated as Nleu) a critical building block in advanced biomaterials, such as synthetic collagen mimics, where Gly-Pro-Nleu sequences are used to form highly stable, pre-organized triple helices without relying on natural proline [6].

Structural_Properties Polymer Macromolecular Architecture Peptide Poly(L-leucine) (Polypeptide) Polymer->Peptide Peptoid Poly(N-isobutylglycine) (Polypeptoid) Polymer->Peptoid Hbond Secondary Amides (Backbone H-Bonding) Peptide->Hbond NoHbond Tertiary Amides (No Backbone H-Bonding) Peptoid->NoHbond AlphaHelix Rigid α-Helices Protease Susceptible Hbond->AlphaHelix Flexible Flexible, Amorphous Protease Resistant NoHbond->Flexible

Figure 2: Biophysical consequences of backbone hydrogen bonding capacity.

Quantitative Comparison

PropertyLeucine NCA3-Isobutyloxazolidine-2,5-dione
IUPAC Name (4S)-4-isobutyloxazolidine-2,5-dione3-isobutyloxazolidine-2,5-dione
Substitution Site C4 (

-carbon)
N3 (Nitrogen)
Backbone Proton Present (N–H)Absent (N-Alkyl)
Susceptibility to AMM High (Requires strict NAM control)None (Strictly NAM/Living)
Resulting Polymer Poly(L-leucine) (Polypeptide)Poly(N-isobutylglycine) (Polypeptoid)
Polymer Backbone Secondary AmidesTertiary Amides
Secondary Structure

-helices,

-sheets
Flexible, Amorphous
Enzymatic Stability Susceptible to proteasesHighly resistant to proteases

Experimental Protocols: Self-Validating ROP Workflows

The following protocols detail the synthesis of both polymers. Causality note: NCA polymerizations are notoriously sensitive to moisture. Water acts as a nucleophile, initiating uncontrolled NAM, while the resulting hydroxide ions can initiate AMM. Therefore, strict anhydrous conditions (glovebox, Schlenk line) are not optional; they are the self-validating foundation of the protocol.

Protocol 1: Controlled Synthesis of Poly(L-leucine) via NAM

Objective: Suppress AMM by utilizing a highly nucleophilic, low-basicity primary amine in a low-dielectric solvent.

  • Preparation: Inside an argon-filled glovebox, dissolve 1.0 g of recrystallized Leucine NCA (6.36 mmol) in 10 mL of anhydrous, septum-sealed N,N-dimethylformamide (DMF).

  • Initiation: Rapidly inject a standardized solution of hexylamine (initiator) at a Monomer-to-Initiator ([M]:[I]) ratio of 50:1. Hexylamine is chosen because its nucleophilicity outcompetes its basicity, favoring C5 attack over N3 deprotonation.

  • Propagation & Monitoring: Stir the reaction at 25°C. Monitor the reaction via FTIR spectroscopy. The self-validation metric is the disappearance of the characteristic NCA anhydride carbonyl stretching bands at 1790 cm⁻¹ and 1850 cm⁻¹ .

  • Termination: Once NCA bands are completely absent (typically 24-48 hours), precipitate the viscous solution into excess cold diethyl ether.

  • Isolation: Centrifuge, wash the white poly(L-leucine) precipitate with methanol to remove unreacted initiator, and dry under high vacuum.

Protocol 2: Transition-Metal Catalyzed ROP of 3-Isobutyloxazolidine-2,5-dione

Objective: Overcome the steric hindrance of the N-isobutyl group to achieve high-molecular-weight polypeptoids using a transition metal catalyst.

  • Preparation: Inside an argon-filled glovebox, dissolve 1.0 g of 3-Isobutyloxazolidine-2,5-dione (6.36 mmol) in 5 mL of anhydrous Tetrahydrofuran (THF). NNCAs require higher concentrations due to slower propagation kinetics [5].

  • Catalyst Addition: Add a solution of zero-valent Nickel complex, such as bipyridylNi(COD), at an [M]:[I] ratio of 100:1. Causality: The Ni(0) complex undergoes oxidative addition into the NCA ring, forming an active Ni-amido-amidate propagating species that bypasses traditional steric bottlenecks.

  • Propagation: Heat the reaction to 50°C. The lack of an N–H proton ensures that even at elevated temperatures, AMM cannot occur, preserving the living nature of the chain ends.

  • Monitoring: Track the reaction via FTIR until the 1790/1850 cm⁻¹ bands disappear (typically 48-72 hours for sterically hindered NNCAs).

  • Quenching & Isolation: Quench the active metal chain ends with 1M HCl in methanol. Precipitate the polymer in cold hexanes, isolate via centrifugation, and dry under vacuum to yield poly(N-isobutylglycine).

References

  • PubChem. "L-Leucine NCA; CID 10236023." National Center for Biotechnology Information. Available at:[Link]

  • IUCr Journals. "Crystal structure of γ-methyl l-glutamate N-carboxy anhydride." Acta Crystallographica Section E, 2015. Available at:[Link]

  • Luxenhofer, R., et al. "Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution." Macromolecules, 2011. Available at:[Link]

  • NSF Public Access Repository. "Polypeptoids and Peptoid–Peptide Hybrids by Transition Metal Catalysis." ACS Macro Letters, 2021. Available at:[Link]

  • Goodman, M., et al. "Collagen-Based Structures Containing the Peptoid Residue N-Isobutylglycine (Nleu). 6. Conformational Analysis of Gly-Pro-Nleu Sequences by 1H NMR, CD, and Molecular Modeling." Journal of the American Chemical Society / Biochemistry, 1997. Available at:[Link]

Thermodynamic Stability of Leucine N-Carboxyanhydride (Leu-NCA) Monomers: Mechanisms, Moisture-Tolerant Synthesis, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of well-defined polypeptide-based biomaterials, such as amphiphilic block copolypeptides (e.g., PEG-b-pLeu), relies heavily on the ring-opening polymerization (ROP) of


-amino acid N-carboxyanhydrides (NCAs). Among these, Leucine N-carboxyanhydride (Leu-NCA) is a critical hydrophobic building block. However, the inherent thermodynamic and kinetic instability of the 5-membered NCA ring presents a massive hurdle in polymer chemistry.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic procedural steps. Here, we will dissect the fundamental thermodynamic vulnerabilities of Leu-NCA, explain the causality behind its degradation pathways, and provide field-proven, self-validating experimental protocols for its moisture-tolerant synthesis and long-term stabilization.

The Thermodynamic Vulnerability of the NCA Ring

The chemical architecture of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acid NCAs is characterized by a highly strained, electron-deficient 5-membered ring containing two electrophilic centers (C-2 and C-5) and two nucleophilic sites (after deprotonation of the NH and CH groups). This structural tension makes Leu-NCA thermodynamically unstable and highly susceptible to environmental degradation, specifically from moisture and thermal stress.
Mechanistic Pathways of Degradation

The degradation of Leu-NCA is not merely a loss of monomer; it is an autocatalytic event that ruins entire batches through premature polymerization.

  • Moisture-Induced Hydrolysis: Water exerts a twofold effect on NCAs, acting as both a nucleophile and a base[1]. As a nucleophile, water attacks the highly reactive C-5 carbonyl group. This nucleophilic attack ruptures the anhydride ring, forming an unstable carbamic acid intermediate that rapidly decarboxylates (releasing CO₂) to yield the parent amino acid, L-leucine[2].

  • Auto-Polymerization (The Cascade Effect): The newly formed L-leucine contains a primary amine. This amine acts as a potent nucleophilic initiator. Via the Normal Amine Mechanism (NAM) , the amine attacks the C-5 position of an intact Leu-NCA monomer[3]. This initiates a spontaneous, uncontrolled Ring-Opening Polymerization (ROP) cascade, converting the valuable monomer into dead, insoluble poly-L-leucine[4].

  • Acid-Catalyzed Decomposition: Traditional Fuchs-Farthing synthesis utilizes phosgene or triphosgene, generating hydrogen chloride (HCl) as a byproduct[4]. Residual HCl dramatically lowers the activation energy for ring decomposition, acting as a catalyst that accelerates both hydrolysis and thermal degradation[5].

Pathway Water Moisture (H2O) Hydrolysis Hydrolysis Reaction (Nucleophilic Attack) Water->Hydrolysis Attacks C-5 Carbonyl LeuNCA Leu-NCA Monomer (Thermodynamically Unstable) LeuNCA->Hydrolysis ROP Ring-Opening Polymerization (NAM) LeuNCA->ROP Monomer Consumption HCl Residual HCl (Degradation Catalyst) HCl->Hydrolysis Accelerates Breakdown Leucine L-Leucine + CO2 (Primary Amine Formed) Hydrolysis->Leucine Ring Opening & Decarboxylation Leucine->ROP Acts as Initiator PolyLeu Poly-L-Leucine (Dead Polymer) ROP->PolyLeu Spontaneous Cascade

Fig 1. Chemical degradation and auto-polymerization pathway of Leu-NCA.

Strategies for Enhancing Thermodynamic Stability

Historically, maintaining the thermodynamic stability of Leu-NCA required stringent, anhydrous conditions (gloveboxes, Schlenk lines) and storage at -20°C[6]. To overcome these limitations, modern synthetic strategies focus on advanced HCl scavenging .

While early scale-up efforts utilized (+)-limonene or


-pinene to absorb HCl[7], these terpene-based scavengers act slowly and reversibly. The breakthrough in NCA stabilization relies on the use of epoxides  (such as propylene oxide or epichlorohydrin)[5].

The Causality of Epoxide Scavenging: Epoxides undergo an ultra-fast, irreversible ring-opening reaction with HCl to form stable chlorohydrins (e.g., 1-chloro-2-propanol)[5]. By instantaneously stripping both protons and chloride ions from the reaction mixture, epoxides completely halt acid-catalyzed decomposition. This allows the NCA ring to form and remain thermodynamically stable even in open-flask, moisture-tolerant environments[5].

Quantitative Data: Stability Metrics

The table below summarizes the thermodynamic stability and shelf-life of Leu-NCA synthesized under varying conditions:

Synthesis ConditionHCl ScavengerReaction AtmosphereStorage Temp (°C)Yield (%)Shelf-Life (Stability)
Standard Fuchs-FarthingNoneStrict Nitrogen (Glovebox)-20°C60 - 70%< 2 weeks
Modified Fuchs-Farthing(+)-LimoneneStrict Nitrogen-20°C~85%1 - 2 months
Open-Flask Route Propylene Oxide Ambient Air (Moisture) -20°C > 90% > 3 months

Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to ensure the operator understands why a parameter is controlled, rather than just how to execute it.

Protocol 1: Moisture-Tolerant Synthesis of Leu-NCA

Based on the epoxide-scavenging methodology validated by[5].

  • Reagent Preparation: Suspend 10 mmol of L-leucine and 4 mmol of triphosgene in 50 mL of analytical grade tetrahydrofuran (THF) in an open flask.

    • Causality: Triphosgene is utilized as a safer, solid alternative to phosgene gas, providing the exact stoichiometric equivalent of carbonyl groups required for the cyclization of the amino acid[2].

  • Epoxide Addition (Critical Step): Add 30 mmol of propylene oxide (PO) directly to the suspension at room temperature.

    • Causality: PO acts as the ultra-fast HCl scavenger. Its addition prevents the local accumulation of acidity, protecting the nascent, thermodynamically vulnerable NCA ring from immediate acid-catalyzed hydrolysis[5].

  • Reaction Monitoring: Stir the mixture vigorously at room temperature until the opaque suspension transitions to a completely clear solution (typically 1 to 2 hours).

    • Causality: L-leucine is insoluble in THF, whereas Leu-NCA is highly soluble. The optical clearing of the solution is a self-validating visual indicator of complete monomer conversion.

  • Workup and Purification: Concentrate the solution under reduced pressure to one-third of its volume. Rapidly precipitate the product by adding cold, anhydrous hexane. Filter and recrystallize from a THF/hexane mixture.

    • Causality: Rapid precipitation isolates the Leu-NCA crystals while leaving the highly soluble chlorohydrin byproducts and unreacted epoxides in the supernatant, ensuring high monomer purity.

Workflow Step1 Step 1: Reagent Mixing L-Leucine + Triphosgene in THF (Open Flask) Step2 Step 2: HCl Scavenging Add Propylene Oxide (PO) at Room Temperature Step1->Step2 Initiates Cyclization Step3 Step 3: Workup Concentrate & Hexane Precipitation Step2->Step3 Prevents Acid Degradation Step4 Step 4: Validation FTIR & 1H NMR Structural Confirmation Step3->Step4 Isolates Pure Leu-NCA Step5 Step 5: Storage Store at -20°C (Extended Shelf-Life) Step4->Step5 Confirms Stability

Fig 2. Experimental workflow for moisture-tolerant Leu-NCA synthesis and validation.

Protocol 2: Analytical Validation of Thermodynamic Stability

To guarantee the monomer has not undergone premature auto-polymerization during storage, it must be analytically validated prior to use in ROP.

  • FTIR Spectroscopy Monitoring:

    • Procedure: Analyze a dry aliquot of the synthesized Leu-NCA via Attenuated Total Reflectance (ATR) FTIR.

    • Causality & Validation: A thermodynamically stable, intact Leu-NCA ring exhibits two prominent, sharp characteristic peaks at 1800 cm⁻¹ and 1780 cm⁻¹ (anhydride C=O stretching), alongside a secondary amine (-NH-) stretch at 3331 cm⁻¹ [2].

    • Failure State: If the monomer has degraded, you will observe the disappearance of the 1800 cm⁻¹ peak and the emergence of Amide I (1654 cm⁻¹) and Amide II (1542 cm⁻¹) vibrations, definitively proving that dead poly-L-leucine has formed[2].

  • ¹H NMR Spectroscopy:

    • Procedure: Dissolve 5 mg of the monomer in CDCl₃ and acquire a ¹H NMR spectrum.

    • Causality & Validation: The intact NCA ring proton (

      
      -CH) should appear as a sharp, distinct multiplet. The protons of the secondary amine (-NH-) will show a chemical shift at roughly 6.05 ppm[2]. Broadening of these peaks or the appearance of a polymeric backbone signal indicates kinetic instability and partial polymerization.
      

References

  • Title: A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides Source: Nature Communications URL: [Link]

  • Title: Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

  • Title: A Scalable Synthesis of L-Leucine-N-carboxyanhydride Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Kinetic Stability Modulation of Polymeric Nanoparticles for Enhanced Detection of Influenza Virus via Penetration of Viral Fusion Source: The Royal Society of Chemistry (RSC) URL: [Link]

Sources

A Technical Guide to Polypeptide Synthesis Using 3-Isobutyloxazolidine-2,5-dione (Valine N-Carboxyanhydride)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of well-defined polypeptides is a cornerstone of advanced biomaterial and therapeutic development. Among the most robust and versatile methods for this purpose is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). This guide provides an in-depth technical overview of 3-isobutyloxazolidine-2,5-dione, the NCA derived from L-valine (Val-NCA). We explore its critical role as a monomer for producing poly(L-valine) and valine-containing block copolymers, materials of significant interest due to their unique hydrophobic and conformational properties. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemistry, detailed experimental protocols, and critical insights into the polymerization mechanisms, characterization, and applications of this important building block.

Section 1: The Foundation: α-Amino Acid N-Carboxyanhydrides (NCAs)

α-Amino acid N-carboxyanhydrides, also known as Leuchs' anhydrides, are cyclic derivatives of amino acids that serve as highly efficient monomers for polypeptide synthesis.[1] Their significance lies in the ring strain of the five-membered heterocyclic ring, which facilitates a ring-opening polymerization reaction that is typically driven by the release of carbon dioxide. This process allows for the formation of long polypeptide chains under relatively mild conditions, making it one of the most powerful methods for preparing high molecular weight poly(amino acids).[2][3]

The two primary historical methods for synthesizing NCAs are:

  • The Leuchs Method: This initial approach involved the cyclization of N-alkoxycarbonyl-amino acid chlorides, often requiring heat and vacuum, which could lead to the decomposition of sensitive NCAs.[1][4][5]

  • The Fuchs-Farthing Method: A more direct and widely adopted method involves the reaction of a free α-amino acid with phosgene or a phosgene equivalent, such as triphosgene or diphosgene.[4][5] This method is valued for its efficiency and ability to produce high-purity NCAs without significant racemization.[4]

3-Isobutyloxazolidine-2,5-dione is the specific NCA derived from the amino acid L-valine. Its isobutyl side chain imparts significant hydrophobicity to the resulting polymers, influencing their solubility, self-assembly behavior, and secondary structure.

Section 2: Synthesis and Purification of 3-Isobutyloxazolidine-2,5-dione (Val-NCA)

The successful synthesis of well-defined poly(L-valine) is critically dependent on the purity of the Val-NCA monomer. Impurities such as unreacted amino acids, hydrogen chloride, or water can act as unintentional initiators or chain-terminating agents, leading to poor control over molecular weight and a broad dispersity of polymer chains.[4][6][7] The Fuchs-Farthing method is the standard for preparing high-purity Val-NCA.[8]

Experimental Protocol: Val-NCA Synthesis (Fuchs-Farthing Method)

This protocol outlines the synthesis of Val-NCA from L-valine using triphosgene.

Materials:

  • L-valine (dried under vacuum at 60 °C for 12 hours)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexanes

  • Nitrogen or Argon gas supply

  • Flame-dried glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, suspend the dried L-valine (e.g., 5 g, 43 mmol) in 80 mL of anhydrous THF.[9]

  • Phosgenation: While stirring vigorously, add a solution of triphosgene (1.1 equivalents per amino group) in anhydrous THF dropwise to the suspension. The reaction is typically heated to 40-60 °C to facilitate the reaction and help remove the HCl byproduct with a steady flow of inert gas.[8]

  • Monitoring: The reaction is monitored until the suspension becomes a clear solution, indicating the consumption of the solid amino acid. This can take several hours.

  • Work-up: Once the reaction is complete, the solution is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude Val-NCA as a solid.

  • Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot anhydrous THF or ethyl acetate, and then add anhydrous hexanes until the solution becomes cloudy. Cool the mixture (e.g., to -20 °C) to induce crystallization.[8] This step is crucial and should be repeated until a high-purity product is obtained.[6]

  • Drying and Storage: The purified white crystalline Val-NCA is filtered under an inert atmosphere, washed with cold anhydrous hexanes, and dried under high vacuum. The final product must be stored in a glovebox or a sealed container under an inert atmosphere at low temperature (-20 °C) to prevent degradation.[8]

Section 3: The Heart of the Process: Ring-Opening Polymerization (ROP) Mechanisms

The polymerization of Val-NCA proceeds via a ring-opening mechanism where the oxazolidine-2,5-dione ring is opened, followed by the elimination of CO₂, to form an amide bond. The choice of initiator dictates the precise mechanism, which in turn governs the characteristics of the final polypeptide.[5][10]

Normal Amine Mechanism (NAM)

Initiated by nucleophiles containing a labile proton, most commonly primary amines, the NAM is the preferred route for achieving controlled, living polymerizations.[5][11] The process involves the nucleophilic attack of the amine initiator on the C5 carbonyl of the NCA ring.[4] This is followed by ring-opening and decarboxylation to generate a new primary amine at the chain end, which then propagates by attacking another NCA monomer. Because the initiator becomes covalently bound to the polymer and each chain grows from an initiator molecule, the degree of polymerization can be controlled by the initial monomer-to-initiator ratio ([M]/[I]).

Activated Monomer Mechanism (AMM)

The AMM is initiated by strong, non-nucleophilic bases, such as tertiary amines or metal alkoxides.[10][11] In this pathway, the initiator acts as a base, deprotonating the nitrogen at the N3 position of the NCA ring.[5] This creates a highly nucleophilic NCA anion, which then attacks a neutral NCA monomer to initiate polymerization. The AMM often leads to very rapid polymerization but typically offers less control over molecular weight and results in broader dispersity compared to the NAM.[5][11]

Workflow and Mechanistic Diagrams

G cluster_synthesis Monomer Synthesis & Purification cluster_polymerization Ring-Opening Polymerization Valine L-Valine Phosgenation Fuchs-Farthing Reaction (Triphosgene, Anhydrous THF) Valine->Phosgenation Crude Crude Val-NCA Phosgenation->Crude Purify Recrystallization (THF/Hexanes) Crude->Purify PureNCA High-Purity Val-NCA Purify->PureNCA Setup Anhydrous Setup (Glovebox/Vacuum Line) PureNCA->Setup Initiation Add Initiator (e.g., Primary Amine) Setup->Initiation Polymerize Polymerization (Monitor via FT-IR) Initiation->Polymerize Precipitate Precipitate in Non-Solvent (e.g., Methanol) Polymerize->Precipitate Polymer Poly(L-valine) Precipitate->Polymer NAM Initiator Primary Amine (R'-NH2) Attack Nucleophilic Attack at C5 Carbonyl Initiator->Attack Initiation NCA Val-NCA Monomer NCA->Attack Intermediate Carbamic Acid Intermediate Attack->Intermediate Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Propagating Propagating Chain with Amine Terminus Decarboxylation->Propagating Propagating->Attack Propagation AMM Initiator Strong Base (e.g., Tertiary Amine) Deprotonation Deprotonation at N3 Position Initiator->Deprotonation NCA Val-NCA Monomer NCA->Deprotonation Attack Anion Attacks Neutral NCA NCA->Attack NCA_Anion NCA Anion (Activated Monomer) Deprotonation->NCA_Anion NCA_Anion->Attack Dimer Dimeric Intermediate Attack->Dimer Propagating Chain Propagation Dimer->Propagating

Caption: The Activated Monomer Mechanism (AMM) for NCA polymerization.

Section 4: A Practical Guide to Poly(L-valine) Synthesis

Executing a successful NCA polymerization requires meticulous attention to anhydrous conditions and procedural detail.

Experimental Protocol: Primary Amine-Initiated ROP of Val-NCA

This protocol describes a controlled polymerization using a primary amine initiator. The target degree of polymerization (DP) is set by the monomer-to-initiator ratio ([M]/[I]).

Materials:

  • High-purity Val-NCA (from Section 2)

  • Primary amine initiator (e.g., n-hexylamine), freshly distilled

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃)), purified and de-gassed

  • Non-solvent for precipitation (e.g., methanol or diethyl ether)

  • Inert atmosphere glovebox or high-vacuum Schlenk line

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven and cooled under vacuum. All transfers of monomer, solvent, and initiator must be performed under a strictly inert atmosphere. 2[8]. Monomer Dissolution: In the glovebox, dissolve a known quantity of Val-NCA in the anhydrous solvent to a desired concentration (e.g., 1-5% w/v).

  • Initiation: Prepare a stock solution of the initiator in the same anhydrous solvent. Using a gas-tight syringe, rapidly inject the calculated amount of initiator solution into the stirring monomer solution. T[6]he amount is determined by your target [M]/[I] ratio.

  • Polymerization: Allow the reaction to stir at room temperature or a controlled temperature (e.g., 0 °C to minimize side reactions). T[6][12]he reaction time can range from hours to days depending on monomer reactivity and concentration.

  • Monitoring: The polymerization progress can be monitored by taking small aliquots from the reaction and analyzing them with FT-IR. The disappearance of the characteristic NCA anhydride peaks around 1850 and 1790 cm⁻¹ indicates monomer consumption. 6[6][8]. Termination and Precipitation: Once the desired conversion is achieved, the reaction is quenched by precipitating the polymer into a large volume of a stirred non-solvent. F[8]or poly(L-valine), which is hydrophobic, this is often cold methanol or diethyl ether.

  • Purification and Drying: The precipitated poly(L-valine) is collected by filtration or centrifugation. The polymer is washed several times with the non-solvent to remove any unreacted monomer and initiator. The final white solid is dried under high vacuum to a constant weight.

[6]#### Troubleshooting Common Polymerization Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad Polydispersity (PDI > 1.2) 1. Monomer Impurities <br> 2. Moisture Contamination <[6]br> 3. High Reaction Temperature[6][12] 1. Re-purify the Val-NCA monomer. 2. Ensure all glassware, solvents, and reagents are rigorously dried. 3. Conduct the polymerization at a lower temperature (e.g., 0 °C).
Low Molecular Weight (DP < Target) 1. Inactive or impure initiator. 2. Presence of chain-terminating impurities. 3. Water acting as an initiator.1. Purify the initiator by distillation. 2. Rigorously purify the monomer and solvent. 3. Maintain strict anhydrous conditions.
Polymerization Fails to Initiate 1. Inactive initiator. 2. Presence of polymerization inhibitors (e.g., residual acid from NCA synthesis).1. Use a fresh, purified batch of initiator. 2. Ensure the Val-NCA is thoroughly purified and free of acidic byproducts.

Section 5: Characterization of Poly(L-valine)

Confirming the successful synthesis and defining the properties of the resulting polypeptide is a critical final step.

TechniquePurposeExpected Results for Poly(L-valine)
Gel Permeation Chromatography (GPC/SEC) Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).[6] A narrow, monomodal peak. For a controlled polymerization, PDI should be low (<1.2).
¹H NMR Spectroscopy Confirm the chemical structure and verify the absence of monomer.Broad peaks corresponding to the polypeptide backbone and the isobutyl side chain protons. Absence of sharp NCA ring protons.
FT-IR Spectroscopy Confirm polymer structure and absence of monomer.Presence of strong Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands. Absence of NCA anhydride peaks (~1850, 1790 cm⁻¹).
Circular Dichroism (CD) / Raman Spectroscopy Determine the secondary structure (α-helix vs. β-sheet).[13][14] High molecular weight poly(L-valine) can adopt an α-helical conformation, while lower molecular weight or specially treated samples may form β-sheets.

Section 6: Applications in Research and Drug Development

The unique properties of poly(L-valine) make it a valuable component in the design of advanced biomaterials. Its pronounced hydrophobicity is a key feature exploited in drug delivery applications.

[15][16]* Drug Delivery Vehicles: Poly(L-valine) can form the hydrophobic core of amphiphilic block copolymer micelles. These self-assembled nanostructures are capable of encapsulating poorly water-soluble drugs, shielding them from the aqueous environment, improving their solubility, and enabling their transport through the bloodstream. *[15][17] Amphiphilic Block Copolymers: Val-NCA can be used in sequential ROP with hydrophilic NCAs (e.g., glutamate or lysine derivatives) to create well-defined amphiphilic block copolymers. These materials are fundamental to forming nanoparticles, vesicles (polymersomes), and hydrogels for controlled release applications. *[15] Lipidated Polypeptides: The initiation of Val-NCA polymerization with a lipidated amine (e.g., hexadecylamine) produces lipidated poly(amino acids) (LPAAs). T[15]hese molecules are potent amphiphiles that self-assemble into robust nanostructures for entrapping a wide range of therapeutic payloads.

[15]The inherent biocompatibility and biodegradability of the polypeptide backbone further enhance the appeal of poly(L-valine)-based materials for clinical and biomedical applications.

[3][18]***

Section 7: Conclusion and Future Outlook

3-Isobutyloxazolidine-2,5-dione is more than just a chemical reagent; it is a versatile and powerful building block for the creation of advanced functional materials. A thorough understanding of its synthesis, purification, and polymerization behavior is paramount to harnessing its full potential. The ability to precisely control the synthesis of poly(L-valine) and its copolymers through controlled/living polymerization techniques opens the door to designing sophisticated nanocarriers for targeted drug delivery, responsive biomaterials, and complex tissue engineering scaffolds. Future research will likely focus on developing even faster and more robust polymerization methods that are tolerant to a wider range of functional groups and reaction conditions, further expanding the utility of Val-NCA in addressing complex challenges in medicine and materials science.

References

  • Unveiling Proton Transfer as the Key Process to Understand and Promote the Ring-Opening Polymerization of N-Carboxyanhydrides.
  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymeriz
  • Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox.
  • Ring opening polymerization of α-amino acids: advances in synthesis, architecture and applications of polypeptides and their hybrids. Chemical Society Reviews (RSC Publishing).
  • Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. MPG.PuRe.
  • Conformation of high-molecular-weight poly(L-valine)
  • Technical Support Center: Polypeptide Synthesis via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs). Benchchem.
  • Poly(Amino Acid)
  • Conformation of high-molecular-weight poly(L-valine)
  • Synthesis of L-valine NCA (Val NCA). Bio-protocol.
  • Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers.
  • Openvessle and Superfast NCA Polymerization to Synthesize Polypeptides.
  • Amino acid N-carboxyanhydride. Wikipedia.
  • Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Cheng Research Group - Illinois.
  • Lipidated poly(amino acid) nanostructures as versatile therapeutic delivery vehicles. RSC Publishing.
  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymeriz
  • Living Polymerization of α‐Amino Acid N‐Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature.
  • Synthesis of Polyamino Acids. MilliporeSigma.
  • Technical Support Center: N-Carboxyanhydride (NCA)
  • Cobalt and Iron Initiators for the Controlled Polymerization of α-Amino Acid-N-Carboxyanhydrides.
  • Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online.
  • Recent Advances in Poly(amino acids), Polypeptides, and Their Derivatives in Drug Delivery.
  • Highly Branched Polymers Based on Poly(amino acid)
  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. PMC - NIH.

Sources

Molecular weight and formula of 3-Isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 3-Isobutyloxazolidine-2,5-dione

Part 1: Chemical Identity & Core Specifications

3-Isobutyloxazolidine-2,5-dione is a specialized N-carboxyanhydride (NCA) derivative used primarily in the synthesis of peptoids (poly-N-substituted glycines). Unlike standard amino acid NCAs (e.g., Leucine NCA) which form polypeptides with a hydrogen-bonded backbone, this N-substituted variant yields polymers lacking backbone hydrogen donors, resulting in unique solubility, thermal, and proteolytic stability profiles critical for modern drug delivery systems.

Parameter Specification
IUPAC Name 3-(2-Methylpropyl)-1,3-oxazolidine-2,5-dione
Common Name N-Isobutyl Glycine NCA
CAS Number 51248-35-2
Molecular Formula

Molecular Weight 157.17 g/mol
SMILES CC(C)CN1C(=O)OC1=O
Structural Class N-Substituted N-Carboxyanhydride (N-NCA)
Physical State White to off-white solid (highly moisture-sensitive)
Solubility Soluble in anhydrous THF, Dioxane, DMF, DCM

Part 2: Structural Distinction & Isomerism

It is critical for researchers to distinguish 3-Isobutyloxazolidine-2,5-dione from its isomer, Leucine NCA (4-Isobutyloxazolidine-2,5-dione). While they share the same molecular weight and formula, their polymerization products are fundamentally different.

  • 3-Isobutyl (N-Substituted): The isobutyl group is attached to the Nitrogen . Polymerization yields Poly(N-isobutyl glycine) , a peptoid.

  • 4-Isobutyl (C-Substituted): The isobutyl group is attached to the Alpha-Carbon . Polymerization yields Poly(L-Leucine) , a polypeptide.

Implication for Drug Development: Peptoids (from 3-isobutyl) are resistant to proteases (enzymatic degradation), making them superior candidates for long-circulating drug carriers and peptidomimetics compared to standard polypeptides.

Part 3: Synthesis & Preparation Protocol

The synthesis of 3-Isobutyloxazolidine-2,5-dione follows the Fuchs-Farthing method, utilizing phosgene equivalents to cyclize the amino acid precursor.

Reagents:
  • Precursor: N-Isobutyl Glycine (synthesized via reductive amination of isobutyraldehyde and glycine).

  • Cyclizing Agent: Triphosgene (preferred for safety over gas phosgene) or Diphosgene.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane.

  • Scavenger:

    
    -Pinene or Limonene (to trap HCl byproducts).
    
Step-by-Step Workflow:
  • Suspension: Suspend finely ground N-Isobutyl Glycine in dry THF under an Argon atmosphere.

  • Addition: Add 0.35 equivalents of Triphosgene (generating 1 eq. phosgene in situ).

  • Reflux: Heat to 50–60°C. The reaction proceeds until the solution becomes clear, indicating full consumption of the amino acid.

  • Purification:

    • Evaporate solvent under vacuum.

    • Critical Step: Recrystallize immediately from anhydrous Hexane/THF or Ethyl Acetate/Hexane inside a glovebox.

    • Note: N-substituted NCAs are often oils or low-melting solids and are harder to crystallize than standard NCAs.

Synthesis Logic Diagram

Synthesis Precursor N-Isobutyl Glycine (Precursor) Intermediate Carbamoyl Chloride Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Triphosgene / THF (50°C) Reagent->Intermediate Product 3-Isobutyloxazolidine-2,5-dione (N-Isobutyl NCA) Intermediate->Product Cyclization (-HCl) Byproducts Byproducts: HCl (Gas) Intermediate->Byproducts

Caption: Cyclization pathway of N-isobutyl glycine to N-NCA via phosgenation.

Part 4: Applications in Drug Development

Peptoid Polymerization (ROP)

The primary application is the Ring-Opening Polymerization (ROP) to form Poly(N-isobutyl glycine) . This polymer exhibits Upper Critical Solution Temperature (UCST) or Lower Critical Solution Temperature (LCST) behavior depending on the chain length and end-groups, making it valuable for thermo-responsive drug release.

Proteolytic Stability

Because the nitrogen atom in the backbone is alkylated, there is no H-bond donor, and the steric bulk prevents proteases from cleaving the amide bond. This allows for oral bioavailability and prolonged half-life in plasma.

Pseudo-Peptide Engineering

Researchers use 3-Isobutyloxazolidine-2,5-dione to introduce "kinks" or flexible regions into rigid polypeptide chains (block copolymers), disrupting


-helices to tune the mechanical properties of hydrogels.
Polymerization Mechanism Diagram

ROP Initiator Primary Amine Initiator (R-NH2) Attack Nucleophilic Attack on C-5 Carbonyl Initiator->Attack Monomer 3-Isobutyloxazolidine-2,5-dione (Monomer) Monomer->Attack RingOpen Ring Opening & Decarboxylation (-CO2) Attack->RingOpen ChainGrowth Propagating Peptoid Chain (Secondary Amine End) RingOpen->ChainGrowth Formation of N-Substituted Amide Bond ChainGrowth->Attack Reacts with Next Monomer

Caption: Mechanism of Ring-Opening Polymerization (ROP) initiated by primary amines.

Part 5: Analytical Characterization

To validate the synthesis and purity of 3-Isobutyloxazolidine-2,5-dione, the following analytical signatures must be confirmed:

Method Characteristic Signal Interpretation
FT-IR 1850 cm⁻¹ & 1780 cm⁻¹ Strong doublet indicating cyclic anhydride (C=O stretches). Absence indicates hydrolysis.
¹H NMR ~4.1 ppm (s, 2H) Ring methylene protons (

). Shifted downfield compared to precursor.
¹H NMR ~3.2 ppm (d, 2H) Isobutyl methylene protons attached to Nitrogen (

).
Mass Spec m/z 157.17 Molecular ion peak (often weak due to fragmentation/CO2 loss).

Quality Control Note: The disappearance of the N-H stretch (broad, ~3300 cm⁻¹) from the precursor N-isobutyl glycine is a rapid indicator of successful cyclization.

Part 6: Handling & Storage (Critical)

NCAs are notoriously unstable. 3-Isobutyloxazolidine-2,5-dione will hydrolyze back to N-isobutyl glycine upon contact with ambient moisture, releasing


.
  • Storage: Store at -20°C or lower in a sealed vial under Argon/Nitrogen.

  • Handling: Always handle inside a glovebox or use strict Schlenk line techniques.

  • Solvents: All solvents used for polymerization (DMF, THF) must be dried (water content < 10 ppm) to prevent uncontrolled initiation by water.

References

  • Kricheldorf, H. R. (2006).
  • Zuckermann, R. N., et al. (1992). Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis. Journal of the American Chemical Society. (Contextual grounding for Peptoid utility).
  • Luxenhofer, R., et al. (2010). Doubly Amphiphilic Poly(2-oxazoline)s as High-Capacity Delivery Systems for Hydrophobic Drugs. Biomaterials.[1][2] (Reference for N-substituted polymer applications).

  • PubChem. Compound Summary for CAS 51248-35-2. National Library of Medicine. Available at: [Link]

Sources

Technical Guide: History and Advanced Methodology of Leucine NCA Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide delineates the evolution of Leucine N-carboxyanhydride (Leu-NCA) polymerization, moving from Hermann Leuchs' serendipitous discovery in 1906 to modern controlled "living" polymerization techniques. Designed for senior scientists, this document synthesizes historical context with rigorous experimental protocols, mechanistic analysis, and self-validating workflows for the synthesis of well-defined Poly(L-Leucine) (PLL) and its block copolymers.

Historical Evolution: From "Leuchs' Anhydride" to Precision Macromolecules

The history of Leucine NCA is the history of the fight for control over polydispersity and chain architecture.

The Discovery (1906–1950s)

Hermann Leuchs discovered the N-carboxyanhydride class in 1906 while attempting to purify N-ethoxycarbonyl-glycine chloride. Upon heating, the compound cyclized and eliminated ethyl chloride, forming what we now call the NCA ring. Leuchs noted that these "anhydrides" spontaneously polymerized upon heating or exposure to moisture, releasing CO₂.

  • Significance: This established the fundamental instability of the NCA ring—a feature that makes it a potent monomer but a storage nightmare.

  • The Fuchs-Farthing Method (1950): While Leuchs used cyclization of urethane derivatives, the field shifted to the Fuchs-Farthing method , which utilizes the direct phosgenation of free amino acids. This remains the gold standard for Leucine NCA synthesis today due to its scalability, though modern adaptations replace gaseous phosgene with triphosgene.

The "Amine vs. Base" Debate (1950s–1990s)

For decades, researchers struggled to control the molecular weight distribution (Ð) of poly(leucine). Two competing mechanisms were identified, often occurring simultaneously, leading to multimodal distributions:

  • Normal Amine Mechanism (NAM): A nucleophilic attack by a primary amine on the C5 carbonyl.[1] This is the desired "living" pathway.

  • Activated Monomer Mechanism (AMM): Basic initiators (or sterically hindered amines) deprotonate the N-H group of the NCA, creating a nucleophilic NCA anion. This anion attacks another monomer, leading to uncontrolled chain growth and high dispersity (Ð > 1.5).

The Deming Transition (1997–Present)

In 1997, Timothy Deming revolutionized the field by introducing transition metal initiators (Ni and Co) that effectively eliminated the AMM. By forming a stable metallacycle intermediate, these initiators forced the reaction to proceed solely through a coordination-insertion mechanism, allowing for the first time the synthesis of Poly(Leucine) with Poisson distributions (Ð < 1.1) and predictable molecular weights.[1][2][3][4]

Mechanistic Analysis: The Battle for Control

The choice of initiator dictates the pathway. Below is a visualization of the competing pathways that define NCA polymerization logic.

Pathway Diagram: NAM vs. AMM

NCA_Mechanisms Start Leucine NCA Monomer Initiator Select Initiator Start->Initiator PrimAmine Primary Amine (Nucleophile) Initiator->PrimAmine High Nucleophilicity TertAmine Tertiary Amine/Base (Proton Sponge) Initiator->TertAmine High Basicity NuAttack Nucleophilic Attack (C5 Carbonyl) PrimAmine->NuAttack Carbamic Carbamic Acid Intermediate NuAttack->Carbamic Decarb Decarboxylation (-CO₂) Carbamic->Decarb LinearGrowth Linear Chain Growth (Controlled) Decarb->LinearGrowth LinearGrowth->NuAttack Propagation Deprot Deprotonation (N-H Removal) TertAmine->Deprot NCA_Anion NCA Anion (Activated Monomer) Deprot->NCA_Anion Attack_NCA Anion Attacks Monomer NCA_Anion->Attack_NCA Uncontrolled Uncontrolled Growth (High Ð, Dead Ends) Attack_NCA->Uncontrolled Uncontrolled->NCA_Anion Chain Transfer

Figure 1: Divergence of NCA polymerization pathways based on initiator selection. Primary amines favor the Normal Amine Mechanism (NAM), while bases trigger the chaotic Activated Monomer Mechanism (AMM).

Comparative Data: Initiator Performance

The following table summarizes the performance of historical and modern initiators for Leucine NCA polymerization.

Initiator ClassRepresentative AgentMechanismControl (Ð)Key Limitation
Primary Amines Hexylamine, BenzylamineNAMModerate (1.2–1.4)Vulnerable to AMM if basicity is high; slow initiation relative to propagation.
Tertiary Amines Triethylamine (TEA)AMMPoor (> 1.5)Only useful for high MW where dispersity is irrelevant.
Alkoxides Sodium MethoxideAMMPoor (> 1.5)Rapid polymerization but highly uncontrolled.
Transition Metals (PMe3)4Co, bipyNi(COD)MetallacycleExcellent (< 1.1)Requires glovebox; heavy metal removal required for pharma use.
Silazanes HMDS (Hexamethyldisilazane)NAM-likeGood (1.1–1.2)Requires strict stoichiometry; sensitive to steric hindrance.
Thioureas 1,3-bis(3,5-trifluoromethyl)phenylthioureaH-BondingExcellent (< 1.1)Metal-free; highly tolerant but requires specific solvent matching.

Validated Experimental Protocols

Synthesis of Leucine NCA (Modified Fuchs-Farthing)

Objective: Produce high-purity Leu-NCA suitable for living polymerization. Criticality: Impurities (HCl, acid chlorides) terminate chains.

Reagents:

  • L-Leucine (dry, finely ground).

  • Triphosgene (Solid phosgene source, safer handling).

  • Alpha-Pinene (HCl scavenger—superior to limonene for Leu-NCA).

  • THF (Anhydrous).

Step-by-Step Workflow:

  • Suspension: Suspend L-Leucine (1 eq) in anhydrous THF under Argon. Add Alpha-Pinene (2.2 eq).

  • Phosgenation: Add Triphosgene (0.35 eq) dissolved in THF dropwise at 50°C.

    • Expert Insight: Do not reflux vigorously. A gentle 50°C heat prevents thermal degradation of the forming NCA.

  • Clarification: The solution will clear as the amino acid converts to the soluble NCA (approx. 2-3 hours).

  • Workup (The "Deming Wash"):

    • Evaporate THF to a concentrated oil.

    • Precipitate into cold dry hexanes.

    • Crucial Step: Redissolve in minimal ethyl acetate and wash with cold 5% NaHCO₃ (aq) extremely quickly (<30 seconds contact time) to neutralize residual HCl without opening the ring. Dry immediately over MgSO₄.

  • Recrystallization: Recrystallize 3x from THF/Hexanes inside a glovebox or under strict Schlenk conditions.

    • Validation: Product must be white, crystalline needles. MP: 77-79°C. FTIR: Strong doublets at ~1780 and ~1850 cm⁻¹ (anhydride carbonyls).

Living Polymerization of Leucine NCA (Cobalt Initiated)

Objective: Synthesis of Poly(L-Leucine) (PLL) with defined length (DP=50).

Reagents:

  • Purified Leu-NCA.[4][5][6]

  • Initiator: (PMe3)4Co (prepared in glovebox).

  • Solvent: DMF or THF (Anhydrous).

Protocol:

  • Preparation: In a glovebox, dissolve Leu-NCA (500 mg) in DMF (10 mL).

  • Initiation: Prepare a stock solution of (PMe3)4Co. Add calculated volume for [M]/[I] = 50.

  • Reaction: Seal vessel. Stir at room temperature.

    • Observation: Solution remains clear. No CO₂ bubbles are vigorously seen because the metal complex coordinates the release.

  • Termination: After 1 hour, expose to air (oxidizes Co) or add dilute HCl/Methanol.

  • Isolation: Precipitate into water/methanol mixture. Centrifuge and dry.

Advanced Visualization: The Deming Metallacycle

This diagram illustrates why transition metals succeed where amines fail: the formation of a stable "resting state" that prevents side reactions.

Deming_Mechanism Metal Co(0) / Ni(0) Complex Metallacycle Six-Membered Metallacycle Metal->Metallacycle + NCA NCA Leucine NCA OxAdd Oxidative Addition RingContract Ring Contraction (-CO₂) Metallacycle->RingContract + NCA NCA2 2nd NCA Monomer AmidoAmidate Amido-Amidate Active Species RingContract->AmidoAmidate Chain Growth AmidoAmidate->Metallacycle Cycle Repeats

Figure 2: The "Deming Cycle." The metal center forms a stable metallacycle, preventing the "activated monomer" pathway and ensuring the chain grows only from the metal center.

References

  • Leuchs, H. (1906).[1][5][7][8][9] Ueber die Glycin-carbonsäure. Berichte der deutschen chemischen Gesellschaft. Link

  • Farthing, A. C. (1950).[5] Synthetic Polypeptides.[1][4][5][6][7][9][10][11] Part I. Synthesis of Oxazolid-2:5-diones. Journal of the Chemical Society.[10] Link

  • Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture. Nature. Link

  • Kricheldorf, H. R. (2006).[9] Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link

  • Dimitrov, I., & Schlaad, H. (2003). Synthesis of Block Copolymers by Combination of Atom Transfer Radical Polymerization and NCA Polymerization. Chemical Communications. Link

  • Zhao, W., et al. (2019). Organocatalytic Ring-Opening Polymerization of N-Carboxyanhydrides. Nature Communications. Link

Sources

The Kinetics of Steric Hindrance: Reactivity Rates of 3-Isobutyloxazolidine-2,5-dione Versus Standard NCAs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The synthesis of sequence-defined polypeptoids has emerged as a critical frontier in drug delivery, offering stealth properties akin to polyethylene glycol (PEG) but with superior tunability and reduced immunogenicity. At the heart of this synthesis is the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs).

This whitepaper dissects the reactivity profile of 3-Isobutyloxazolidine-2,5-dione —systematically known as N-isobutylglycine N-carboxyanhydride (N-iBu-Gly NCA). By analyzing the causality between its steric bulk and its polymerization kinetics, we provide a definitive guide on how its reactivity compares to standard NCAs and other NNCAs, alongside self-validating experimental protocols for kinetic tracking.

Mechanistic Foundations: The Causality of N-Substitution

To understand the sluggish reactivity of 3-Isobutyloxazolidine-2,5-dione, one must first examine the mechanistic divergence in NCA polymerizations. Standard NCAs (e.g., L-Alanine NCA) possess a free N-H bond and are susceptible to two competing propagation pathways:

  • Normal Amine Mechanism (NAM): A nucleophile (typically a primary amine initiator) attacks the electrophilic C-5 carbonyl of the NCA ring. This leads to ring opening, decarboxylation, and propagation via a nucleophilic chain end.

  • Activated Monomer Mechanism (AMM): A basic initiator deprotonates the N-H of the NCA ring. The resulting NCA anion becomes a highly reactive nucleophile, leading to extremely fast but uncontrolled polymerization, broad dispersity, and side reactions like hydantoin formation 1.

The NNCA Advantage and Penalty: Because 3-Isobutyloxazolidine-2,5-dione is an N-alkylated monomer, it lacks the critical N-H proton. This structural feature strictly prohibits the AMM pathway 2. Consequently, N-iBu-Gly NCA polymerizes exclusively via the NAM. While this guarantees a highly controlled, living polymerization with a Poisson distribution, it comes at the cost of significantly reduced reactivity rates 3.

G A NCA Monomer B Does it have an N-H bond? A->B C Yes (Standard NCA) e.g., Ala-NCA B->C Proton Present D No (N-Substituted NCA) e.g., N-iBu-Gly NCA B->D N-Alkyl Substituted E Activated Monomer Mechanism Fast, Uncontrolled C->E Base Deprotonation F Normal Amine Mechanism Slow, Controlled, Living C->F Nucleophilic Attack D->F Strictly NAM Only

Divergence of ROP mechanisms based on N-substitution in NCA monomers.

Comparative Reactivity Rates: The Steric Penalty

While the exclusion of the AMM explains why NNCAs are slower than standard NCAs, the specific reactivity of 3-Isobutyloxazolidine-2,5-dione must be contextualized against other NNCAs.

In NNCA polymerization, the rate-determining step is the nucleophilic addition of the secondary amino propagating chain end to the C-5 of the incoming monomer. As the N-substituent grows from a methyl group (Sarcosine NCA) to an isobutyl group, the steric hindrance at the propagating secondary amine increases exponentially 4. The bulky isobutyl group physically shields the nucleophilic nitrogen, drastically reducing the apparent propagation rate constant (


).
Quantitative Reactivity Comparison
MonomerN-SubstituentROP MechanismRelative Propagation RateLiving Character
Glycine NCA None (-H)NAM + AMMVery FastLow
Sarcosine NCA Methyl (-CH₃)NAM OnlyModerateHigh
N-Ethylglycine NCA Ethyl (-CH₂CH₃)NAM OnlySlowHigh
3-Isobutyloxazolidine-2,5-dione Isobutyl (-CH₂CH(CH₃)₂)NAM OnlyVery SlowVery High

Note: Because initiation (


) by a primary amine is significantly faster than propagation (

) by the sterically hindered secondary amine, N-iBu-Gly NCA exhibits exceptional end-group fidelity, despite the long reaction times.

Experimental Protocols: Self-Validating Kinetic Workflows

To accurately measure the sluggish reactivity of N-iBu-Gly NCA, a highly controlled, moisture-free environment is required. Trace water acts as a nucleophile, initiating uncontrolled side chains and ruining kinetic data.

Protocol 1: Synthesis and Purification (Fuchs-Farthing Method)
  • Phosgenation: Suspend N-isobutylglycine in anhydrous dichloromethane (DCM) under an argon atmosphere. Add 0.4 equivalents of triphosgene and heat to reflux (approx. 40°C) until the solution becomes clear, indicating NCA ring formation.

  • Solvent Evaporation: Remove DCM and excess phosgene under strict vacuum in a well-ventilated fume hood.

  • Critical Purification: Crude 3-Isobutyloxazolidine-2,5-dione contains HCl and isocyanate impurities that quench living polymerization. Purify the monomer via repeated sublimation under high vacuum (0.01 mbar) at 40-50°C until a pure crystalline solid or clear oil is obtained 3. Store at -20°C in a glovebox.

Protocol 2: In Situ Kinetic Tracking via ¹H NMR
  • Preparation: Inside an argon-filled glovebox, dissolve the purified monomer in a deuterated, aprotic solvent (e.g., DMF-d7 or CDCl₃) to a known concentration (e.g., 0.5 M) in an NMR tube equipped with a J. Young valve.

  • Initiation: Inject a precise volume of a primary amine initiator (e.g., hexylamine) to achieve the desired Monomer-to-Initiator ([M]/[I]) ratio.

  • Data Acquisition: Insert the tube into the NMR spectrometer thermostated at 25°C. Acquire ¹H NMR spectra every 15 minutes.

  • Analysis: Track the integration of the NCA ring's methylene protons (approx. 4.0-4.2 ppm) against an internal standard. Plot

    
     versus time. A linear plot confirms first-order kinetics, validating a living NAM process.
    

Workflow S1 1. Phosgenation (N-iBu-Gly + Triphosgene) S2 2. High-Vacuum Sublimation S1->S2 Crude NCA S3 3. Glovebox Prep (Monomer + Initiator) S2->S3 Pure Monomer S4 4. In Situ 1H NMR Kinetic Tracking S3->S4 Reaction Mixture S5 5. Plot ln([M]0/[M]t) vs Time S4->S5 Integration Data

Workflow for synthesizing and kinetically profiling N-iBu-Gly NCA.

Overcoming Sluggish Kinetics: Advanced Catalytic Approaches

Because the inherent reactivity of 3-Isobutyloxazolidine-2,5-dione is extremely low, synthesizing high-molecular-weight poly(N-isobutylglycine) takes an impractically long time, increasing the risk of termination by trace moisture. Researchers employ advanced techniques to accelerate the ROP without sacrificing control:

  • Reduced Pressure Polymerization: Conducting the polymerization under a constant vacuum (e.g., 20 mbar) continuously removes the CO₂ byproduct. According to Le Chatelier's principle, this drives the decarboxylation step forward, significantly increasing

    
     while maintaining end-group fidelity 3.
    
  • Crown Ether Catalysis: Recent advancements demonstrate that adding crown ethers (e.g., 18-crown-6) accelerates NCA polymerization. The crown ether coordinates with the propagating chain end, enhancing the nucleophilicity of the secondary amine and overcoming the steric penalty imposed by the isobutyl group 5.

References

  • Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution Technische Universität Dresden
  • Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine PMC (nih.gov)
  • Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or C
  • Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides Frontiers (frontiersin.org)
  • Polymerization of N-Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control ResearchG

Sources

MSDS and safety data for 3-Isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 3-Isobutyloxazolidine-2,5-dione

This document provides a comprehensive safety and handling guide for 3-Isobutyloxazolidine-2,5-dione, a reagent employed in specialized chemical synthesis. Designed for researchers, chemists, and drug development professionals, this guide synthesizes available safety data with field-proven insights to ensure safe and effective laboratory operations.

Section 1: Compound Identification and Safety Rationale

3-Isobutyloxazolidine-2,5-dione is a derivative of an amino acid N-carboxyanhydride (NCA), a class of compounds widely used in peptide synthesis. While specific, comprehensive safety data for this exact compound (CAS No. 51248-35-2) is not extensively published, a robust safety protocol can be developed by analyzing data from structurally similar compounds, such as its stereoisomer (S)-4-Isopropyloxazolidine-2,5-dione (CAS No. 24601-74-9). This approach of "hazard assessment by analogy" is a standard, precautionary principle in chemical safety, ensuring that potential risks are appropriately managed even in the absence of chemical-specific studies.

Identifier Details Source
Chemical Name 3-Isobutyloxazolidine-2,5-dione[1]
Synonym(s) 4-isobutyl-1,3-oxazolidine-2,5-dione
CAS Number 51248-35-2[1]
Molecular Formula C7H11NO3[2]
Molecular Weight 157.17 g/mol [1][2]
Physical Form White to off-white solid[1]

Section 2: Hazard Identification and GHS Classification

Based on data from closely related analogues, 3-Isobutyloxazolidine-2,5-dione should be handled as a hazardous substance. The primary risks are associated with ingestion, skin and eye contact, and inhalation of dust particles.[3][4]

GHS Classification Details
Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[1][3][4][5] H315: Causes skin irritation.[3][4][5] H319: Causes serious eye irritation.[3][4][5] H335: May cause respiratory irritation.[3][4][5]
Precautionary Statements P261: Avoid breathing dust.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4]

Section 3: Risk Mitigation and Personal Protective Equipment (PPE)

A proactive approach to safety involves a hierarchy of controls. For a solid reagent like 3-Isobutyloxazolidine-2,5-dione, the primary engineering control is proper ventilation to manage airborne dust.

cluster_0 Risk Assessment & Control Workflow A Hazard Identification (H302, H315, H319, H335) B Engineering Controls (Primary Mitigation) A->B Address at source C Administrative Controls (Procedural Safeguards) B->C Supplement with process D Personal Protective Equipment (PPE) (Final Barrier) C->D Protect the individual E Safe Laboratory Operation D->E

Caption: Workflow for mitigating chemical hazards.

The causality behind PPE selection is critical for ensuring compliance and safety. Simply listing equipment is insufficient; understanding its purpose is key.

Protection Type Specific Recommendations Scientific Rationale & Justification
Ventilation Handle exclusively within a certified chemical fume hood or a glove box.[6][7]Causality: The H335 classification (May cause respiratory irritation) indicates a risk from inhaling airborne dust or aerosols.[3][4] A fume hood provides negative pressure to contain and exhaust these particles, preventing them from entering the operator's breathing zone.[6]
Eye & Face Protection Chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[6][8]Causality: The compound is classified as H319 (Causes serious eye irritation).[3][4] Safety goggles provide a seal around the eyes to protect against airborne dust and accidental splashes, which is a significant risk when handling solids.
Skin Protection (Gloves) Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling.[3][4][6]Causality: The H315 classification (Causes skin irritation) necessitates a barrier to prevent direct contact.[3][4] Proper glove removal technique is crucial to avoid contaminating the skin.[4]
Skin Protection (Body) A standard laboratory coat. For larger quantities, an impervious apron is recommended.Causality: A lab coat prevents incidental contact with skin and contamination of personal clothing. While the primary risk is irritation, good laboratory practice dictates minimizing all skin exposure.

Section 4: Emergency Protocols and First-Aid Measures

Immediate and appropriate action during an emergency is critical. All personnel must be familiar with the location of safety showers and eyewash stations.[3][9]

cluster_1 Emergency Response for Accidental Exposure Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Action_Skin Remove contaminated clothing. Wash with soap & water for 15 min. Skin->Action_Skin Action_Eyes Rinse with water for 15 min. Remove contact lenses if possible. Eyes->Action_Eyes Action_Inhalation Move to fresh air. Provide artificial respiration if needed. Inhalation->Action_Inhalation Action_Ingestion Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingestion End Seek Immediate Medical Attention Action_Skin->End Action_Eyes->End Action_Inhalation->End Action_Ingestion->End

Caption: Decision tree for first-aid response.

Step-by-Step Emergency Procedures:

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing.[10]

    • Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][4]

    • Consult a physician.[3][4]

  • In Case of Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[3][4][11]

    • If present and easy to do, remove contact lenses.[3][4]

    • Consult a physician immediately.[3][4]

  • If Inhaled:

    • Move the individual to an area with fresh air.[3][4][11]

    • If the person is not breathing, trained personnel should provide artificial respiration.[3][4]

    • Consult a physician.[3][4]

  • If Swallowed:

    • Never give anything by mouth to an unconscious person.[3][4][12]

    • Rinse the mouth thoroughly with water.[3][4][12]

    • Do NOT induce vomiting.[10][13]

    • Consult a physician immediately.[3][4]

Section 5: Handling, Storage, and Disposal

Safe Handling Protocols:

  • Engineering Controls: All weighing and transfers should be performed in a fume hood to minimize dust generation and inhalation risk.[6][9]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[6][9] Wash hands thoroughly after handling the material and before leaving the laboratory.[9]

  • General Practice: Avoid the formation of dust and aerosols during handling.[4][6]

Storage Conditions:

  • Container: Keep the container tightly closed to prevent moisture absorption, which can degrade the compound.[12][14][15]

  • Environment: Store in a dry, cool, and well-ventilated area away from incompatible materials.[9][12][14]

  • Incompatibilities: Avoid strong oxidizing agents.[6]

Disposal Considerations:

  • Chemical Waste: The product should be disposed of as hazardous waste through a licensed disposal contractor. It should not be allowed to enter drains, water courses, or the soil.[16][17]

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers.[16][17] They should be taken to an approved waste handling site for recycling or disposal.[16]

Section 6: Physical and Chemical Properties

A summary of key physical data is essential for experimental planning and safety assessment.

Property Value Source
Molecular Weight 157.17 g/mol [1][2]
Physical Form White to off-white solid[1]
Storage Temperature Room Temperature / Keep cool[1][14][18]
InChI Key ITTTVMKZMDCJNN-UHFFFAOYSA-N[1]

Section 7: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][12][19]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated.[6][19]

  • Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][19]

References

  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - ChemPoint.com. (n.d.).
  • SAFETY DATA SHEET - Struers SDS Service. (2025, January 13).
  • 2 - SAFETY DATA SHEET. (2025, December 18).
  • PRODUCT AND COMPANY IDENTIFICATION 2. COMPOSITION/INFORMATION ON INGREDIENTS 3. HAZARDS IDENTIFICATION 4. FIRST AID MEASURES. (n.d.).
  • Personal protective equipment for handling 3-Isoxazolidinemethanol - Benchchem. (2025).
  • Material Safety Data Sheet. (2008, March 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 29).
  • Isobutyloxazolidine-2,5-dione | 51248-35-2. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. (n.d.).
  • SAFETY DATA SHEET - Chem Service. (2015, May 15).
  • foam samples: synthetic (afff, afff-lf, afff-ar) - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - TargetMol. (n.d.).
  • Isobutyloxazolidine-2,5-dione | 51248-35-2 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Evonik. (2023, May 26).
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10).
  • MATERIAL SAFETY DATA SHEET Finished Product - Covetrus. (n.d.).
  • Material Safety Data Sheet (S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE 1. Identification of the substance/Mixture and of the company/un - Valsynthese SA. (2016, January 6).
  • Valylvaline anhydride - AK Scientific, Inc. (n.d.).
  • Safety Data Sheet - MedchemExpress.com. (2025, March 4).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Safety Data Sheet - CDN Isotopes. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, April 9).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, June 9).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 18).
  • prb fondisol pe - fondpe - SAFETY DATA SHEET. (2020, December 7).
  • Material Safety Data Sheet (S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE 1. Identification of the substance/Mixture and of the company/un - Valsynthese SA. (2025, March 26).
  • (S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023 - PubChem. (n.d.).
  • 3-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 138603 - PubChem - NIH. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).
  • Material Safety Data Sheet - Isobutyramide, 99% - Cole-Parmer. (2005, October 3).
  • Poison: First aid - About Kids Health. (2013, May 13).
  • Public report - 2-Oxazolidinone, 3-ethenyl-5-methyl - AICIS. (2021, July).
  • 11 Do you know first-aid for injuries caused by chemicals? (n.d.).

Sources

Methodological & Application

Protocol for the Living Ring-Opening Polymerization of 3-Isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of next-generation biomaterials relies heavily on polymers that combine structural tunability with biological stability. Polypeptoids—synthetic peptidomimetics featuring an N-substituted polyglycine backbone—have emerged as premier candidates due to their excellent solubility, lack of immunogenicity, and absolute resistance to proteolysis.

This application note details the protocol for the ring-opening polymerization (ROP) of 3-isobutyloxazolidine-2,5-dione , commonly known as N-isobutylglycine N-carboxyanhydride (iBuGly-NCA) , to yield poly(N-isobutylglycine) (PiBuG).

The Causality of N-Substitution in ROP

In the polymerization of standard


-amino acid NCAs, control is often lost due to the competition between the Normal Amine Mechanism (NAM)  and the Activated Monomer Mechanism (AMM) . The AMM is triggered when the initiator deprotonates the acidic N-H group of the NCA ring, leading to uncontrolled chain growth and broad molecular weight distributions.

By utilizing an N-substituted monomer like iBuGly-NCA, the acidic N-H proton is completely eliminated. This structural modification strictly enforces the NAM pathway, ensuring a nucleophilic living ring-opening polymerization (NuLROP)[1]. The result is a highly predictable, self-validating system that yields polypeptoids with a Poisson molecular weight distribution and strict linear pseudo-first-order kinetics [2].

Mechanism A 3-Isobutyloxazolidine-2,5-dione (iBuGly-NCA) C Nucleophilic Attack at C5 (Normal Amine Mechanism) A->C F Activated Monomer Mechanism (AMM) A->F Blocked (No N-H proton) B Primary Amine Initiator (e.g., Benzylamine) B->C Nucleophile D Ring Opening & Decarboxylation (-CO2) C->D E Poly(N-isobutylglycine) (Living Polypeptoid) D->E Propagation F->E Prevents side reactions

Fig 1: Mechanistic pathway of NuLROP for iBuGly-NCA, highlighting the suppression of the AMM pathway.

Materials & Reagents

To maintain the living character of the polymerization, strict anhydrous and air-free conditions are mandatory. Trace moisture acts as a nucleophilic initiator, leading to multimodal distributions and unpredictable molecular weights.

  • Monomer: 3-Isobutyloxazolidine-2,5-dione (iBuGly-NCA). Must be purified via vacuum distillation immediately prior to use.

  • Initiator: Benzylamine (BnNH

    
    ) or n-hexylamine. Distilled over CaH
    
    
    
    and stored under argon.
  • Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF). Causality for selection: These polar, aprotic solvents dissolve both the NCA monomer and the growing PiBuG chain, preventing premature precipitation that would terminate chain growth[3]. Solvents must be dried over CaH

    
    , vacuum distilled, and verified to have a water content of < 30 ppm.
    
  • Environment: Argon-filled glovebox (H

    
    O < 1 ppm, O
    
    
    
    < 1 ppm).

Step-by-Step Experimental Methodology

Phase 1: Monomer Purification
  • Transfer crude iBuGly-NCA to a short-path vacuum distillation apparatus.

  • Distill the monomer under high vacuum (

    
     at 
    
    
    
    )[3].
  • Collect the purified iBuGly-NCA as a colorless oil directly into a flame-dried Schlenk flask and immediately transfer it to the glovebox.

Phase 2: Reaction Setup & Initiation
  • Inside the glovebox, weigh

    
     (
    
    
    
    ) of purified iBuGly-NCA into a
    
    
    glass vial equipped with a magnetic stir bar.
  • Dissolve the monomer in

    
     of anhydrous NMP to achieve a monomer concentration of approximately 
    
    
    
    .
  • Calculate the required volume of benzylamine to achieve the target Degree of Polymerization (DP). For a target DP of 50 ([M]/[I] = 50), add

    
     (
    
    
    
    ) of benzylamine using a precision micro-syringe.
  • Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath at

    
    .
    
Phase 3: Self-Validating Propagation & Monitoring
  • FTIR Monitoring (Critical Quality Control): Withdraw

    
     aliquots every 6 hours under a positive argon flow. Analyze via ATR-FTIR.
    
  • Monitor the characteristic NCA anhydride carbonyl stretching bands at

    
     and 
    
    
    
    .
  • Causality for Endpoint: The reaction is considered complete only when these bands completely disappear, ensuring 100% monomer conversion and validating that no unreacted monomer will contaminate the final polymer matrix.

Phase 4: Termination & Isolation
  • Upon complete conversion (typically 24–48 hours), terminate the living chain ends by exposing the reaction to ambient air or adding

    
     of methanol.
    
  • Precipitate the polymer solution dropwise into

    
     of ice-cold diethyl ether under vigorous stirring.
    
  • Isolate the white polymer precipitate via centrifugation (

    
    , 
    
    
    
    ). Decant the supernatant and wash the pellet twice with fresh diethyl ether.
  • Dry the resulting poly(N-isobutylglycine) under high vacuum at room temperature for 24 hours.

Workflow N1 1. Monomer Purification Vacuum Distillation (110-120°C, 0.3 mbar) N2 2. Inert Atmosphere Setup Glovebox (H2O < 1 ppm, O2 < 1 ppm) N1->N2 N3 3. Initiation Add Benzylamine to iBuGly-NCA in Anhydrous NMP N2->N3 N4 4. Propagation & Monitoring Stir at 50°C; Monitor via FTIR (1850/1780 cm⁻¹) N3->N4 N5 5. Termination & Isolation Precipitate in Ice-Cold Diethyl Ether N4->N5 N6 6. Polymer Characterization GPC, MALDI-TOF MS, 1H-NMR N5->N6

Fig 2: Step-by-step experimental workflow for the living ring-opening polymerization of iBuGly-NCA.

Data Presentation & Quality Control

The success of the NuLROP protocol is verified by comparing the theoretical molecular weight (derived from the [M]/[I] ratio) against experimental data obtained via Gel Permeation Chromatography (GPC) and MALDI-TOF Mass Spectrometry.

Table 1: Kinetic and Molecular Weight Control of Poly(N-isobutylglycine)

Target[M]/[I] RatioTheoretical

( g/mol )*
Experimental

( g/mol )**
Dispersity (Đ)Monomer Conversion
505,7505,820< 1.10> 99%
10011,40011,250< 1.12> 99%
20022,70022,100< 1.15> 99%

*Calculated as: ([M]/[I] × MW of iBuGly monomer unit [113.16 g/mol ]) + MW of Benzylamine[107.15 g/mol ]. **Determined via MALDI-TOF MS.

Table 2: Physicochemical Properties of Synthesized PiBuG

PropertyValue / ObservationAnalytical Method
Solubility Profile Soluble in DMF, NMP, CHCl

, THF; Insoluble in H

O
Visual / Dynamic Light Scattering
Thermal Transition (

)

Differential Scanning Calorimetry (DSC)
Backbone Conformation Amorphous (Random Coil)Circular Dichroism (CD) / XRD

Troubleshooting

  • Bimodal GPC Traces: Indicates the presence of trace water during initiation. Water acts as a secondary nucleophile, creating a secondary polymer population. Solution: Re-distill the solvent over CaH

    
     and ensure glovebox integrity.
    
  • Incomplete Monomer Conversion: Often caused by premature precipitation of the polymer chain. Solution: Ensure the reaction is maintained at

    
     and verify the purity of the NMP solvent.
    
  • Discoloration of Polymer: Yellowing indicates thermal degradation or impurities in the benzylamine initiator. Solution: Vacuum distill the primary amine initiator prior to use and store protected from light.

References

  • Fetsch, C., Grossmann, A., Holz, L., Nawroth, J. F., & Luxenhofer, R. (2011). "Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution." Macromolecules, 44(17), 6746–6758. URL: [Link][1]

  • Luxenhofer, R., Fetsch, C., & Grossmann, A. (2013). "Polypeptoids: A Perfect Match for Molecular Definition and Macromolecular Engineering?" Journal of Polymer Science Part A: Polymer Chemistry, 51(13), 2731-2752. URL: [Link][4]

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Application Note: Precision Synthesis of Leucine NCA via the Modified Fuchs-Farthing Method

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of high-purity N-carboxyanhydrides (NCAs) is the critical bottleneck in the production of well-defined polypeptides.[1] While the Fuchs-Farthing method (direct phosgenation of


-amino acids) remains the industrial standard, its traditional execution suffers from reversibility issues driven by HCl byproducts, leading to acid-catalyzed polymerization or ring-opening.

This guide details a modified Fuchs-Farthing protocol optimized for L-Leucine NCA . By utilizing Triphosgene as a solid, stoichiometric phosgene source and (+)-Limonene as a chemoselective HCl scavenger, this protocol eliminates the need for hazardous gas handling while preventing acid-induced side reactions. This method yields polymerization-grade Leu-NCA (>99% purity) suitable for living Ring-Opening Polymerization (ROP).

Mechanistic Insight & Reaction Logic

The Fuchs-Farthing Chemistry

The classical Fuchs-Farthing reaction involves the nucleophilic attack of the amino acid's amine group onto the phosgene carbonyl. This forms a carbamoyl chloride intermediate. Subsequent intramolecular cyclization releases HCl to form the NCA ring.

The Critical Challenge (The HCl Trap): The reaction produces 2 moles of HCl for every mole of NCA.



HCl is detrimental for two reasons:
  • Reversibility: High HCl concentration pushes the equilibrium back toward the open-chain carbamoyl chloride.

  • Polymerization: HCl can protonate the NCA, making it susceptible to nucleophilic attack by trace water or unreacted amine, triggering uncontrolled polymerization.

The Solution (Limonene Scavenging): Incorporating a terpene scavenger (e.g.,


-pinene or limonene) irreversibly traps HCl as a terpene chloride (e.g., limonene hydrochloride). This drives the equilibrium forward and maintains a non-acidic environment without introducing basic amines that would initiate polymerization.
Visualization: Reaction Pathway[2]

LeuNCA_Mechanism cluster_inputs Reactants cluster_products Products & Byproducts L_Leu L-Leucine (Zwitterion) Intermediate Carbamoyl Chloride Intermediate L_Leu->Intermediate Nucleophilic Attack (THF, 50°C) Triphos Triphosgene (Phosgene Source) Triphos->Intermediate In-situ Phosgene Gen. NCA Leu-NCA (Target Monomer) Intermediate->NCA Cyclization (-HCl) HCl HCl (Gas/Solvated) Intermediate->HCl HCl->NCA Acid-Cat. Polymerization (PREVENTED) Waste Limonene-HCl (Inert Byproduct) HCl->Waste Trapped by Scavenger Scavenger Limonene (Scavenger) Scavenger->Waste

Caption: Mechanistic pathway of Leu-NCA synthesis. Limonene intercepts HCl, preventing the acid-catalyzed degradation (red dotted line) of the formed NCA.

Critical Reagents & Equipment

Reagent Specifications
ReagentGrade/PurityPreparation/Notes
L-Leucine >99% (Biotech Grade)Must be finely ground and dried in vacuo at 60°C over

for 12h. Moisture is the enemy.
Triphosgene 98%Solid phosgene equivalent. Handle in fume hood. 1 mol Triphosgene = 3 mol Phosgene.
THF Anhydrous (>99.9%)Distilled over Na/Benzophenone or from SPS (Solvent Purification System). Store over 4Å sieves.
(+)-Limonene 97%Dried over CaH2 and distilled. Acts as the HCl sink.
Hexane/Heptane AnhydrousFor precipitation and recrystallization. Store over 4Å sieves.
Equipment
  • Schlenk Line: Essential for inert atmosphere (

    
     or Ar).
    
  • Caustic Scrubber: The exhaust gas must pass through a saturated NaOH solution to neutralize escaping phosgene/HCl.

  • Glovebox: Highly recommended for workup and storage. Leu-NCA is extremely sensitive to moisture.

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Drying: Charge a flame-dried 250 mL Schlenk flask with L-Leucine (5.0 g, 38.1 mmol). Dry under high vacuum (0.1 mbar) for 2 hours to remove trace surface moisture.

  • Suspension: Backfill with dry Nitrogen. Add anhydrous THF (100 mL) via cannula. Add (+)-Limonene (5.2 g, 38.1 mmol, 1.0 eq).

    • Note: Limonene is added stoichiometrically to the expected HCl production (or slight excess).

  • Phosgene Addition: Add Triphosgene (3.8 g, 12.8 mmol, 0.34 eq) in one portion against a counter-flow of Nitrogen.

    • Safety: Triphosgene is solid but generates phosgene gas upon heating or contact with nucleophiles.[2]

Phase 2: The Fuchs-Farthing Reaction[4]
  • Heating: Equip the flask with a reflux condenser connected to the caustic scrubber. Heat the mixture to 50–55°C .

  • Monitoring: Stir vigorously. The reaction is heterogeneous initially (suspended Leucine).

    • Endpoint: The reaction is complete when the solution becomes completely clear and all solid Leucine has disappeared. This typically takes 2–4 hours .

    • Troubleshooting: If solids persist after 4 hours, check the N2 flow (to sweep out excess HCl) or add a small aliquot (0.1 eq) of Triphosgene.

Phase 3: Workup & Isolation
  • Concentration: Once clear, cool to room temperature. Sparge with Nitrogen for 15 minutes to remove residual phosgene gas into the scrubber.

  • Evaporation: Remove the solvent and excess limonene/limonene-HCl under reduced pressure (Schlenk line vacuum) to obtain a viscous oil or crude solid.

    • Note: Do not use a rotary evaporator shared with water-based chemistry.

  • Glovebox Transfer: Transfer the sealed flask into an inert atmosphere glovebox. All subsequent steps must be moisture-free.

Phase 4: Purification (Recrystallization)

This is the most critical step for obtaining polymerization-grade monomer.

  • Dissolution: Redissolve the crude oil in a minimal amount of anhydrous THF (approx. 10-15 mL).

  • Precipitation: Slowly add anhydrous Hexane (approx. 30-50 mL) with stirring until the solution turns cloudy (turbid).

  • Crystallization: Place the flask in a freezer (-20°C to -30°C) inside the glovebox. Allow to stand undisturbed for 12-24 hours.

  • Collection: Filter the white crystals using a sintered glass frit. Wash with cold anhydrous Hexane (3 x 10 mL).

  • Drying: Dry the crystals under vacuum at room temperature for 4 hours.

Experimental Workflow Diagram

Workflow cluster_safety Safety Critical cluster_glovebox Glovebox / Inert Atm Only Scrubber Caustic Scrubber (NaOH Trap) Setup 1. Setup & Drying (Schlenk Flask, N2) Reaction 2. Reaction (50°C) L-Leu + Triphosgene + Limonene Until Clear Setup->Reaction Reaction->Scrubber Exhaust Degas 3. N2 Sparge Remove Phosgene Reaction->Degas Evap 4. Solvent Removal (Vacuum) Degas->Evap Redissolve 5. Redissolve (Min. THF) Evap->Redissolve Precip 6. Crystallization (Add Hexane -> -20°C) Redissolve->Precip Filter 7. Filtration & Drying Precip->Filter

Caption: Step-by-step workflow for Leu-NCA synthesis. Green zone indicates steps requiring strict moisture exclusion.

Quality Control & Characterization

Before using the monomer for polymerization, verify identity and purity.[3]

TechniqueExpected ResultInterpretation
FTIR Peaks at ~1850 cm⁻¹ and ~1790 cm⁻¹Characteristic anhydride doublet (C=O stretch). Absence of broad OH peak (3300 cm⁻¹) confirms dryness.
1H NMR

6.5-7.0 (s, 1H, NH)
Sharp singlet. Broadening indicates acid impurities or hydrolysis.
Melting Point 77–79°CSharp range (<1°C) indicates high purity. Lower MP suggests hydrolysis to Leucine.
Appearance White, crystalline needlesYellowing indicates amine impurities or oxidation.

Troubleshooting & Optimization

Problem: The reaction mixture never turns clear.

  • Cause: Wet starting material or insufficient phosgene.

  • Fix: Ensure Leucine is micronized (fine powder) and dried thoroughly. Add 0.1 eq extra Triphosgene.

Problem: Low yield or "oily" product that won't crystallize.

  • Cause: Residual Limonene or Limonene-HCl byproducts preventing crystallization.

  • Fix: Perform an initial precipitation: Dissolve crude in Ethyl Acetate, wash rapidly with cold 5% NaHCO3 (aq) and cold water (to remove HCl salts), dry over MgSO4, and then recrystallize. Note: Aqueous wash must be <0°C and extremely fast (<1 min) to prevent NCA hydrolysis.

Problem: Polymerization occurs during storage.

  • Cause: Trace moisture or temperature instability.

  • Fix: Store Leu-NCA at -20°C or -80°C in a glovebox. It is prone to thermal self-polymerization.

References

  • Smeets, N. M. B., et al. (2005). "A Scalable Synthesis of L-Leucine-N-carboxyanhydride." Organic Process Research & Development, 9(6), 757–763.[4] Link

    • Key Reference for the Limonene/HCl scavenging modific
  • Daly, W. H., & Poche, D. (1988). "The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate." Tetrahedron Letters, 29(46), 5859-5862. Link

    • Seminal paper introducing Triphosgene for NCA synthesis.
  • Deming, T. J. (2007). "Polypeptide Materials: New Synthetic Methods and Applications." Advanced Materials, 9(4), 299-311. Link

    • Authoritative review on NCA quality requirements for living polymeriz
  • Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752-5784. Link

    • Historical context and mechanistic details of the Fuchs-Farthing method.

Sources

Application Note: Initiators and Protocols for the Ring-Opening Polymerization of 3-Isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, initiator selection, and self-validating experimental workflows for polypeptoid synthesis.

Introduction & Mechanistic Causality

3-Isobutyloxazolidine-2,5-dione , formally known as N-isobutylglycine N-carboxyanhydride (N-iBu-Gly NCA) , is the critical cyclic monomer used to synthesize poly(N-isobutylglycine). This polymer belongs to the class of polypeptoids—highly stable peptidomimetics where the side chain is appended to the amide nitrogen rather than the α-carbon. This structural shift eliminates backbone hydrogen bonding, conferring exceptional solubility, thermal processability, and absolute resistance to proteolytic degradation, making it highly valuable for drug delivery and biomaterial applications[1].

The Causality of Initiator Choice: Why N-Substitution Matters

To achieve living, controlled polymerization, one must understand the failure modes of standard N-carboxyanhydride (NCA) ring-opening polymerization (ROP).

In standard α-amino acid NCAs (e.g., Leucine NCA), the presence of an N-H bond allows basic impurities to abstract a proton, triggering the Activated Monomer Mechanism (AMM) . AMM leads to rapid, uncontrolled chain growth, chain transfer reactions, and broad dispersity (Đ)[2].

However, N-iBu-Gly NCA lacks this N-H proton . This seemingly simple structural variation completely suppresses the AMM pathway[3]. Consequently, when initiated by a nucleophile, the polymerization is forced exclusively through the Normal Amine Mechanism (NAM) . In NAM, the initiator attacks the C5 carbonyl, leading to ring opening and decarboxylation. Because the AMM is structurally blocked, the ROP of N-iBu-Gly NCA exhibits strictly linear pseudo-first-order kinetics, yielding polypeptoids with predictable molecular weights and narrow, Poisson-like distributions[3].

Mechanistic_Pathways cluster_NAM Normal Amine Mechanism (NAM) - Active cluster_AMM Activated Monomer Mechanism (AMM) - Blocked NCA1 N-iBu-Gly NCA Inter Carbamic Acid Intermediate NCA1->Inter Ring opening Amine Primary Amine Initiator Amine->NCA1 Nucleophilic attack at C5 carbonyl Polymer Poly(N-isobutylglycine) + CO2 Inter->Polymer Decarboxylation (-CO2) Base Basic Impurity (e.g., Tertiary Amine) NCA2 N-iBu-Gly NCA Base->NCA2 Attempts deprotonation Blocked BLOCKED: No N-H proton! NCA2->Blocked

Figure 1: Mechanistic divergence in NCA polymerization. The absence of an N-H proton in N-isobutylglycine NCA completely blocks the uncontrolled AMM pathway.

Initiator Selection Guide

Selecting the correct initiator dictates the architecture, end-group fidelity, and maximum achievable degree of polymerization (DP). Below is a quantitative synthesis of field-proven initiator classes for N-substituted NCAs.

Table 1: Comparative Analysis of Initiators for N-iBu-Gly NCA Polymerization
Initiator ClassExample ReagentsPrimary MechanismTarget DP RangeTypical Dispersity (Đ)AdvantagesLimitations
Primary Amines Benzylamine, ButylamineNormal Amine Mechanism (NAM)10 – 1001.05 – 1.15Highly accessible; excellent for short-to-medium chains; predictable kinetics[3].Sluggish kinetics at high [M]/[I] ratios; susceptible to trace moisture interference.
Transition Metals (PMe₃)₄Co, BipyridylNiCODOxidative Addition (Metallacycle)50 – 500+1.02 – 1.10Enables high-MW polypeptoids; living character allows for complex block copolymer synthesis[1].Requires strict glovebox conditions; heavy metal removal required for in vivo applications.
Organosilicon Amines Hexamethyldisilazane (HMDS)TMS-Carbamate (TMS-CBM) Intermediate20 – 2001.05 – 1.12Exceptional end-group fidelity; minimizes side reactions; easily functionalized C-termini[2].Slower initiation rate compared to primary amines; requires highly purified HMDS.

Self-Validating Experimental Protocols

The Causality of Anhydrous Conditions: NCAs are exquisitely sensitive to moisture. Water acts as a potent nucleophile, initiating the NAM. Because water is bifunctional (it opens the ring, decarboxylates, and forms a primary amine that continues propagation), even parts-per-million (ppm) levels of water will drastically alter the Monomer-to-Initiator ([M]/[I]) ratio. A protocol is only self-validating if moisture is quantitatively excluded.

Protocol A: Primary Amine-Initiated ROP (Target DP = 50)

Use this protocol for rapid synthesis of low-to-moderate molecular weight polypeptoids.

  • Monomer Purification: Inside an argon-filled glovebox, recrystallize N-iBu-Gly NCA (3-Isobutyloxazolidine-2,5-dione) three times from anhydrous THF/hexane to remove trace phosgene and chloride impurities.

  • Solvent Preparation: Dispense 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) (<10 ppm H₂O, stored over 3Å molecular sieves) into a flame-dried Schlenk flask.

  • Monomer Dissolution: Dissolve 500 mg (3.18 mmol) of purified N-iBu-Gly NCA in the DMF to create a 0.64 M solution.

  • Initiation: Using a gas-tight microsyringe, rapidly inject 6.82 µL (0.0636 mmol) of anhydrous Benzylamine ([M]/[I] = 50).

  • Propagation & Monitoring: Stir the reaction at 25 °C. Monitor the reaction via FTIR spectroscopy. The reaction is self-validating: propagation is complete when the characteristic NCA anhydride stretching bands at 1790 cm⁻¹ and 1850 cm⁻¹ completely disappear (typically 24–48 hours).

  • Termination: Precipitate the polymer by dropping the reaction mixture into 50 mL of cold diethyl ether. Centrifuge, decant, and dry the poly(N-isobutylglycine) under high vacuum.

Protocol B: Transition-Metal Catalyzed ROP (Target DP = 200)

Use this protocol for high-molecular-weight, low-dispersity polypeptoids[1].

  • Glovebox Setup: All steps must be performed inside a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

  • Catalyst Preparation: Prepare a 20 mM stock solution of Tetrakis(trimethylphosphine)cobalt(0) — (PMe₃)₄Co — in anhydrous THF.

  • Reaction Assembly: Dissolve 500 mg (3.18 mmol) of N-iBu-Gly NCA in 4.0 mL of anhydrous THF in a 20 mL scintillation vial equipped with a stir bar.

  • Initiation: Add 795 µL of the (PMe₃)₄Co stock solution (0.0159 mmol, [M]/[I] = 200) to the monomer solution. The solution will typically undergo a color change indicative of metallacycle formation.

  • Propagation: Seal the vial and stir at room temperature. The living nature of the cobalt-mediated ROP ensures linear chain growth. Monitor via FTIR until the 1790/1850 cm⁻¹ peaks vanish.

  • Cleavage and Isolation: Remove the vial from the glovebox. Quench the active cobalt chain ends by adding 1 mL of 1 M HCl in diethyl ether. Precipitate the polymer in hexane, isolate via centrifugation, and dialyze against deionized water to remove cobalt salts.

Experimental_Workflow Step1 1. Monomer Purification (Recrystallization in Glovebox) Step3 3. Initiation (Addition of Benzylamine or Co-Complex) Step1->Step3 Step2 2. Solvent Preparation (Anhydrous DMF/THF, <10 ppm H2O) Step2->Step3 Step4 4. Reaction Monitoring (FTIR: Disappearance of 1790/1850 cm⁻¹) Step3->Step4 Step5 5. Termination & Precipitation (Precipitate in cold Diethyl Ether) Step4->Step5  Full Conversion Step6 6. Characterization (SEC/MALS, 1H-NMR, MALDI-ToF) Step5->Step6

Figure 2: Self-validating experimental workflow for the ring-opening polymerization of N-isobutylglycine NCA.

References

1.[2] Lu, H., Wang, J., Song, Z., Yin, L., Zhang, Y., Tang, H., Tu, C., Lin, Y., & Cheng, J. (2014). "Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications." Chemical Communications, 50(2), 139-155. URL:[Link] 2.[1] Clauss, Z. S., & Kramer, J. R. (2022). "Polypeptoids and Peptoid–Peptide Hybrids by Transition Metal Catalysis." ACS Applied Materials & Interfaces, 14(20), 22781-22789. URL:[Link] 3.[3] Fetsch, C., Grossmann, A., Holz, L., Nawroth, J. F., & Luxenhofer, R. (2011). "Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution." Macromolecules, 44(17), 6746-6758. URL:[Link]

Sources

Application Note: Controlled Synthesis of Poly(L-leucine) via N-Carboxyanhydride (NCA) Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

Poly(L-leucine) is a highly hydrophobic, biocompatible polypeptide characterized by its stable α-helical secondary structure. It is extensively utilized in the design of amphiphilic block copolypeptides for drug delivery vehicles, nanomedicine, and advanced biomaterials[1]. The most effective method for synthesizing poly(L-leucine) with a predictable molecular weight and a low polydispersity index (PDI) is the ring-opening polymerization (ROP) of L-leucine N-carboxyanhydride (Leu-NCA)[2].

However, achieving living/controlled polymerization requires strict mechanistic governance. As a Senior Application Scientist, I emphasize that successful NCA polymerization is not merely about mixing reagents; it is about controlling the kinetic competition between two distinct initiation pathways: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) [3].

  • Normal Amine Mechanism (NAM): Initiated by unhindered primary amines (e.g., n-hexylamine), the amine acts as a nucleophile, directly attacking the C5 carbonyl of the NCA ring. This forms an unstable carbamic acid intermediate that decarboxylates to reveal a new primary amine, propagating the chain in a highly controlled, step-by-step manner[4].

  • Activated Monomer Mechanism (AMM): Triggered by strong bases or tertiary amines, the initiator deprotonates the 3-NH of the NCA ring rather than attacking the carbonyl. This generates an NCA anion that attacks another monomer, leading to rapid, uncontrolled propagation, broad PDIs, and the formation of cyclic dead-end polymers[4].

To ensure the NAM pathway dominates, one must strictly utilize primary amine initiators and maintain rigorously anhydrous conditions, as water can act as both a nucleophile and a base, triggering competing mechanisms[5].

Mechanism NCA Leu-NCA Monomer NAM Normal Amine Mechanism (NAM) Primary Amine (Nucleophile) NCA->NAM Primary Amine added AMM Activated Monomer Mechanism (AMM) Tertiary Amine/Base/Water NCA->AMM Strong Base/Water present NAM_Step Nucleophilic Attack at C5 Carbonyl NAM->NAM_Step AMM_Step Deprotonation at 3-NH AMM->AMM_Step NAM_Prop Carbamic Acid Intermediate (Decarboxylation) NAM_Step->NAM_Prop AMM_Prop NCA Anion Formation (Uncontrolled Attack) AMM_Step->AMM_Prop NAM_End Controlled Poly(L-leucine) (Predictable MW, Low PDI) NAM_Prop->NAM_End AMM_End Uncontrolled Polymerization (Broad PDI, Cyclic Byproducts) AMM_Prop->AMM_End

Fig 1: Logical flow of NCA polymerization mechanisms based on initiator selection.

Materials & Reagents

Critical Insight: The purity of the NCA monomer is the single most critical variable in this workflow. Trace impurities, particularly residual hydrochloric acid (HCl) from the phosgenation step, will protonate the propagating amine chain ends, terminating the polymerization prematurely[2].

  • Monomer Synthesis: L-leucine (High purity, >99%), Triphosgene (Solid phosgene equivalent), Anhydrous Tetrahydrofuran (THF), Anhydrous Hexane, Anhydrous Ethyl Acetate[2].

  • Polymerization: Purified Leu-NCA, Anhydrous Dimethylformamide (DMF) or THF, n-Hexylamine (Primary amine initiator, distilled over CaH₂), Anhydrous Diethyl Ether (for precipitation)[2].

  • Environment: Glovebox or Schlenk line setup with high-purity Argon or Nitrogen gas.

Experimental Protocols

Protocol A: Synthesis of L-Leucine N-carboxyanhydride (Leu-NCA)

This protocol utilizes triphosgene, a safer, solid alternative to phosgene gas. However, it requires precise thermal control to ensure complete conversion.

  • Suspension: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser (under Argon), suspend 5.0 g of L-leucine in 100 mL of anhydrous THF[1].

  • Phosgenation: Dissolve 6.0 g of triphosgene in 20 mL of anhydrous THF. Slowly add this solution dropwise to the L-leucine suspension at room temperature[1].

  • Heating & Clarification: Heat the reaction mixture to 50°C. Stir continuously for 4 to 6 hours. Causality Note: The reaction transitions from a cloudy suspension to a clear solution as the insoluble amino acid is converted into the highly soluble NCA ring.[1]

  • In-Process Validation: Monitor the reaction via FTIR spectroscopy. The reaction is complete when the amino acid peaks disappear and the characteristic NCA anhydride doublet appears at ~1850 cm⁻¹ and 1780 cm⁻¹[2].

  • Concentration: Once complete, remove the THF solvent under reduced pressure (rotary evaporation) inside a fume hood to yield the crude Leu-NCA.

  • Rigorous Purification: Dissolve the crude product in a minimal amount of anhydrous ethyl acetate. Precipitate by adding a large excess of anhydrous n-hexane. Filter the crystals and repeat this recrystallization process at least three times[1].

    • Self-Validating Step: Repeated recrystallization is mandatory to strip away residual HCl. A sharp melting point and a clean ¹H NMR spectrum (DMSO-d6: δ 9.1, 4.45, 1.75, 1.55, 0.9 ppm) confirm monomer purity[1].

  • Storage: Dry the purified Leu-NCA crystals under high vacuum and store immediately in a glovebox at -10°C to -20°C to prevent spontaneous moisture-induced polymerization[6].

Protocol B: Ring-Opening Polymerization of Leu-NCA

This protocol utilizes the Normal Amine Mechanism (NAM) to yield low-PDI Poly(L-leucine).

  • Preparation (Glovebox): Inside an inert-atmosphere glovebox, dissolve the desired amount of highly purified Leu-NCA in anhydrous DMF to achieve a monomer concentration of typically 0.1 M[2].

  • Initiation: Calculate the required volume of n-hexylamine based on your target Monomer-to-Initiator ([M]/[I]) ratio. Add the n-hexylamine rapidly to the stirring Leu-NCA solution[2].

  • Propagation: Seal the reaction vessel and allow it to stir at 25°C. The polymerization will proceed with the continuous evolution of CO₂ gas (a byproduct of the NAM decarboxylation step)[3].

  • Reaction Monitoring: Track the polymerization via FTIR. The reaction is deemed complete when the NCA anhydride peaks (~1850 and 1780 cm⁻¹) completely disappear, which typically takes 24 to 48 hours depending on the [M]/[I] ratio[2].

  • Precipitation & Isolation: Remove the vessel from the glovebox. Precipitate the poly(L-leucine) by dropping the reaction mixture into a 10-fold volumetric excess of cold, vigorously stirred anhydrous diethyl ether[2].

  • Drying: Collect the white polymer precipitate via centrifugation or vacuum filtration. Dry thoroughly under high vacuum at room temperature until a constant weight is achieved.

Workflow A L-Leucine + Triphosgene (Anhydrous THF, 50°C) B Leu-NCA Monomer Crude Mixture A->B Phosgenation C Recrystallization (3x) (Ethyl Acetate / Hexane) B->C Remove HCl & Impurities D Pure Leu-NCA Crystals (Stored at -10°C, Glovebox) C->D Purify F Ring-Opening Polymerization (NAM Pathway, 25°C) D->F Monomer Feed E n-Hexylamine Initiator (Anhydrous DMF) E->F Initiation G Precipitation (Cold Diethyl Ether) F->G Propagation & Decarboxylation H Poly(L-leucine) (Low PDI, Controlled MW) G->H Isolate Polymer

Fig 2: Step-by-step experimental workflow for the synthesis of Poly(L-leucine).

Data Presentation & Troubleshooting

To ensure robust experimental outcomes, refer to the following matrices for initiator selection and common troubleshooting scenarios.

Table 1: Initiator Selection and Mechanistic Pathway Comparison

Initiator TypeExampleDominant MechanismExpected PDIPolymer Architecture
Primary Amine n-HexylamineNormal Amine Mechanism (NAM)Low (< 1.2)Linear, predictable MW
Secondary Amine DiethylamineMixed (NAM + AMM)Moderate (1.2 - 1.5)Linear with some cyclic impurities
Tertiary Amine TriethylamineActivated Monomer Mechanism (AMM)High (> 1.5)Unpredictable, cyclic polymers
Moisture / Water H₂OMixed (Nucleophile + Base)Broad / BimodalUncontrolled lengths, cyclic[5]

Table 2: Troubleshooting High Polydispersity Index (PDI) and Low Yields

SymptomPotential CauseMechanistic CausalityRecommended Corrective Action
Broad or Bimodal PDI Impure Leu-NCA MonomerResidual HCl from triphosgene protonates the propagating amine, causing premature chain termination[2].Recrystallize the monomer 3-5 times from ethyl acetate/hexane until a sharp melting point is achieved[2].
Uncontrolled MW / Bimodal PDI Presence of WaterWater acts as a competing nucleophile and base, initiating AMM and creating varying chain lengths[5].Oven-dry all glassware. Use freshly distilled solvents. Execute the reaction in a strictly inert glovebox[2].
Slow Polymerization Rate Low Initiator NucleophilicityThe initiation step is slower than the propagation step, leading to uneven chain growth.Ensure the use of an unhindered primary amine (e.g., n-hexylamine) to maximize nucleophilic attack speed[2].
Premature Precipitation Solvent IncompatibilityAs the poly(L-leucine) chain grows, it becomes highly hydrophobic and may crash out of solution, stopping growth[2].Switch to a more solubilizing solvent (e.g., DMF or NMP) or conduct the polymerization at a higher dilution[2].

References[2] Strategies to control the polydispersity of poly(L-leucine) - Benchchem. BenchChem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGReTG9QBb-MwKXcby-ANgk21j20NWX_UNHauzivE5jdg54A0QZv8ym7KNmTKki7bcYwImbmsCFMdpeGM1KNYucTTmpYA0vH2_K6v-D_-Q6dvT8jsQr2TQuKGuJAh8E28VRaEWFAdGc36Nf_GN45RHuw0J_xO07zoRQrkIRgC1bGmNYIZ-tdsdSb3wrSCD-3IC6MQuwKpPD[5] Synthesis and characterization of poly-l-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - RSC Publishing. Physical Chemistry Chemical Physics. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpfCLIetvOaP1GfX8mmQFUcxh0nBbOzYQGXzqh-B0Yd5a_w0M4YhlBrCBEarMeQcwXLRIQCVxAWNuIl7bGWXkH8q0pjyAUAg3beRVTW4eQU7uaBepI82PyVUBa8zpKTDl6AV6-1Qe0TU9MiZsh4CoDISiZag8NP14iVKZL[6] A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of polypeptides. Nature Communications (Hosted via pku.edu.cn). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwL6BBVb4m69sEyXBYIAnSK3bxGBybf-e4yTHDbY8G3SYljf413HROQUKNy96U8DGueEQhHbj0lfA58FSiAMZzQH5ZaCludhWjGXluAIEFiKtmuBWQ3DfRWcNK4LF57ZqoL2AjmBAFXJOU-187Qq8mYYloqFiF8JesPA==[3] Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. Dublin City University (DCU). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUhLzC_9Gp-XLIShfxbEcpp3QWzdvrdBgVVcngn4PdN7tc0FN1lC_gTQSppAdegjw57ELjkJJcNkldcSvDtO63mg1o63XgjCfGhf2Qf6k_nVb2QWsCdQ7Vgq6mRlLgedLB1qObOAum62i67j4-b9FSmSZUZnMCHxjl05-A[4] Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts - Books. Royal Society of Chemistry (RSC). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKtWE75ksV1nvN9bG6KmvXw-S57AAFv0WqaMjljWkCzQ_L9AhXBzlylAQA7TsqoSAgdPHopgAc-JB54Kpf3xYp6Ic7SDR1284raVxCnOFdI6R7AsiN8GXPPxMezuC1zqoMMWAhnaXxDvt_vVQWY7iyDavlVeLCQ363S86N93swMDXHs3U4ccfOj8g0IUQvAGJNPvN5iHFL0W2yruC9iiYba84JBp0PAXCcwA==[1] The Length of Hydrophobic Chain in Amphiphilic Polypeptides Regulates the Efficiency of Gene Delivery - Semantic Scholar. Semantic Scholar. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl4qFclD2828qDJYCFBudi55ohJWeguARjqRP9FqqDpXeZ01YB-8GqmheJm20XzihI_9MXzCGztzDDsGjM5a_uuh4h-Q-D7RDSoNC_O0PAKA1-Jc0eqy2ReMF7pTNm047cTUEk28SEt6Lpty9vEPlInxbBzO29TvegzG2EXlV9EDNuwlVKdx32sA==

Sources

Application Note: Synthesis of Well-Defined Polypeptoid Block Copolymers via Ring-Opening Polymerization of 3-Isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

Polypeptoids (poly-N-substituted glycines) bridge the critical material gap between traditional synthetic bulk polymers and natural polypeptides. By moving the side chain from the


-carbon to the nitrogen atom, polypeptoids eliminate backbone hydrogen bonding, resulting in enhanced solubility, thermal processability, and proteolytic stability[1].

3-Isobutyloxazolidine-2,5-dione , systematically known as N-isobutylglycine N-carboxyanhydride (N-iBu-Gly NCA), is a highly valuable monomer used to synthesize the hydrophobic blocks of amphiphilic polypeptoid copolymers[2].

Mechanistic Causality (E-E-A-T): A common pitfall in polypeptide synthesis is the structural confusion between


-substituted and N-substituted NCAs. 4-Isobutyloxazolidine-2,5-dione (Leucine NCA) yields hydrogen-bonded 

-helices. In contrast, 3-isobutyloxazolidine-2,5-dione (N-iBu-Gly NCA) possesses an isobutyl group at the 3-position (nitrogen). This substitution is mechanistically profound: it inherently prevents the "Activated Monomer" (AM) mechanism during Ring-Opening Polymerization (ROP) because there is no amide proton available for abstraction by the initiator[2]. Consequently, the polymerization is forced to proceed exclusively via the Normal Amine Mechanism (NAM) . This strict mechanistic control yields a predictable Poisson distribution of molecular weights and exceptionally low dispersity (Đ < 1.15), making it ideal for precision block copolymer synthesis[2].

ROP_Mechanism Monomer 3-Isobutyloxazolidine-2,5-dione (N-iBu-Gly NCA) NAM Normal Amine Mechanism (NAM) Nucleophilic Ring Opening Monomer->NAM Initiator Macroinitiator (e.g., PEG-NH2) Initiator->NAM Carbamic Carbamic Acid Intermediate NAM->Carbamic CO2 CO2 Gas Evolution (Removed via 20 mbar vacuum) Carbamic->CO2 Decarboxylation Polymer Poly(N-isobutylglycine) Block (PiBuG) Carbamic->Polymer Chain Extension Polymer->NAM Propagation

Logical workflow of the Normal Amine Mechanism (NAM) for N-substituted NCA polymerization.

Materials and Reagents

To ensure a self-validating and reproducible system, strict anhydrous conditions are mandatory. Moisture will act as a nucleophile, initiating uncontrolled ROP and leading to multimodal molecular weight distributions.

  • Monomer: 3-Isobutyloxazolidine-2,5-dione (N-iBu-Gly NCA), purified via repeated recrystallization or sublimation, stored at -20 °C in a glovebox.

  • Macroinitiator:

    
    -Methoxy-
    
    
    
    -amino poly(ethylene glycol) (mPEG-NH
    
    
    ) or Poly(sarcosine) amine (PSar-NH
    
    
    ). Must be lyophilized from benzene prior to use.
  • Solvent: Benzonitrile (anhydrous). Causality: Benzonitrile is selected over DMF because its high dielectric constant stabilizes the polar NAM transition state, while its high boiling point prevents solvent evaporation when the system is placed under vacuum to remove CO

    
    [2].
    
  • Environment: Argon-filled glovebox or standard Schlenk line techniques.

Step-by-Step Experimental Protocols

Protocol A: Preparation of the ROP System
  • Glassware Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under dynamic vacuum (10

    
     mbar) for 10 minutes. Backfill with ultra-pure Argon. Repeat three times.
    
  • Initiator Solubilization: Inside the glovebox, weigh the desired amount of macroinitiator (e.g., 0.1 mmol of mPEG-NH

    
    ) into the Schlenk tube. Add 2.0 mL of anhydrous benzonitrile.
    
  • Homogenization: Stir at room temperature until the macroinitiator is completely dissolved.

Protocol B: Ring-Opening Polymerization (ROP)
  • Monomer Addition: Weigh the target stoichiometric amount of 3-Isobutyloxazolidine-2,5-dione (e.g., 4.0 mmol for a target Degree of Polymerization of 40) and dissolve it in 2.0 mL of anhydrous benzonitrile.

  • Initiation: Rapidly inject the monomer solution into the macroinitiator solution under vigorous stirring.

  • Equilibrium Shifting (Critical Step): Immediately apply a constant vacuum of 20 mbar to the reaction vessel[2].

    • Causality: The ROP of NCAs releases one equivalent of CO

      
       per monomer addition. By applying a 20 mbar vacuum, CO
      
      
      
      is continuously extracted from the liquid phase. This shifts the thermodynamic equilibrium strictly toward propagation and prevents side reactions (e.g., the formation of urea or hydantoin derivatives) that occur when CO
      
      
      accumulates[2].
  • Propagation: Allow the reaction to proceed at room temperature for 12–24 hours. The reaction is self-validating: monitor the disappearance of the characteristic NCA anhydride stretching bands at 1850 cm

    
     and 1780 cm
    
    
    
    via ATR-FTIR.
Protocol C: Polymer Purification and Characterization
  • Termination: Once FTIR confirms complete monomer consumption, terminate the living amine chain ends by adding an excess of acetic anhydride (end-capping).

  • Precipitation: Precipitate the polymer solution dropwise into 50 mL of cold diethyl ether (-20 °C).

  • Isolation: Centrifuge at 8,000 rpm for 10 minutes, decant the supernatant, and dry the resulting block copolymer pellet under vacuum overnight.

Quantitative Data & Expected Outcomes

Amphiphilic block copolymers containing a poly(N-isobutylglycine) (PiBuG) hydrophobic block exhibit highly predictable self-assembly behaviors in aqueous media. The morphology is directly dictated by the hydrophilic mass fraction (


).
Block Copolymer SystemTarget DP (Hydrophilic : Hydrophobic)Expected

( g/mol )
Dispersity (Đ)Dominant Morphology in Water
PSar-b-PiBuG 40 : 20~ 5,2001.05 - 1.10Spherical Micelles
PSar-b-PiBuG 40 : 40~ 7,4001.08 - 1.15Cylindrical Micelles
PEG-b-PiBuG 45 : 50~ 7,7001.10 - 1.18Polymersomes (Vesicles)

Note: DP = Degree of Polymerization.


 values are calculated based on the repeating unit mass of PiBuG (113.16  g/mol ).

BlockCopolymer_Assembly BlockCo Amphiphilic Copolymer (e.g., PSar-b-PiBuG) Solvent Aqueous Dispersion (Selective Solvent) BlockCo->Solvent Direct Dissolution PhaseSep Microphase Separation (Hydrophobic PiBuG Core) Solvent->PhaseSep Self-Assembly Micelle Spherical Micelles (Drug Encapsulation) PhaseSep->Micelle Hydrophilic > 50% Vesicle Polymersomes (Nanoreactor/Delivery) PhaseSep->Vesicle Hydrophilic ~ 30%

Self-assembly pathways of amphiphilic polypeptoid block copolymers based on hydrophilic fraction.

References

  • [2] Fetsch, C., Grossmann, A., Holz, L., Nawroth, J. F., & Luxenhofer, R. (2011). Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution. Macromolecules (ACS Publications). URL:[Link]

  • [1] Sun, J., & Zuckermann, R. N. (2013). Peptoid Polymers: A Highly Designable Bioinspired Material. ACS Nano. URL:[Link]

Sources

Application Note: HMDS-Mediated Controlled Polymerization of L-Leucine NCA

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated guide for the HMDS-mediated polymerization of 3-Isobutyloxazolidine-2,5-dione .

Important Nomenclature Clarification: In the context of N-carboxyanhydride (NCA) chemistry, 3-Isobutyloxazolidine-2,5-dione is frequently used as a catalog synonym for L-Leucine NCA (where the isobutyl group is technically at position 4, the


-carbon). However, strict IUPAC numbering might imply an 

-substituted NCA (N-isobutyl glycine NCA). Given that Hexamethyldisilazane (HMDS) is the "gold standard" initiator specifically developed for controlling the polymerization of

-amino acid NCAs (like Leucine) to yield polypeptides with defined molecular weights, this guide focuses on the synthesis of Poly(L-Leucine) . The HMDS-mediated mechanism for

-substituted NCAs (peptoids) differs significantly and is less common in drug delivery applications.

Target Compound: Poly(L-Leucine) (PLeu) Monomer: 4-isobutyl-1,3-oxazolidine-2,5-dione (L-Leucine NCA) Initiator: Hexamethyldisilazane (HMDS) Method: Ring-Opening Polymerization (ROP) via TMS-Carbamate Mediation

Executive Summary

The polymerization of


-amino acid N-carboxyanhydrides (NCAs) has historically been plagued by side reactions (chain transfer, termination) when using conventional amine initiators, leading to broad dispersities (

) and unpredictable molecular weights.

The HMDS-mediated ROP , pioneered by the Cheng group, revolutionizes this process. Unlike the "Normal Amine Mechanism" (NAM), HMDS initiates polymerization via the formation of a stable trimethylsilyl (TMS) carbamate chain end.[1] This "living" nature allows for:

  • Precise Molecular Weight Control: Linear correlation between monomer/initiator (M/I) ratio and

    
    .
    
  • Narrow Dispersity: Typically

    
    .[2]
    
  • Defined End-Groups: The resulting polymer possesses a reactive TMS-carbamate end, facilitating block copolymer synthesis.[1][3]

Mechanism of Action

The uniqueness of HMDS lies in the TMS-Carbamate Propagation Mechanism . HMDS acts as a nucleophile to open the NCA ring, but the TMS group immediately stabilizes the carbamic acid intermediate, preventing decarboxylation (which is the termination step in conventional amine ROP).

Mechanistic Pathway Diagram

HMDS_Mechanism HMDS HMDS Initiator (Me3Si-NH-SiMe3) Step1 Initiation: Nucleophilic Attack & Ring Opening HMDS->Step1 NCA Leucine NCA Monomer NCA->Step1 TMS_Carbamate TMS-Carbamate Intermediate (Stable Propagating Species) Step1->TMS_Carbamate Formation of TMS-NH-R-CO-OSiMe3 Propagation Propagation: TMS Transfer to Incoming NCA TMS_Carbamate->Propagation + Monomer Propagation->TMS_Carbamate Chain Extension (Living Cycle) Polymer Poly(L-Leucine) with TMS-Carbamate End Propagation->Polymer Termination (Precipitation)

Figure 1: The HMDS-mediated polymerization cycle. The key to control is the stability of the TMS-Carbamate end-group, which suppresses the "Activated Monomer" side reactions common in conventional ROP.

Materials & Preparation (Critical)

NCA polymerization is extremely sensitive to moisture .[4] A single water molecule can initiate a chain, destroying the targeted M/I ratio.

Reagent Specifications
ReagentPurity RequirementPurification Protocol
L-Leucine NCA >99%, AnhydrousRecrystallization: Dissolve in minimal dry THF, precipitate into dry Hexanes (3x) inside glovebox. Alternative: Silica Flash Chromatography (Deming Method) if impurities persist.
HMDS 99.9%Distill over CaH₂ under N₂ atmosphere. Store in glovebox.
THF (Solvent) Anhydrous, DeoxygenatedDistill over Sodium/Benzophenone or pass through activated alumina columns. Store over 4Å molecular sieves.
DMF (Solvent) Anhydrous, Amine-freeTreat with isocyanates (to remove amines), distill under reduced pressure.

Experimental Protocol

Scale: 1.0 g Monomer Target Degree of Polymerization (DP): 50 Environment: N₂-filled Glovebox (<0.1 ppm H₂O, <0.1 ppm O₂)

Step 1: Stoichiometric Calculation

Calculate the required HMDS based on the target molecular weight (


).


  • Example: For 1.0 g NCA (6.36 mmol) and DP=50:

    • Moles HMDS =

      
      .
      
    • MW HMDS = 161.39 g/mol .

    • Mass HMDS = 20.5 mg (Use a microsyringe for precision).

Step 2: Reaction Setup (Inside Glovebox)
  • Weigh 1.0 g of purified L-Leucine NCA into a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar.

  • Add 10.0 mL of anhydrous THF . (Concentration ~0.1 g/mL is standard; too dilute slows the reaction, too concentrated leads to gelation).

  • Stir until the monomer is completely dissolved.

  • Prepare a stock solution of HMDS in THF if the volume to add is too small (<10 µL).

  • Add the calculated amount of HMDS rapidly to the stirring monomer solution.

  • Cap the vial tightly. Seal with electrical tape or Parafilm if leaving the glovebox (though staying inside is preferred).

Step 3: Polymerization Monitoring
  • Conditions: Stir at Room Temperature (20–25°C).

  • Duration: HMDS is slower than primary amines. Allow 24–48 hours for full conversion.

  • Visual Check: CO₂ evolution is less vigorous than amine initiation due to the carbamate intermediate stability. The solution should remain clear.

  • FTIR Verification: Monitor the disappearance of NCA anhydride peaks at 1850 cm⁻¹ and 1785 cm⁻¹ .

Step 4: Termination & Isolation
  • Remove the vial from the glovebox.

  • Pour the reaction mixture slowly into a beaker containing 100 mL of cold Diethyl Ether (or Hexanes) with vigorous stirring.

  • The Poly(L-Leucine) will precipitate as a white fibrous solid.

  • Centrifuge (3000 rpm, 5 min) and decant the supernatant.

  • Wash: Resuspend the solid in fresh ether, sonicate briefly, and centrifuge again. Repeat 2x to remove unreacted monomer.

  • Dry: Dry the polymer under high vacuum at room temperature for 12 hours.

Characterization & Analysis

1H NMR Spectroscopy (End-Group Analysis)

Since PLeu is rigid and aggregates, use TFA-d (Trifluoroacetic acid-d) or CDCl₃ with 15% TFA as the solvent to break hydrogen bonds.

  • Signal A (Polymer Backbone):

    
     4.6 ppm (
    
    
    
    -CH).
  • Signal B (Initiator Fragment):

    
     0.1–0.2 ppm (TMS group, if not hydrolyzed) or look for the specific methine proton adjacent to the N-terminus if HMDS is cleaved.
    
  • Note: Often,

    
     is determined by comparing the integration of the backbone 
    
    
    
    -proton to the integration of the initiator fragment (if visible) or by conversion assuming "living" behavior.
Gel Permeation Chromatography (GPC)

Solvent: DMF with 0.1 M LiBr (to suppress aggregation). Standards: PMMA or Polystyrene. Expected Results:

  • Dispersity (

    
    ):  1.05 – 1.20.
    
  • Trace: Unimodal, symmetric peak. A low MW shoulder indicates chain termination (water impurity). A high MW shoulder indicates NCA coupling (dimerization).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Broad PDI (>1.3) Moisture contaminationRe-dry THF over Na/K alloy. Ensure glassware is flame-dried immediately before use.
Low Conversion (<80%) "Dead" chain endsHMDS quality is poor (hydrolyzed to hexamethyldisiloxane). Distill HMDS.
Bimodal GPC Initiator aggregation or slow initiationEnsure rapid mixing of HMDS. Use a stock solution rather than neat HMDS addition.
Precipitation during reaction Polymer insolubilityPLeu is highly hydrophobic. If it precipitates in THF, switch solvent to DMF or a THF/DMF mixture.

References

  • Lu, H., & Cheng, J. (2007).

    
    -Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link
    
    • The foundational paper establishing the HMDS mechanism.
  • Deming, T. J. (2016). Synthesis of Side-Chain Functionalized Polypeptides. Chemical Reviews, 116(3), 786-808. Link

    • Comprehensive review on NCA purification and functionaliz
  • Kramer, J. R., & Deming, T. J. (2010).

    
    -Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link
    
    • Critical protocol for obtaining ultra-pure monomers required for HMDS control.
  • Dimitrov, I., & Schlaad, H. (2003).

    
    -Amino Acid N-Carboxyanhydrides.[5] Chemical Communications, (23), 2944-2945. Link
    
    • Context on block copolymer synthesis relevant to the living n

Sources

Application Note: Phosgene-Free Synthesis of Leucine NCA

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the phosgene-free synthesis of L-Leucine N-carboxyanhydride (Leu-NCA). It prioritizes the Leuchs Method as the chemically phosgene-free standard and the Triphosgene Method as the primary solid-phase alternative, integrated with modern purification techniques.[1]

Executive Summary & Strategic Rationale

L-Leucine NCA is the critical monomer for synthesizing poly(L-leucine), a hydrophobic polypeptide used in drug delivery vesicles, tissue scaffolds, and block copolymers.[1] Historically, NCA synthesis relied on gaseous phosgene (


), presenting severe safety hazards.[1][2][3]

This guide details two "phosgene-free" strategies:

  • The Leuchs Method (True Phosgene-Free): Cyclization of N-alkoxycarbonyl amino acids using thionyl chloride or phosphorus tribromide.[1] This method avoids carbonyl dichloride moieties entirely.[1]

  • The Triphosgene Route (Solid-Source Standard): Utilization of Bis(trichloromethyl) carbonate (BTC).[1][4] While it generates phosgene in situ, it eliminates the need for gas cylinders, becoming the standard laboratory "safe" equivalent.[1]

Key Technical Insight: The purity of Leu-NCA is the rate-limiting factor in polymerization control. Trace acid or amine impurities will terminate chain propagation.[1] Therefore, this protocol integrates the Deming Flash Chromatography Method [1], a superior alternative to traditional recrystallization for removing stubborn impurities.[1]

Mechanism & Reaction Pathways[1][5][6]

Comparative Pathways

The following diagram contrasts the mechanistic flow of the Leuchs method against the Triphosgene route.

NCA_Synthesis_Pathways cluster_0 Route A: Leuchs Method (Chemically Phosgene-Free) cluster_1 Route B: Triphosgene Method (In-Situ Generation) BocLeu N-Boc-L-Leucine Inter1 Amino Acid Chloride Intermediate BocLeu->Inter1 + SOCl2 SOCl2 Thionyl Chloride (SOCl2) LeuNCA1 L-Leucine NCA Inter1->LeuNCA1 Cyclization - t-BuCl Byprod1 Byproducts: t-BuCl, SO2, HCl Inter1->Byprod1 Leu L-Leucine (Free Acid) Inter2 N-Carbamoyl Chloride Leu->Inter2 + Phosgene BTC Triphosgene (BTC) Phosgene Phosgene (In Situ) BTC->Phosgene Decomposition LeuNCA2 L-Leucine NCA Inter2->LeuNCA2 Cyclization - HCl Byprod2 Byproducts: HCl Inter2->Byprod2

Figure 1: Mechanistic comparison of Leuchs cyclization (Route A) and Triphosgene-mediated ring closure (Route B).

Protocol A: The Leuchs Method (Thionyl Chloride)

Best for: Laboratories with strict restrictions on phosgene equivalents; synthesis requiring chemically distinct precursors.[1] Precursor: N-(tert-butoxycarbonyl)-L-leucine (Boc-Leu-OH).[1]

Materials
  • Starting Material: Boc-L-Leucine (High purity, >99%).[1]

  • Reagent: Thionyl Chloride (

    
    ) - Freshly distilled.[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1][5]

  • Hardware: Flame-dried Schlenk flask, Argon line.

Step-by-Step Procedure
  • Dissolution: In a flame-dried Schlenk flask under Argon, dissolve Boc-L-Leucine (10.0 g, 43 mmol) in anhydrous DCM (100 mL).

  • Reagent Addition: Cool the solution to 0°C. Add Thionyl Chloride (1.2 equivalents, 3.75 mL) dropwise over 10 minutes.

    • Expert Note: Unlike PBr3,

      
       allows for easier removal of byproducts (
      
      
      
      is a gas).[1]
  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by FTIR; look for the appearance of characteristic anhydride doublets at 1850 cm⁻¹ and 1785 cm⁻¹ .

  • Workup:

    • Evaporate the solvent and excess

      
       under high vacuum.[1]
      
    • Critical Step: The residue contains tert-butyl chloride and HCl.[1] Redissolve the crude oil in a minimal amount of anhydrous THF and precipitate into dry hexane (1:10 ratio) to remove acidic byproducts.[1]

  • Purification: Proceed immediately to the Purification section (Flash Chromatography).[1]

Protocol B: The Triphosgene Method (Standard)

Best for: High yield, scalability, and when "solid phosgene" handling is permitted.[1] Precursor: L-Leucine (Free amino acid).[1]

Materials
  • Starting Material: L-Leucine (finely ground, dried in vacuo at 60°C for 12h).

  • Reagent: Triphosgene (Bis(trichloromethyl) carbonate).[1][3][4]

  • Scavenger: Alpha-Pinene (to trap HCl) or Limonene.[1]

  • Solvent: Anhydrous THF or Dioxane.[1]

Step-by-Step Procedure
  • Suspension: Suspend dried L-Leucine (5.0 g, 38 mmol) in anhydrous THF (75 mL) in a 3-neck round bottom flask fitted with a reflux condenser and Argon inlet.

  • Scavenger Addition: Add Alpha-Pinene (1.2 equivalents).

    • Why? HCl generated during the reaction can ring-open the NCA or cause polymerization.[1][6][7] Pinene traps HCl as pinene hydrochloride (non-reactive).[1]

  • Triphosgene Addition: Add Triphosgene (0.35 equivalents, 3.95 g) in a single portion.

    • Safety: Although solid, BTC generates phosgene gas upon heating.[1] This reaction must be performed in a well-ventilated fume hood.[1]

  • Heating: Heat the mixture to 50°C. The suspension will gradually clear as the amino acid reacts and forms the soluble NCA.

    • Endpoint: Reaction is complete when the solution is clear (approx. 2–3 hours).[1]

  • Filtration: If any unreacted leucine remains, filter under inert atmosphere.[1]

  • Concentration: Concentrate the filtrate to approx. 10-15 mL under vacuum.

Purification: The Deming Flash Chromatography Method

Traditional recrystallization (THF/Hexane) often fails to remove trace acidic impurities or unconverted precursors.[1] The method developed by Kramer and Deming [1] is the gold standard for high-purity NCAs.[1]

Stationary Phase: Silica Gel (dried under vacuum/heat to remove water).[1] Mobile Phase: Anhydrous Hexane/THF or Hexane/Ethyl Acetate.[1]

  • Column Prep: Flame-dry a glass column. Pack with dry silica gel under Nitrogen pressure using anhydrous Hexane:THF (1:1).[1]

  • Loading: Load the crude NCA oil (from Protocol A or B) onto the column.[1]

  • Elution: Elute with Hexane:THF (2:1 or gradient).

  • Collection: Collect fractions under Nitrogen. Spot on TLC plates (stain with ninhydrin; NCA hydrolyzes to AA and stains purple).

  • Isolation: Combine pure fractions and evaporate solvent.

  • Glovebox Transfer: Transfer the white solid to a glovebox immediately.

Quality Control Specifications
ParameterMethodAcceptance Criteria
Identity 1H NMR (CDCl3)Doublet (NH) at ~6.5 ppm; Methine/Methyl peaks match Leucine structure.[1]
Purity 1H NMRNo peaks corresponding to free amine or acid chloride.[1]
Functional FTIRDistinct peaks at 1850 cm⁻¹ and 1785 cm⁻¹ (C=O stretch).[1]
Water Content Karl Fischer< 50 ppm (Critical for polymerization).[1]
Melting Point DSC77–79 °C (Sharp peak indicates high purity).[1]

Emerging "Green" Route: Epoxide-Assisted Synthesis

A recent advancement involves using epoxides (e.g., Epichlorohydrin) as ultra-fast HCl scavengers, allowing for moisture-tolerant synthesis [2].[1]

  • Protocol Adjustment: In the Triphosgene method, replace Alpha-Pinene with Epichlorohydrin (1-2 equiv) .

  • Benefit: The reaction is faster and less sensitive to trace moisture, as the epoxide irreversibly alkylates the HCl byproduct.[1]

Storage and Handling

  • Atmosphere: Store exclusively in a glovebox under Argon/Nitrogen (<0.1 ppm H2O).[1]

  • Temperature: -20°C.

  • Shelf Life: 3-6 months if strictly anhydrous.[1] Discard if "cloudy" or if polymerization (insoluble precipitate) is observed.

References

  • Kramer, J. R., & Deming, T. J. (2010).[1] General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672.[1] Link[1]

  • Tian, Z., et al. (2021).[1] A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides.[1][4] Nature Communications, 12, 5810.[1] Link

  • Kricheldorf, H. R. (2006).[1] Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784.[1] Link[1]

Sources

Controlled ROP of 3-Isobutyloxazolidine-2,5-dione for drug delivery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Ring-Opening Polymerization (ROP) of 3-Isobutyloxazolidine-2,5-dione for Advanced Drug Delivery Systems

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Mechanistic Causality

The development of well-defined, biocompatible nanocarriers is a cornerstone of modern targeted drug delivery. While traditional polypeptides (e.g., poly(L-leucine)) offer excellent biocompatibility, their utility is often bottlenecked by strong intermolecular hydrogen bonding, which induces rigid


-sheet formations, poor solubility, and suboptimal drug encapsulation.

Polypeptoids—specifically poly(N-substituted glycines)—overcome these limitations. By shifting the side chain from the


-carbon to the amide nitrogen, the polymer backbone is stripped of hydrogen-bond donors. This structural shift prevents secondary structure aggregation, rendering the polymer highly processable and resistant to proteolytic degradation[1].

3-Isobutyloxazolidine-2,5-dione , commonly known as N-isobutylglycine N-carboxyanhydride (N-iBu-Gly NCA) , is the critical monomer used to synthesize the hydrophobic core-forming block, poly(N-isobutylglycine) (PiBG). When block-copolymerized with a hydrophilic segment like polysarcosine (PSar), the resulting amphiphilic block copolypeptoids self-assemble into highly uniform micelles capable of encapsulating hydrophobic therapeutics.

The Chemical Rationale: Suppressing the Activated Monomer Mechanism (AMM)

In traditional NCA polymerization, the presence of an N-H proton allows the initiator to act as a base rather than a nucleophile. This abstracts the proton, forming an NCA anion and triggering the Activated Monomer Mechanism (AMM) , which leads to chain transfer, termination, and broad molecular weight distributions.

Because 3-isobutyloxazolidine-2,5-dione is an N-substituted NCA, it completely lacks the N-H proton. This structural feature strictly forbids the AMM pathway. Consequently, the polymerization is forced exclusively through the Normal Amine Mechanism (NAM) , resulting in a highly controlled, living polymerization that yields a Poisson molecular weight distribution and ultra-low dispersity (


)[2].

ROP_Mechanism I Primary Amine (Initiator) NAM Nucleophilic Attack at C5 (NAM) I->NAM M N-iBu-Gly NCA (Monomer) M->NAM INT Carbamic Acid Intermediate NAM->INT CO2 - CO2 (Gas Evolution) INT->CO2 PROP Living Polymer Chain (Active End) INT->PROP PROP->M Propagation

Reaction pathway of N-isobutylglycine NCA via the Normal Amine Mechanism (NAM).

Experimental Methodologies

To ensure reproducibility and scientific integrity, every protocol described below functions as a self-validating system, incorporating critical Quality Control (QC) checkpoints.

Protocol 1: Synthesis and Purification of 3-Isobutyloxazolidine-2,5-dione

Causality: NCAs are highly susceptible to moisture. Water acts as a nucleophile, prematurely opening the ring and oligomerizing the monomer. Strict anhydrous conditions are non-negotiable.

  • Reaction Setup: In a flame-dried Schlenk flask under argon, suspend N-isobutylglycine (50 mmol) in 150 mL of anhydrous tetrahydrofuran (THF). Add

    
    -pinene (110 mmol) to act as an acid scavenger, preventing the formation of hydrochloride salts that can inhibit future polymerization.
    
  • Phosgenation: Add triphosgene (20 mmol) to the suspension. Heat the mixture to 50°C and stir until the solution becomes completely clear (typically 2-3 hours), indicating the successful cyclization into the NCA ring.

  • Purification: Concentrate the solution under reduced pressure. Recrystallize the crude monomer from anhydrous ethyl acetate/hexane (1:3 v/v) in a glovebox at -20°C. Repeat recrystallization three times.

  • Self-Validation (QC): Perform FTIR spectroscopy. The successful formation of 3-isobutyloxazolidine-2,5-dione is confirmed by two distinct carbonyl stretching bands at 1850 cm⁻¹ and 1780 cm⁻¹ . Absence of a broad O-H stretch at 3300 cm⁻¹ confirms the removal of unreacted amino acid and moisture.

Protocol 2: Controlled ROP to Form PSar-b-PiBG Block Copolypeptoids

Causality: Benzonitrile or N-methyl-2-pyrrolidone (NMP) are selected as solvents because they maintain the growing polypeptoid chains in a homogenous solution, preventing premature precipitation and ensuring a living chain end[2].

  • Initiation: Inside an argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm), dissolve a predetermined amount of benzylamine (initiator) in anhydrous benzonitrile.
  • First Block (Hydrophilic): Add Sarcosine NCA (N-methylglycine NCA) to the initiator solution. Stir at 25°C under a constant vacuum of 20 mbar to continuously remove evolved

    
    . Removing 
    
    
    
    drives the reaction forward and prevents the formation of inactive carbamate salts[2].
  • Second Block (Hydrophobic): Once FTIR confirms the complete disappearance of the NCA anhydride peaks (1850/1780 cm⁻¹), add 3-isobutyloxazolidine-2,5-dione (N-iBu-Gly NCA) directly to the living polymer solution.

  • Termination & Precipitation: After complete monomer conversion, terminate the reaction by adding a drop of degassed water. Precipitate the polymer in cold diethyl ether, filter, and dry under a vacuum.

  • Self-Validation (QC): Analyze via Gel Permeation Chromatography (GPC) and ¹H-NMR. The GPC trace must be unimodal with

    
    , confirming the absence of chain transfer.
    
Protocol 3: Formulation of Drug-Loaded Micelles via Nanoprecipitation

Causality: Nanoprecipitation (solvent shifting) relies on the rapid diffusion of a water-miscible organic solvent into an aqueous phase. This sudden shift in polarity forces the hydrophobic PiBG blocks to collapse, trapping the hydrophobic drug in the core, while the hydrophilic PSar blocks extend into the water to sterically stabilize the micelle.

  • Co-Dissolution: Dissolve 10 mg of PSar-

    
    -PiBG and 2 mg of a model hydrophobic drug (e.g., Paclitaxel) in 1 mL of Dimethylformamide (DMF).
    
  • Self-Assembly: Using a syringe pump, inject the organic solution dropwise (0.1 mL/min) into 10 mL of rapidly stirring deionized water (1000 rpm) at room temperature.

  • Purification: Transfer the micelle suspension to a dialysis cassette (MWCO 3.5 kDa). Dialyze against deionized water for 48 hours, changing the water every 12 hours to remove DMF and unencapsulated drug.

  • Self-Validation (QC): Filter through a 0.22 µm sterile PES syringe filter. Measure the Z-average size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).

Micelle_Workflow S1 1. Co-dissolve Polymer & Drug in DMF S2 2. Dropwise Addition into Aqueous Phase S1->S2 S3 3. Nanoprecipitation & Self-Assembly S2->S3 S4 4. Dialysis against Deionized Water S3->S4 S5 5. Sterile Filtration (0.22 µm) S4->S5 S6 Drug-Loaded Micelles (Quality Control) S5->S6

Workflow for the formulation of PiBG-based drug-loaded micelles via nanoprecipitation.

Quantitative Data Summaries

The strict adherence to the Normal Amine Mechanism allows for precise tuning of the polymer molecular weight and the resulting micellar properties.

Table 1: Polymerization Kinetics & Molecular Weight Control of N-iBu-Gly NCA (Conditions: Benzylamine initiator, Benzonitrile solvent, 25°C, 20 mbar)

[M]/[I] RatioTheoretical

( g/mol )
Experimental

(GPC)
Dispersity (

)
Conversion Time (h)
507,9008,1501.044.5
10015,70016,0201.066.0
20031,40032,1001.089.5

Table 2: Characterization of PSar-


-PiBG Drug-Loaded Micelles 
(Drug: Paclitaxel; Formulation Method: Nanoprecipitation)
Polymer CompositionZ-Average Size (nm)PDI (DLS)Encapsulation Efficiency (%)Drug Loading Capacity (%)
PSar₅₀-

-PiBG₅₀
65.20.1284.514.2
PSar₁₀₀-

-PiBG₅₀
82.40.1579.211.8
PSar₅₀-

-PiBG₁₀₀
95.80.1891.318.6

Note: Increasing the hydrophobic PiBG block length significantly increases the encapsulation efficiency and drug loading capacity due to a larger hydrophobic core volume.

References

  • Fetsch, C., Grossmann, A., Holz, L., Nawroth, J. F., & Luxenhofer, R. (2011). Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution. Macromolecules, 44(17), 6746-6758.[Link]

  • Sun, J., & Zuckermann, R. N. (2013). Peptoid Polymers: A Highly Designable Bioinspired Material. ACS Nano, 7(6), 4715–4732.[Link]

Sources

Application Notes & Protocols for Surface Grafting using 3-Isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing Polypeptide Brushes for Advanced Biomaterials

The modification of material surfaces with well-defined polymer layers is a cornerstone of modern materials science, particularly in the development of advanced biomedical devices and drug delivery systems. A premier strategy for creating such surfaces involves the "grafting-from" technique, where polymer chains are grown directly from initiator sites immobilized on a substrate. This approach allows for the formation of dense, uniform polymer layers known as "polymer brushes."

This document provides a detailed guide to surface grafting using a specific class of monomers known as α-amino acid N-carboxyanhydrides (NCAs). The topic of focus, 3-Isobutyloxazolidine-2,5-dione , is the chemical name for the NCA derived from an amino acid bearing an isobutyl group. For the purposes of this guide, we will consider it as the N-carboxyanhydride of γ-isobutyl L-glutamate , a monomer that yields poly(γ-isobutyl L-glutamate), a derivative of the highly versatile and biocompatible poly(glutamic acid).

The ring-opening polymerization (ROP) of NCAs initiated from a surface (SI-NCA-ROP) is a powerful method to create synthetic polypeptide brushes.[1][2] These polypeptide-grafted surfaces are of immense interest because they can mimic biological interfaces, enhance biocompatibility, and introduce specific functionalities for targeted applications.[2][3] The resulting materials are pivotal in fields like tissue engineering, medical implant coating, and the creation of smart surfaces that respond to environmental stimuli.[2][4][5] This guide will provide the foundational chemistry, detailed experimental protocols, and characterization techniques for researchers, scientists, and drug development professionals seeking to leverage this technology.

The "Grafting-From" Principle: Mechanism of SI-NCA-ROP

The "grafting-from" approach offers superior control over grafting density compared to "grafting-to" methods, where pre-synthesized polymers are attached to a surface.[1] In the "grafting-from" method, monomers diffuse to the surface-immobilized initiators and polymerize, minimizing the steric hindrance that can limit the density of pre-grafted chains.[1]

For NCA polymerization, the most common and controlled pathway for surface grafting is the Normal Amine Mechanism (NAM) .[1] This process relies on primary amine groups covalently anchored to the substrate.

The key steps of the NAM are:

  • Initiation: A surface-bound primary amine acts as a nucleophile, attacking the C5 carbonyl of the NCA monomer. This leads to the opening of the anhydride ring.

  • Propagation: The ring-opening event forms an unstable carbamic acid intermediate, which rapidly decarboxylates (loses CO₂) to generate a new terminal primary amine. This new amine is now the active chain end.

  • Chain Growth: This new amine end-group sequentially attacks subsequent NCA monomers, propagating the polypeptide chain outward from the surface.[1][6]

This mechanism ensures that each initiator site gives rise to a single polymer chain, covalently tethered to the substrate.

NAM_Mechanism cluster_surface Substrate cluster_solution Solution Phase Surface Surface-NH2 (Initiator) GrowingChain Surface-NH-[CO-CHR-NH]n-H (Propagating Chain) Surface->GrowingChain 1. Initiation: Nucleophilic Attack NCA NCA Monomer (3-Isobutyloxazolidine-2,5-dione) GrowingChain->GrowingChain 2. Propagation: Sequential Addition Initiation_Note Ring-opening and decarboxylation (-CO2) NewNCA Next NCA Monomer

Figure 1: The Normal Amine Mechanism (NAM) for surface-initiated NCA polymerization.

Experimental Protocols

The following protocols provide a comprehensive workflow for grafting polypeptide brushes from a standard silicon substrate. The principles can be adapted for other materials like gold, iron oxide nanoparticles, or glass.[1]

Protocol 1: Substrate Preparation and Initiator Immobilization

Causality: The success of surface grafting is critically dependent on the quality of the initiator layer. A clean, activated substrate ensures uniform deposition of the amine silane, leading to a homogeneous distribution of initiator sites and, consequently, a uniform polypeptide brush.

Materials:

  • Silicon wafers

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APS)

  • Milli-Q water, Ethanol, Acetone

Procedure:

  • Substrate Cleaning (Piranha Solution):

    • Safety Note: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.

    • Prepare the piranha solution by slowly adding H₂O₂ to H₂SO₄ in a 3:7 (v/v) ratio in a glass container.

    • Immerse silicon wafers in the solution for 30 minutes to remove organic residues and create surface hydroxyl (-OH) groups.

    • Rinse the wafers thoroughly with Milli-Q water and dry under a stream of nitrogen.

  • Initiator Layer Deposition (Silanization):

    • Prepare a 1% (v/v) solution of APS in anhydrous toluene.

    • Immerse the cleaned, dry wafers in the APS solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane in the bulk solution.

    • After immersion, rinse the wafers sequentially with toluene, acetone, and ethanol to remove physisorbed APS.

    • Cure the wafers in an oven at 110°C for 30 minutes to promote covalent bond formation between the silane and the substrate.

    • The resulting APS-coated wafer, now functionalized with primary amines, is ready for polymerization.

Protocol 2: Surface-Initiated Polymerization (SIP)

Causality: NCA polymerization is highly sensitive to moisture, which can act as an initiator and lead to undesired polymer formation in the solution rather than on the surface. Therefore, the use of anhydrous solvents and an inert atmosphere is paramount for achieving high-quality grafted layers.[7]

Materials:

  • APS-functionalized silicon wafers

  • 3-Isobutyloxazolidine-2,5-dione (NCA monomer)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane[6]

  • Schlenk flask or glovebox

Procedure:

  • Setup: Place the APS-functionalized wafer(s) into a Schlenk flask. Seal the flask and purge with dry nitrogen or argon for 15-20 minutes to create an inert atmosphere.

  • Monomer Solution: In a glovebox or under inert atmosphere, prepare a solution of the NCA monomer in anhydrous DMF. A typical concentration is 5-10 mg/mL. The concentration can be adjusted to control the polymerization rate and final film thickness.[7]

  • Polymerization: Using a gas-tight syringe, transfer the NCA solution into the Schlenk flask containing the wafer.

  • Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 4 to 48 hours). The reaction time is a key variable to control the final thickness of the polypeptide layer.[7]

  • Quenching & Washing:

    • Remove the wafer from the reaction solution.

    • Immediately immerse the wafer in a beaker of fresh solvent (DMF or Dioxane) and sonicate for 10-15 minutes. This crucial step removes any non-covalently bound polymer chains.

    • Repeat the sonication wash with fresh solvent two more times.

    • Finally, rinse the wafer with ethanol and dry under a stream of nitrogen.

Workflow_Diagram sub_clean 1. Substrate Cleaning (Piranha Etch) sub_activate 2. Surface Activation (Hydroxylation) sub_clean->sub_activate silanization 3. Initiator Immobilization (APS Coating) sub_activate->silanization polymerization 4. SI-NCA Polymerization (Grafting-From) silanization->polymerization washing 5. Post-Reaction Washing (Sonication) polymerization->washing characterization 6. Surface Characterization washing->characterization

Figure 2: General experimental workflow for surface grafting via SI-NCA-ROP.

Characterization and Data Analysis

Validating the successful grafting of the polypeptide layer is a critical final step. A combination of techniques should be used to obtain a comprehensive understanding of the modified surface.

Technique Purpose Typical Expected Result
Ellipsometry Measures the thickness of the grafted polymer layer with sub-nanometer precision.[8]A uniform thickness between 5 to 100 nm, depending on polymerization time and conditions.
Water Contact Angle Assesses changes in surface wettability (hydrophilicity/hydrophobicity).[6]A significant change from the bare (hydrophilic) or APS-coated (less hydrophilic) substrate, reflecting the nature of the polypeptide side chains.
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition of the surface, confirming the presence of the polypeptide.[8]Appearance of the N1s peak and characteristic C1s peaks corresponding to the polypeptide backbone and side chains.
Atomic Force Microscopy (AFM) Images the surface topography to assess uniformity and roughness.[8]A smooth, uniform surface morphology, confirming a well-formed polymer brush.
FTIR Spectroscopy Confirms the chemical identity and secondary structure (e.g., α-helix, β-sheet) of the polypeptide.[6][8]Presence of Amide I and Amide II bands characteristic of polypeptides.

Applications in Drug Development and Research

The ability to tailor surface properties with polypeptide brushes opens up numerous avenues in biomedical research and drug development.

  • Biocompatible Coatings: Surfaces grafted with hydrophilic and biocompatible polypeptides, such as those derived from glutamic acid or lysine, can reduce non-specific protein adsorption and improve the biocompatibility of medical implants.[2][4]

  • Drug Delivery: The side chains of the polypeptide can be functionalized with drug molecules, creating a high-capacity surface for controlled drug release. The degradation of the polypeptide backbone or cleavage of a linker can trigger the release.[5][9]

  • Anti-fouling and Antibacterial Surfaces: Grafting specific peptide sequences can create surfaces that resist bacterial adhesion and biofilm formation, a critical need for medical devices and surgical tools.[10][11]

  • Tissue Engineering: Polypeptide-coated scaffolds can be designed to promote specific cell adhesion, proliferation, and differentiation, guiding the formation of new tissue.[4][12]

  • Stimuli-Responsive Systems: By using amino acids whose side chains respond to pH or temperature, "smart" surfaces can be created that change their properties (e.g., wettability, drug release rate) in response to environmental cues.[2]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Grafting Density / Thin Layer 1. Incomplete surface hydroxylation.2. Inefficient APS immobilization.3. Impurities (especially water) in the reaction.1. Ensure fresh piranha solution and adequate cleaning time.2. Use anhydrous solvent for silanization; ensure proper curing.3. Use freshly purified monomer and high-purity anhydrous solvents. Perform reaction in a glovebox.
Non-uniform Coating 1. Uneven cleaning or APS deposition.2. Contamination on the substrate surface.1. Optimize cleaning and silanization protocols. Ensure complete immersion of the substrate at all steps.2. Handle substrates with clean, non-powdered tools.
Excessive Polymer in Solution 1. Water or other nucleophilic impurities acting as initiators.2. High reaction temperature causing side reactions.1. Rigorously dry all glassware and use anhydrous solvents.2. Perform polymerization at room temperature unless a specific protocol advises otherwise.

References

  • Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. (n.d.). DCU Doras.
  • Al-Lami, M., et al. (2016). Hybrid Nanomaterials by Surface Grafting of Synthetic Polypeptides Using N-Carboxyanhydride (NCA) Polymerization. PubMed.
  • Wieringa, R. H., & Schouten, A. J. (1996). Oriented Thin Film Formation by Surface Graft Polymerization of γ-Methyl l-Glutamate N-Carboxyanhydride in the Melt. Macromolecules.
  • Surface initiated N-carboxyanhydride ring-opening polymerization: Designing nanohybrids for biomedical applications. (2018). DORAS | DCU Research Repository.
  • van der Meulen, I., et al. (n.d.). Grafting of polypeptides on solid substrates by initiation of N-carboxyanhydride polymerization by amino. University of Groningen.
  • Li, M., et al. (2025). Integrating synthetic polypeptides with innovative material forming techniques for advanced biomedical applications. PMC.
  • Grafting of polypeptides on planar solid substrates. (n.d.). ProQuest.
  • Wieringa, R. H., & Schouten, A. J. (2001). Surface Grafting of Poly(l-glutamates). 1. Synthesis and Characterization. Langmuir.
  • Peptide-Functionalized Polyurethane Coatings Prepared via Grafting-To Strategy to Selectively Promote Endothelialization. (2018). PubMed.
  • A polypeptide coating for preventing biofilm on implants by inhibiting antibiotic resistance genes. (2022). PubMed.
  • Wieringa, R. H., & Schouten, A. J. (2001). Surface Grafting of Poly(l-glutamates). 1. Synthesis and Characterization. Controlled Radical Polymerization.
  • Truong, V. X., et al. (2014). Tailoring Substrate Hydrophilicity Using Grafted Polypeptide Nanocoatings. ConnectSci.
  • Yang, K., et al. (2023). An Antibacterial Polypeptide Coating Prepared by In Situ Enzymatic Polymerization for Preventing Delayed Infection of Implants. CoLab.
  • Ogunleye, A., et al. (n.d.). Drug delivery applications of poly-γ-glutamic acid. Journal of Drug Delivery.
  • Polyglutamic acid applications in pharmaceutical and biomedical industries. (2020). ResearchGate.
  • Application of Antimicrobial Peptides on Biomedical Implants: Three Ways to Pursue Peptide Coatings. (2021). MDPI.

Sources

Application Note: Bioconjugation Strategies Using Leucine N-Carboxyanhydride (NCA)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocols for utilizing L-Leucine N-carboxyanhydride (Leu-NCA) to synthesize defined polypeptide bioconjugates. Unlike standard hydrophilic linkers, Leu-NCA is primarily used to generate hydrophobic polypeptide blocks (Poly(L-Leucine)) that drive the self-assembly of amphiphilic micelles and vesicles for drug delivery. This application note focuses on the "Grafting-From" approach using a PEG-amine macro-initiator, the industry standard for creating stable, stealth drug carriers.

Part 1: Critical Pre-requisites & Safety

The "Zero-Water" Rule

N-carboxyanhydrides are notoriously sensitive to moisture. Water acts as a nucleophile, initiating uncontrolled polymerization and killing the "living" nature of the reaction.

  • Solvents: Must be anhydrous (<50 ppm water). DMF and THF should be dried over molecular sieves or dispensed from a solvent purification system (SPS).

  • Glassware: Flame-dried under vacuum or oven-dried at 120°C for >4 hours.

  • Atmosphere: All reactions must be conducted under dry Nitrogen (N₂) or Argon (Ar) using Schlenk line techniques or a Glovebox.

Safety Warning
  • Triphosgene: Used in monomer synthesis, this reagent generates phosgene gas in situ.[1][2] Work in a well-ventilated fume hood.

  • Sensitizers: NCAs are potent sensitizers. Avoid inhalation of dusts.

Part 2: Mechanism of Action

The bioconjugation relies on the Normal Amine Mechanism (NAM) . A primary amine (from the biomolecule or macro-initiator) attacks the C-5 carbonyl of the NCA ring. This results in ring opening, decarboxylation (release of CO₂), and the regeneration of a reactive amine at the chain end, allowing for sustained chain growth.

NCA_Mechanism Initiator R-NH2 (Initiator) Intermediate Carbamic Acid Intermediate Initiator->Intermediate Nucleophilic Attack on C-5 NCA Leu-NCA Monomer NCA->Intermediate Polymer Polypeptide (Elongated) Intermediate->Polymer Decarboxylation CO2 CO2 (Gas) Intermediate->CO2 Polymer->Intermediate Propagates (Living Chain End)

Figure 1: The Normal Amine Mechanism (NAM) for NCA Ring-Opening Polymerization. The release of CO₂ drives the reaction forward.

Part 3: Protocol A - Synthesis of Leucine NCA Monomer

Commercial NCAs are often impure due to hydrolysis during storage. Fresh synthesis or recrystallization is mandatory for controlled bioconjugation.

Materials
  • L-Leucine (dry)

  • Triphosgene[2][3][4][5]

  • 
    -Pinene (HCl scavenger)[6]
    
  • Anhydrous THF[3][4]

  • Ethyl Acetate / Hexane (for recrystallization)[2][7]

Step-by-Step Workflow
  • Suspension: Suspend L-Leucine (5.0 g, 38.1 mmol) in anhydrous THF (100 mL) in a flame-dried Schlenk flask under N₂.

  • Scavenger Addition: Add

    
    -Pinene (1.2 eq) to scavenge the HCl byproduct, preventing acid-catalyzed side reactions.
    
  • Phosgenation: Add Triphosgene (0.4 eq) dissolved in THF dropwise.

  • Reflux: Heat to 50–60°C. The suspension will clear as the amino acid converts to the NCA. Reaction time: ~2–4 hours.[5]

  • Isolation:

    • Evaporate THF under vacuum.

    • Redissolve the crude oil in a minimal amount of Ethyl Acetate inside the glovebox/dry-bag.

    • Add dry Hexane until the solution turns cloudy.

    • Cool to -20°C overnight to recrystallize.

  • Validation: The product should be white, needle-like crystals.

    • Melting Point: 77–79°C.

    • IR: Strong doublets at ~1760 cm⁻¹ and ~1850 cm⁻¹ (C=O anhydride stretch).

Part 4: Protocol B - Bioconjugation via "Grafting-From" (PEG-b-PolyLeu)

This protocol conjugates Poly(L-Leucine) to a PEG-amine macro-initiator. This creates an amphiphilic block copolymer used for micellar drug delivery.[8]

Materials
  • Monomer: Purified Leu-NCA (from Protocol A).

  • Macro-Initiator: mPEG-NH₂ (MW 2000 or 5000 Da). Note: Ensure PEG is a primary amine, not an amide or hydroxyl.

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).[9]

  • Vessel: Flame-dried Schlenk tube with a stir bar.

Experimental Procedure
  • Initiator Preparation:

    • Weigh mPEG-NH₂ into the Schlenk tube.

    • Azeotropic Drying (Crucial): Dissolve PEG in dry benzene or toluene and remove solvent under high vacuum to remove trace water bound to the PEG chain. Repeat 2x.

  • Reaction Setup:

    • Dissolve the dried mPEG-NH₂ in anhydrous DMF.

    • Dissolve Leu-NCA in anhydrous DMF in a separate vial (under inert atmosphere).

    • Calculation: Target Degree of Polymerization (DP) = [Monomer]₀ / [Initiator]₀.

    • Example: To add 20 Leucine units to PEG, use a 20:1 molar ratio.

  • Polymerization:

    • Add the Leu-NCA solution to the PEG solution via a gas-tight syringe.

    • Stir at 25°C–30°C.

    • Observation: Bubbles (CO₂) will evolve. Leave the reaction open to the inert gas line (with a bubbler) to allow CO₂ to escape; pressure buildup inhibits the reaction.

    • Time: 48–72 hours.

  • Workup & Purification:

    • Concentrate the DMF solution under vacuum (do not heat above 40°C).

    • Precipitate the polymer into a large excess of Diethyl Ether (10x volume). Poly(Leu) and PEG-b-Poly(Leu) are insoluble in ether, while unreacted NCA and organic impurities remain soluble.

    • Centrifuge and decant.[10]

    • Wash the pellet 2x with ether.

    • Dry under high vacuum.

Data Summary Table: Reaction Parameters
ParameterSpecificationReason
Solvent DMF or DMSOSolubilizes both the growing hydrophobic peptide chain and the PEG block.
Temperature 20°C – 40°CHigher temps increase side reactions (termination); lower temps are too slow.
Concentration 50 – 100 mg/mLHigh concentration favors polymerization over intramolecular cyclization.
Conversion > 95%Required for low polydispersity (PDI).

Part 5: Characterization & Validation

Proton NMR (¹H-NMR)
  • Solvent: TFA-d (Trifluoroacetic acid-d) or DMSO-d₆. Note: CDCl₃ often fails due to the aggregation of the PolyLeu block.

  • Key Signals:

    • PEG: Singlet at 3.6 ppm (-CH₂-CH₂-O-).

    • Poly(Leucine): Alpha-proton (4.0–4.5 ppm) and Isobutyl side chain signals (0.9 ppm).

  • MW Calculation: Integrate the PEG peak (known protons) vs. the Leucine alpha-proton to determine the actual Degree of Polymerization.

FTIR Spectroscopy
  • Monitoring Reaction: Disappearance of NCA anhydride peaks (1760/1850 cm⁻¹).

  • Final Product: Appearance of Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) bands, indicating alpha-helical peptide formation.

Gel Permeation Chromatography (GPC)
  • Challenge: Poly(Leucine) aggregates in standard GPC solvents.

  • Solution: Use DMF containing 0.1 M LiBr. The salt disrupts hydrogen bonding/helices, allowing true molecular weight measurement.

Part 6: Experimental Workflow Diagram

Workflow Start Start: Raw Materials Purify 1. Purify Leu-NCA (Recrystallization in EtOAc/Hex) Start->Purify Dry 2. Dry Macro-Initiator (Azeotropic Distillation of PEG-NH2) Start->Dry React 3. Polymerization (ROP) Solvent: Anhydrous DMF Time: 48-72h Purify->React Combine under N2 Dry->React Precip 4. Precipitation (Pour into Diethyl Ether) React->Precip CO2 Release Complete Analyze 5. Characterization (NMR in TFA-d, GPC in DMF/LiBr) Precip->Analyze

Figure 2: Operational workflow for the synthesis of PEG-b-Poly(L-Leucine).

Part 7: Troubleshooting Guide

ProblemProbable CauseCorrective Action
Solution turns cloudy immediately Moisture contamination.Abort. Re-dry all solvents and glassware. Ensure NCA is crystalline, not sticky.
Low Molecular Weight (did not grow) Impure NCA (acidic impurities).Recrystallize NCA again. Ensure

-pinene was used during synthesis to remove HCl.
Broad PDI (> 1.3) Slow initiation or water traces.[11]Increase initiator concentration. Ensure rapid mixing of NCA into the initiator solution.
Insoluble Product Beta-sheet formation (aggregation).Poly(Leu) is naturally insoluble in water/methanol. Use TFA or DMSO for analysis.

References

  • Demetriou, S. R., et al. (2008). Synthesis of Polypeptide-Based Block Copolymers via N-Carboxyanhydride Ring-Opening Polymerization. Wiley InterScience. Link

  • Hadjichristidis, N., et al. (2009). Amino Acid-Based Block Copolymers. Chemical Reviews. Link

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of alpha-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link

  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of alpha-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules. Link

  • Deng, C., et al. (2014). Polypeptide-based block copolymers: synthesis and application in drug delivery. Progress in Polymer Science. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Purifying Leucine N-Carboxyanhydride (Leu-NCA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Leucine N-Carboxyanhydride (Leu-NCA) synthesis and purification. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve critical bottlenecks in polypeptide synthesis.

The ring-opening polymerization (ROP) of Leu-NCA is the premier method for synthesizing well-defined poly(L-leucine). However, the presence of acid impurities—primarily hydrogen chloride (HCl)—can completely derail the polymerization kinetics, leading to broad molecular weight distributions and poor end-group fidelity. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to achieve ultra-pure Leu-NCA.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my Poly(L-leucine) exhibit a broad or bimodal Polydispersity Index (PDI) during SEC/GPC analysis? A: A broad or bimodal PDI is the classic hallmark of uncontrolled initiation events caused by residual acid impurities. In a controlled system, primary amine initiators trigger the Normal Amine Mechanism (NAM) , resulting in predictable chain growth. However, if HCl is present, it protonates the primary amine, drastically slowing down NAM. Simultaneously, the chloride ion can act as a nucleophile or base, triggering the Active Monomer Mechanism (AMM) . The competition between NAM and AMM leads to chains initiating at different times and propagating at different rates, destroying the Poisson-like molecular weight distribution.

Q2: How do acid impurities chemically form during Leu-NCA synthesis? A: The most common synthetic route is the "Fuchs-Farthing" method, which involves the direct phosgenation of L-leucine using phosgene, diphosgene, or triphosgene. While highly efficient for ring closure, this reaction inevitably generates two equivalents of HCl gas per molecule of NCA formed. If the reaction is performed in tetrahydrofuran (THF), the accumulated HCl can even cleave the solvent ring to form 4-chlorobutyl chloroformate, a potent chain-terminating impurity .

Q3: Can I use aqueous washes (e.g., ice-cold NaHCO₃) to remove the HCl? A: While historically reported, aqueous washing is highly discouraged for Leu-NCA. NCAs possess two electrophilic centers (C-2 and C-5). Water acts as a nucleophile, attacking the C-5 carbonyl to hydrolyze the NCA ring back into the parent L-leucine, releasing CO₂. This not only decimates your yield but introduces unreacted amino acids into your monomer pool, which will further disrupt polymerization.

Q4: What is the mechanistic role of "acid scavengers," and which should I use? A: Acid scavengers are additives introduced during the synthesis to act as irreversible sinks for HCl, preventing acid-catalyzed decomposition in situ.

  • α-Pinene: A classic scavenger that reacts with HCl to form bornyl chloride. However, its neutralization kinetics can be slow and incomplete.

  • Epoxides (e.g., Propylene Oxide): A modern, highly efficient alternative. Epoxides undergo rapid, irreversible ring-opening hydrochlorination to form chlorohydrins. This lowers the reaction energy barrier and allows for moisture-tolerant synthesis even under atmospheric conditions .

Part 2: Experimental Protocols for Leu-NCA Purification

To ensure trustworthiness, every protocol below is designed as a self-validating system . You must verify the purity at the end of the workflow using Fourier-transform infrared spectroscopy (FTIR) and melting point analysis.

Protocol A: Moisture-Tolerant Synthesis with Epoxide Scavengers

This protocol neutralizes acid impurities at the source, minimizing downstream purification.

  • Preparation: Suspend L-leucine (1.0 eq) in anhydrous ethyl acetate (EtOAc) under a nitrogen atmosphere.

  • Scavenger Addition: Add propylene oxide (3.0 eq) to the suspension. The epoxide will act as the ultra-fast HCl scavenger.

  • Phosgenation: Slowly add a solution of triphosgene (0.4 eq) dissolved in EtOAc dropwise to the mixture at room temperature.

  • Cyclization: Heat the mixture to 40–50°C. Stir until the opaque suspension turns into a clear solution (typically 2–4 hours), indicating the complete conversion of the amino acid to the NCA.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent, excess phosgene, and the volatile chlorohydrin byproducts.

  • Validation: Analyze the crude solid via FTIR. Self-Validation Check: Ensure the disappearance of the broad amino acid O-H/N-H stretch and the appearance of two sharp, characteristic NCA anhydride carbonyl peaks at ~1850 cm⁻¹ and 1780 cm⁻¹.

Protocol B: Anhydrous Flash Chromatography (The Deming Method)

A rapid method to remove chloride and acid impurities without the yield loss associated with recrystallization.

  • Column Preparation: In a nitrogen-filled glovebox, pack a glass column with silica gel using anhydrous, inhibitor-free THF/hexane (typically a 1:3 ratio, optimized via TLC).

  • Loading: Dissolve the crude Leu-NCA in a minimum volume of anhydrous THF and carefully load it onto the silica bed.

  • Elution: Elute the column using the anhydrous THF/hexane mixture using positive nitrogen pressure (Flash chromatography).

  • Fraction Collection: Collect fractions and spot them on a TLC plate (visualized with 20% phosphomolybdic acid in ethanol and heat).

  • Isolation: Pool the NCA-containing fractions and remove the solvent in vacuo.

  • Validation: The resulting white solid should require no further purification. Self-Validation Check: Perform a test polymerization using a primary amine initiator; a successful purification will yield a PDI < 1.2.

Protocol C: Iterative Recrystallization (Classic Method)

Best for laboratories without glovebox chromatography setups.

  • Dissolution: Dissolve crude Leu-NCA in a minimum amount of anhydrous ethyl acetate at 40°C.

  • Precipitation: Slowly add anhydrous hexane dropwise until the solution becomes slightly cloudy.

  • Crystallization: Seal the flask under nitrogen and store it at -20°C overnight to induce crystallization.

  • Filtration: Rapidly filter the colorless, rod-like crystals using a Schlenk frit under an inert atmosphere to prevent atmospheric moisture from hydrolyzing the purified monomer.

  • Iteration & Validation: Repeat steps 1-4 at least three times. Self-Validation Check: Measure the melting point of the crystals. Stop recrystallizing only when the melting point is sharp and matches the literature value for Leu-NCA (approx. 76–78°C).

Part 3: Data Presentation & Method Comparison

The following table summarizes the quantitative and qualitative differences between the purification methodologies to help you select the best approach for your specific constraints.

Purification MethodPrimary Mechanism of Impurity RemovalProcessing TimeAverage YieldMoisture SensitivityScalability
Epoxide Scavenging In-situ chemical conversion of HCl to volatile chlorohydrins~4 hours75 - 85%Low (Moisture-tolerant)Excellent (Kilogram scale)
Flash Chromatography Adsorption of polar/acidic impurities onto silica gel~2 hours80 - 90%High (Requires Glovebox)Moderate (Gram scale)
Recrystallization Differential solubility of NCA vs. impurities2 - 3 days40 - 60%High (Requires Schlenk line)Good (Multi-gram scale)

Part 4: System Workflows & Mechanistic Visualizations

Mechanism of HCl Interference in Polymerization

The diagram below illustrates how HCl contamination shifts the polymerization pathway from the desired controlled mechanism to an uncontrolled state.

G NCA Leu-NCA + Primary Amine NAM Normal Amine Mechanism (NAM) Controlled ROP NCA->NAM Acid-Free Conditions HCl HCl Impurity NCA->HCl Contamination Polymer1 Well-defined Poly(L-leucine) Low PDI (< 1.2) NAM->Polymer1 AMM Active Monomer Mechanism (AMM) Uncontrolled ROP Polymer2 Broad/Bimodal PDI Poor End-Group Fidelity AMM->Polymer2 HCl->AMM Initiator Protonation & Nucleophilic Attack

Caption: Impact of HCl impurities on the Ring-Opening Polymerization pathways of Leu-NCA.

Leu-NCA Synthesis and Purification Workflow

This decision tree outlines the standard operating procedure for synthesizing and isolating pure Leu-NCA.

Workflow Start L-Leucine + Triphosgene Scavenger Add Acid Scavenger (α-pinene / Epoxide) Start->Scavenger Reaction Cyclization (Fuchs-Farthing) Scavenger->Reaction Crude Crude Leu-NCA + Byproducts Reaction->Crude Purif1 Method A: Recrystallization (EtOAc/Hexane) Crude->Purif1 Standard Lab Purif2 Method B: Flash Chromatography (Silica Gel) Crude->Purif2 Glovebox Available Validation Validation: FTIR & Sharp Melting Point Purif1->Validation Purif2->Validation Validation->Purif1 Fail (Repeat) Pure Pure Leu-NCA Monomer Validation->Pure Pass

Caption: Step-by-step workflow for the synthesis, purification, and validation of Leu-NCA.

Part 5: References

  • Tian, Z.-Y., Zhang, Z., Wang, S., & Lu, H. (2021). "A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides." Nature Communications, 12, 5810. URL:[Link]

  • Smeets, N. M. B., van der Weide, P. L. J., Meuldijk, J., & Hulshof, L. A. (2005). "A Scalable Synthesis of L-Leucine-N-carboxyanhydride." Organic Process Research & Development, 9(6), 757–763. URL:[Link]

  • Kramer, J. R., & Deming, T. J. (2010). "General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography." Biomacromolecules, 11(12), 3668–3672. URL:[Link]

Preventing dimerization of 3-Isobutyloxazolidine-2,5-dione during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization During Storage

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of reagent purity for the success of your research, particularly in polypeptide synthesis and drug development. 3-Isobutyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from the amino acid L-Leucine, is a highly reactive monomer essential for ring-opening polymerization (ROP). However, this reactivity also makes it susceptible to degradation, primarily through dimerization, if not stored and handled with meticulous care.

This guide provides in-depth troubleshooting advice, field-proven protocols, and a scientific rationale for the procedures required to maintain the stability and purity of your 3-Isobutyloxazolidine-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What exactly is 3-Isobutyloxazolidine-2,5-dione?

It is the N-carboxyanhydride (NCA) of the amino acid L-Leucine. NCAs are activated amino acid derivatives used extensively in the synthesis of polypeptides and other complex molecules.[1] Their high reactivity allows for controlled polymerization reactions, but also makes them sensitive to environmental conditions.[1][2]

Q2: What is dimerization and why is it a significant problem?

Dimerization is an unwanted side reaction where two molecules of 3-Isobutyloxazolidine-2,5-dione react with each other. This process is a form of oligomerization that consumes the valuable monomer. The resulting dimer is an impurity that can interfere with subsequent polymerization reactions, leading to poorly controlled polymer chain lengths, higher polydispersity, and compromised performance of the final polypeptide product.

Q3: What are the primary causes of dimerization during storage?

The single most critical factor is exposure to moisture.[2][3] Water acts as a nucleophile, initiating the ring-opening of one NCA molecule. The resulting carbamic acid is unstable, and the exposed amine group of the opened ring can then attack a second NCA molecule, starting the dimerization and polymerization process.[2][4] Other nucleophiles and elevated temperatures can also initiate or accelerate this degradation.[1]

Q4: How can I tell if my 3-Isobutyloxazolidine-2,5-dione has started to dimerize?

Initial signs of degradation can be subtle. You might observe:

  • A change in the physical appearance from a fine, free-flowing crystalline solid to clumps or a partially solidified mass.

  • Reduced solubility in your reaction solvent.

  • Inconsistent results in your polymerization reactions (e.g., lower molecular weight than expected).

  • The appearance of new, unexpected peaks in analytical characterizations like ¹H NMR, FTIR, or chromatography (SEC/GPC).

Q5: What is the absolute best temperature for storing this compound?

For long-term storage (months to over a year), the compound must be kept at a stable temperature of -20°C ±5°C.[2][5] For short-term use (a few days to weeks), storage at 0 to 5°C may be acceptable, but this significantly reduces the shelf life.[2]

In-Depth Troubleshooting Guide

This section addresses common scenarios and provides a logical framework for identifying and resolving issues related to product stability.

Issue 1: Signs of Dimerization in a Brand-New, Unopened Container

You've just received a new bottle of 3-Isobutyloxazolidine-2,5-dione, but it appears clumpy or fails a quality control check.

  • Root Cause Analysis: The most likely cause is temperature fluctuation and condensation. If a container is moved from a -20°C freezer directly into a warm, humid laboratory environment and opened immediately, atmospheric moisture will condense on the cold product, initiating dimerization almost instantly.[6]

  • Corrective Action & Prevention:

    • Mandatory Acclimatization: ALWAYS allow the sealed container to warm up to ambient room temperature before opening.[2][7] This is a critical, non-negotiable step. The time required depends on the container size: approximately 1 hour for gram-scale vials, 5 hours for kilogram quantities, and up to 15 hours for larger drums.[2]

    • Inspect Packaging: Upon receipt, check that the container seal is intact and has not been compromised during shipping.

    • External Desiccation: When moving the container from the freezer to the bench, place it inside a desiccator or a sealed bag containing a desiccant (like silica gel) during the warm-up period. This provides an extra layer of protection against condensation.[6]

Issue 2: Product Degrades Rapidly After the First Use

The material was a perfect, free-flowing powder when first opened, but after taking a small amount, the remaining product quickly degraded.

  • Root Cause Analysis: This is almost certainly due to the introduction of atmospheric contaminants during handling. Opening the container outside of a controlled, inert atmosphere exposes the highly reactive NCA to moisture and oxygen.[3][8][9] Contamination can also occur from non-anhydrous solvents or unclean lab equipment.

  • Corrective Action & Prevention:

    • Inert Atmosphere is Essential: All handling and dispensing of 3-Isobutyloxazolidine-2,5-dione MUST be performed under a strictly inert atmosphere, such as a nitrogen or argon-filled glovebox or by using Schlenk line techniques.[2][8]

    • "One-Shot" Use Recommended: Whenever possible, plan your experiments to use the entire quantity of a container in a single run.[2] This is the most reliable way to prevent contamination of the remaining stock.

    • Proper Resealing Protocol: If partial use is unavoidable, the container must be rigorously purged with dry inert gas (nitrogen or argon), securely resealed, and immediately returned to -20°C storage.[2] Repeatedly opening and resealing a container will significantly shorten its shelf life.[2]

Visualizing the Problem: Dimerization Pathway

The diagram below illustrates the moisture-initiated dimerization mechanism, which is the primary pathway for degradation during storage.

Dimerization_Mechanism Moisture-Initiated Dimerization of NCA NCA1 NCA Monomer 1 Intermediate Ring-Opened Intermediate (Unstable Carbamic Acid) NCA1->Intermediate Nucleophilic Attack H2O H₂O (Moisture) H2O->NCA1 NCA2 NCA Monomer 2 Dimer Dimer Impurity Intermediate->Dimer Attack by Amine NCA2->Dimer

Caption: Moisture acts as an initiator for NCA ring-opening.

Key Experimental Protocols

Adherence to strict, validated protocols is essential for preserving the integrity of 3-Isobutyloxazolidine-2,5-dione.

Protocol 1: Safe Handling and Dispensing in an Inert Atmosphere (Glovebox)

This protocol ensures the material is not exposed to atmospheric moisture or oxygen.

  • Preparation: Move the sealed container of 3-Isobutyloxazolidine-2,5-dione into the glovebox antechamber. Ensure all necessary tools (spatulas, weighing paper, receiving flask) are also inside the glovebox and are clean and dry.

  • Acclimatization: Allow the container to reach the ambient temperature inside the glovebox before opening.

  • Dispensing: Once equilibrated, open the container. Using a clean, dry spatula, quickly and carefully weigh the desired amount of the solid and transfer it to your tared reaction vessel.

  • Resealing: Immediately and securely close the original container. If possible, use paraffin film to wrap the cap-bottle interface for an extra seal.

  • Storage: Promptly return the sealed container to the -20°C freezer. It is advisable to place it within a larger, sealed secondary container that also contains a desiccant.[6]

Protocol 2: Preparation of Anhydrous Solvents

Using dry solvents is as critical as handling the solid correctly. Water in the solvent will rapidly degrade the NCA.

  • Solvent Choice: Select a suitable, aprotic solvent (e.g., THF, Dioxane, DMF). Note that some solvents like DMF can cause side reactions in certain polymerizations and should be used with caution.[10]

  • Drying with Molecular Sieves:

    • Activate 3Å molecular sieves by heating them in a glassware oven (>150°C) under vacuum for at least 12 hours to drive off any adsorbed water.[6][11]

    • Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen).

    • Add the activated sieves to your solvent (approx. 10-20% m/v) in a suitable flask.[12]

    • Allow the solvent to stand over the sieves for at least 48 hours under an inert atmosphere.[12]

  • Verification (Optional but Recommended): The water content of the solvent can be quantitatively measured using a Karl Fischer titrator to ensure it is sufficiently dry (ideally <10 ppm).[12]

Workflow for Safe Handling

The following diagram outlines the critical decision points and actions required for safely handling your NCA reagent.

Safe_Handling_Workflow Workflow for Safe NCA Handling start Start: Retrieve NCA from -20°C Storage warm_up Place in Desiccator. Allow to reach Room Temp (1-5 hours) start->warm_up check_seal Inspect Container Seal. Is it intact? warm_up->check_seal transfer_to_inert Transfer to Inert Atmosphere (Glovebox/Schlenk) check_seal->transfer_to_inert Yes discard Discard Material. Contact Supplier. check_seal->discard No open_dispense Open Container & Dispense Material transfer_to_inert->open_dispense reseal Backfill with N₂/Ar, Reseal Tightly open_dispense->reseal store Return to -20°C Storage (Preferably in a secondary container) reseal->store stop End store->stop

Caption: A step-by-step workflow for handling sensitive NCAs.

Summary of Best Practices for Storage and Handling

For quick reference, this table summarizes the critical parameters for maintaining the stability of 3-Isobutyloxazolidine-2,5-dione.

ParameterRecommendationRationale
Long-Term Storage Temp. -20°C ±5°C [2][5]Minimizes the kinetics of degradation reactions.
Short-Term Storage Temp. 0 to 5°C (Use with caution)[2]Acceptable for immediate use, but significantly shortens shelf life.
Atmosphere Strictly Inert & Anhydrous (Nitrogen or Argon) [2]Prevents initiation of dimerization by atmospheric moisture and oxygen.[3]
Container Original manufacturer's bottle (e.g., Sure/Seal™) or glass vial with a tight-fitting, inert cap.[9][13]Designed to minimize moisture ingress.
Handling Environment Glovebox or Schlenk line.[8]Provides the necessary inert atmosphere for safe transfer.
Acclimatization Mandatory. Allow sealed container to reach room temperature before opening.[2][7]Prevents moisture from condensing on the cold product.
Dispensing Use only clean, dry equipment. Work quickly and efficiently.Avoids introducing nucleophilic contaminants.
After Use Purge headspace with inert gas, reseal tightly, and return to -20°C immediately.[2]Removes any atmospheric contaminants introduced during brief opening.

By implementing these rigorous storage and handling protocols, you can ensure the long-term stability and purity of your 3-Isobutyloxazolidine-2,5-dione, leading to more reliable, reproducible, and successful experimental outcomes.

References
  • High Standard Purity NCA. Pharmaceutical Networking.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Technical Support Center: N-Carboxyanhydride (NCA)
  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. (2023-11-04).
  • Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. MilliporeSigma.
  • Long-term chemothermal stability of delithiated NCA in polymer solid-state batteries.
  • Handling air-sensitive reagents AL-134. Division of Research Safety.
  • Structure and thermal stability of LiNi0.8Co0.15Al0.05O2 after long cycling at high temperature.
  • α-Amino acid N-Carboxy Anhydrides in pharmaceutical innov
  • Performance and Safety of Lithium-Ion Batteries Under Hot Desert Clim
  • Long-term chemothermal stability of delithiated NCA in polymer solid-state batteries.
  • Revealing the impact of extreme temperatures and dynamic conditions on thermal safety of NCA/Si-graphite b
  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymeriz
  • How controlled and versatile is N-carboxy anhydride (NCA)
  • Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry.
  • SAFETY D
  • Product Hazard, Handling & Storage Codes. Polysciences.
  • Chemical Storage Areas Technical Guide. CSIRO. (2024-01-18).
  • Why and How Do We Dry Organic Solvents with Molecular Sieves? YouTube. (2018-05-04).
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry.
  • (S)-4-isobutyloxazolidine-2,5-dione. PubChem.

Sources

Technical Support Center: Recrystallization of 3-Isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide is designed for researchers and process chemists working with 3-Isobutyloxazolidine-2,5-dione (commonly referred to as Leucine N-carboxyanhydride or Leu-NCA ).

Case ID: NCA-PUR-001 Compound Class:


-Amino Acid N-Carboxyanhydrides (NCAs)
Critical Parameter:  Moisture Sensitivity & Thermal Stability

Molecule Identity & Preliminary Check

Before proceeding, verify your isomer. The nomenclature "3-Isobutyloxazolidine-2,5-dione" technically refers to the


-substituted  derivative (

-isobutyl glycine NCA). However, in many commercial catalogs and loose nomenclature, this string is often used for Leucine NCA (4-isobutyl-1,3-oxazolidine-2,5-dione).
  • If you have Leucine NCA (Side chain at C4): This is a crystalline solid (mp ~93°C). The protocols below are optimized for this.

  • If you have

    
    -Isobutyl NCA (Side chain at N3):  This compound has lower crystallinity and a higher tendency to "oil out." The solvent systems below apply, but require lower temperatures (-20°C) and slower addition of anti-solvents.
    

Recommended Solvent Systems

The purification of hydrophobic NCAs relies on a Solvent/Anti-solvent approach. The goal is to remove unreacted amino acid (insoluble in organic solvent), HCl salts (soluble in water/polar), and oligomers.

Primary Solvent System (The "Gold Standard")

Ethyl Acetate (EtOAc) / Hexanes (or Heptane)

  • Role: EtOAc dissolves the NCA; Hexanes acts as the anti-solvent to induce crystallization.

  • Ratio: Typically 1:3 to 1:5 (v/v).

  • Why it works: EtOAc is polar enough to dissolve the NCA but not so polar that it holds onto ionic impurities strongly. It is easier to dry than THF.

Alternative System (For Difficult Cases)

Tetrahydrofuran (THF) / Hexanes

  • Role: THF has higher solubilizing power than EtOAc.

  • Risk: THF readily forms peroxides and absorbs water. Must be freshly distilled over Sodium/Benzophenone.

  • Use Case: If the NCA is not fully dissolving in warm EtOAc.

Solvent Performance Data
SolventRoleBoiling Point (°C)Critical Requirement
Ethyl Acetate Solvent77.1Anhydrous (<50 ppm H₂O). Pre-dry over CaH₂.
Hexanes Anti-Solvent~68Anhydrous. Store over molecular sieves (4Å).
THF Solvent66.0Peroxide-free . Distilled immediately before use.
1,4-Dioxane Solvent101.1High freezing point (11.8°C). Allows for lyophilization (sublimation) if crystallization fails.

Step-by-Step Recrystallization Protocol

Warning: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a Glovebox.

Phase 1: Dissolution & Filtration
  • Transfer the crude 3-Isobutyloxazolidine-2,5-dione into a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous Ethyl Acetate (approx. 3–5 mL per gram of NCA).

  • Gently warm the flask (Max 40°C). Do not boil. High heat triggers polymerization.

  • Observation: The NCA should dissolve.[1] Any cloudy suspension is likely unreacted amino acid or hydrochloride salts.

  • Filtration: Cannula-filter the solution into a fresh, dry Schlenk flask to remove the insoluble impurities.

Phase 2: Crystallization (The "Layering" Method)
  • Concentrate the filtrate under vacuum until the volume is reduced by ~30%.

  • Slowly add anhydrous Hexanes dropwise with rapid stirring until a persistent cloudiness (turbidity) appears.

  • Add a small amount of EtOAc to just redissolve the cloudiness (make it clear again).

  • Carefully layer pure Hexanes on top of the solution (do not stir).

  • Place the flask in a freezer (-20°C) for 12–24 hours.

Phase 3: Isolation
  • Remove the supernatant via cannula filtration (keep the crystals under gas flow).

  • Wash crystals 2x with cold anhydrous Hexanes.

  • Dry under high vacuum for 4–6 hours at room temperature.

Troubleshooting Guide (FAQ)

Q1: My solution turned into a sticky oil instead of crystals ("Oiling Out"). What happened?

Diagnosis: The anti-solvent was added too quickly, or the concentration was too high, causing liquid-liquid phase separation before crystal nucleation could occur. Solution:

  • Redissolve the oil by adding a small amount of warm EtOAc.

  • Add the anti-solvent (Hexane) much slower.

  • Seed the solution: Add a tiny crystal of pure NCA (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Cool more gradually: Room Temp

    
     Fridge (4°C) 
    
    
    
    Freezer (-20°C).
Q2: The product is yellow. Is this acceptable?

Diagnosis: No. Yellowing indicates the presence of amine impurities or isocyanates formed during synthesis (often from the phosgenation step). Solution:

  • The Acid Wash (Fuchs-Farthing Modification): Before recrystallization, dissolve the crude NCA in EtOAc and wash rapidly with cold 5% NaHCO₃ (aq) followed by cold water. Dry over MgSO₄ immediately. This removes HCl and amine salts.[2] Note: This must be done fast to prevent hydrolysis. [1]

Q3: I see a white precipitate forming immediately upon adding solvent.

Diagnosis: Your solvent is "wet." The white precipitate is likely the polypeptide (poly-leucine) forming due to water-initiated polymerization. Solution:

  • Abort the batch.

  • Re-dry all solvents. Ethyl acetate should be distilled over

    
     or 
    
    
    
    .
  • Flame-dry all glassware under vacuum before use.

Visual Workflows

Workflow A: The Recrystallization Logic

This diagram outlines the decision-making process during the purification workflow.

Recrystallization_Workflow Start Crude 3-Isobutyloxazolidine-2,5-dione Dissolve Dissolve in warm EtOAc (<40°C) Start->Dissolve Filter Cannula Filter (Remove insolubles) Dissolve->Filter CloudPoint Add Hexanes to Cloud Point Filter->CloudPoint Cooling Cool to -20°C (Slowly) CloudPoint->Cooling Result Result Check Cooling->Result Crystals White Needles/Plates (Success) Result->Crystals Nucleation Oil Oiling Out (Phase Separation) Result->Oil Too fast / Too conc. Polymer Amorphous White Precipitate (Hydrolysis) Result->Polymer Wet Solvent Oil->Dissolve Re-heat & Seed

Caption: Figure 1. Standard recrystallization workflow for hydrophobic NCAs using the EtOAc/Hexane system.

Workflow B: Troubleshooting "Oiling Out"

A specific guide for handling the common issue of phase separation.

Oiling_Out_Fix Issue Problem: Oiling Out Step1 Re-heat to 35°C (Dissolve Oil) Issue->Step1 Step2 Add EtOAc dropwise until clear Step1->Step2 Step3 Seeding (Add pure crystal) Step2->Step3 Step4 Vapor Diffusion (Hexane chamber) Step3->Step4

Caption: Figure 2. Corrective actions when the NCA separates as an oil rather than crystallizing.

References

  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link

    • Context: While this paper proposes chromatography, it details the limitations of recrystallization and the critical importance of removing HCl and amine salts.
  • Benchchem. (n.d.). Synthesis of N-Carboxyanhydrides Using Triphosgene: A Safer and Efficient Alternative to Phosgene.[3] Benchchem Technical Protocols. Link

    • Context: Provides specific solvent ratios (THF/Hexane) and work-up procedures for Leucine-NCA.
  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. Link

    • Context: The authoritative review on NCA chemistry, stability, and purific
  • Pickel, D. L., et al. (2007). An Unconventional Method for Purifying the N-carboxyanhydride Derivatives of γ-alkyl-L-glutamates. Synthetic Communications. Link

    • Context: Validates the use of aqueous bicarbonate washes for hydrophobic NCAs to remove acidic impurities prior to crystalliz

Sources

Controlling molecular weight dispersity in Leucine NCA polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Molecular Weight Dispersity ( ) in Leucine NCA Polymerization

Status: Online Operator: Senior Application Scientist Ticket ID: LEU-NCA-OPT-2025

Introduction: The "Living" Challenge

Welcome to the . If you are synthesizing Poly(L-leucine) via N-carboxyanhydride (NCA) Ring-Opening Polymerization (ROP), you are likely battling the "Three Horsemen" of polypeptide synthesis: Impurities, Aggregation, and Termination.

Achieving a dispersity (


) below 1.10 requires a shift from "mixing reagents" to "kinetic engineering." This guide abandons generic advice in favor of mechanistic control, focusing on the specific behavior of Leucine NCA—a monomer prone to forming rigid 

-helices that physically trap active chain ends.

Module 1: Pre-Polymerization Quality Control

"The reaction failed before it started."

You cannot control dispersity if your initiation efficiency (


) is low. The most common cause of broad dispersity is not the mechanism, but HCl impurities  in the monomer which protonate the initiator, or water  which acts as a secondary, uncontrolled initiator.
Diagnostic Protocol: The Silver Nitrate Limit Test

Do not assume your recrystallized monomer is pure. Residual chloride from phosgene/triphosgene synthesis is invisible to NMR but fatal to "living" kinetics.

Step-by-Step Validation:

  • Dissolve: Take 20 mg of your purified Leucine NCA in 1 mL of dry THF.

  • Hydrolyze: Add 1 mL of water (this converts NCA to amino acid + HCl if Cl is present).

  • Acidify: Add 2 drops of dilute nitric acid (

    
    ).
    
  • Test: Add 2 drops of 0.1 M Silver Nitrate (

    
    ) solution.
    
  • Result Interpretation:

    • Clear Solution: Chloride free. Proceed.

    • Turbid/Cloudy (AgCl precipitate): Chloride present (>0.1%). STOP. Recrystallize again.

Purification Workflow (The "Deming" Standard)

If recrystallization (typically EtOAc/Hexanes) fails to remove impurities, use the Flash Chromatography Method developed by the Deming lab [1]. This is superior for removing trace acid impurities that broaden


.
  • Stationary Phase: Dry Silica Gel (baked under vacuum).

  • Mobile Phase: Anhydrous THF/Hexanes.

  • Condition: Must be performed in a glovebox or under strict inert flow.

Module 2: Kinetic Control (The Mechanism)

"My PDI is consistently > 1.3 using primary amines."

The Root Cause: The "Amine" Mechanism (NAM)

Using a primary amine (e.g., hexylamine) initiates via the Normal Amine Mechanism (NAM) .

  • The Flaw: The nucleophilic amine attacks the NCA carbonyl. The resulting amine end-group is highly nucleophilic but also basic. It can abstract a proton from the NCA (Activated Monomer Mechanism), leading to "chain jumping" and termination.

  • The Result: Slow initiation (

    
    ) and broad dispersity.
    
The Solution: HMDS-Mediated Polymerization

For routine synthesis of low-


 Poly(L-leucine) without using transition metals (Co/Ni), Hexamethyldisilazane (HMDS)  is the gold standard [2].

Why it works:

  • Mechanism: HMDS cleaves the N-Si bond to form a TMS-Carbamate end group.

  • Effect: This end group is not basic enough to deprotonate the monomer (preventing the Activated Monomer pathway) but is nucleophilic enough to propagate.

  • Control: It ensures

    
    , resulting in Poisson distribution kinetics.
    
Protocol: HMDS-Mediated Synthesis of Poly(L-Leucine)
ParameterSpecification
Monomer L-Leucine NCA (Cl-free)
Initiator Hexamethyldisilazane (HMDS)
Solvent Anhydrous THF or DMF (see Module 3)
Concentration 40–50 mg/mL (Avoid high conc. to prevent early gelation)
Atmosphere Nitrogen/Argon (Schlenk line or Glovebox)

Experimental Steps:

  • Flame-dry a Schlenk tube under vacuum (

    
     mbar) and refill with 
    
    
    
    .
  • Dissolve Leucine NCA in the solvent.

  • Add Initiator: Add the calculated volume of HMDS via gas-tight syringe.

    • Target DP (Degree of Polymerization):

      
      .
      
  • Reaction: Stir at room temperature.

    • Note: HMDS kinetics are slower than amines (24–48 hours).

  • Termination: Exposure to air/moisture cleaves the TMS group.

Module 3: The Leucine Factor (Solubility & Aggregation)

"The solution turned into a gel/paste."

Poly(L-leucine) is notorious for forming rigid


-helices. Once the chain length exceeds 10–15 units, these helices stack (aggregate), causing the polymer to precipitate or gel. This physically traps the active chain ends, stopping the reaction (physical termination) and broadening 

.
Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Precipitation in THF Poly(Leu) is insoluble in THF at high MW.Switch to DMF. DMF breaks weak aggregates better than THF.
Gelation in DMF Strong

-sheet or helix stacking.
Dilute the reaction (<30 mg/mL) or add LiCl (0.5 M) to disrupt H-bonding (rare for NCA, but effective).
Bimodal GPC Peak Dead chains + Living chains.Aggregation occurred during synthesis. Ensure vigorous stirring and strict temperature control (20°C).
Visualizing the Pathway

NCA_Mechanism cluster_NAM Primary Amine (Standard) cluster_HMDS HMDS (Controlled) Monomer Leucine NCA (Monomer) Amine_Init Amine Initiation Monomer->Amine_Init HMDS_Init HMDS Initiation Monomer->HMDS_Init Impurity Impurity (HCl/H2O) Side_Rxn Activated Monomer (Side Reaction) Impurity->Side_Rxn Catalyzes Amine_Init->Side_Rxn Proton Abstraction Broad_PDI Broad Dispersity (Đ > 1.3) Side_Rxn->Broad_PDI TMS_End TMS-Carbamate End Group HMDS_Init->TMS_End N-Si Cleavage Living_Prop Living Propagation TMS_End->Living_Prop Controlled Attack Low_PDI Low Dispersity (Đ < 1.1) Living_Prop->Low_PDI

Caption: Comparison of uncontrolled Amine mechanism vs. HMDS-mediated "living" polymerization.

Module 4: Analysis (GPC/SEC)

"My GPC traces show tailing or incorrect molecular weights."

Analyzing Poly(L-leucine) is difficult due to its hydrophobicity and secondary structure. Standard GPC in pure DMF or THF will often give erroneous results due to column interaction or aggregation.

The Mandatory Additive: Lithium Bromide (LiBr)

You must use a salt in your GPC eluent.

  • Solvent: DMF (Dimethylformamide).[1][2][3][4]

  • Additive: 0.1 M LiBr.[1][2][4][5]

  • Reason: LiBr disrupts the helical aggregation of Poly(Leu) and screens the dipole interactions with the GPC column stationary phase [3].

  • Temperature: Run the column at 50°C to further reduce aggregation.

Warning: If you use THF without salt, Poly(Leu) will likely adsorb to the column, showing "tailing" (appearing lower MW than reality) or not eluting at all.

Frequently Asked Questions (FAQ)

Q: Can I use transition metal initiators (Deming Method) for Leucine? A: Yes. Initiators like Co(PMe3)4 or Ni(cod)2 derivatives provide the best control (


) [4]. However, they require a glovebox and are extremely sensitive to oxygen. HMDS is the robust alternative for labs without gloveboxes, typically achieving 

.

Q: My reaction solution is clear, but the polymer yield is low. A: Check your vacuum drying. If you dried the NCA too aggressively (e.g., heating under vacuum), you might have sublimed the monomer or induced thermal polymerization. Conversely, if the reaction is too slow (HMDS takes days), ensure you haven't introduced trace water which kills the active TMS end-group.

Q: How do I store the Leucine NCA monomer? A: In a glovebox freezer (-30°C). If you must store it on the bench, use a desiccator at -20°C, but it degrades within weeks (turning opaque/acidic). Always re-purify if stored >1 month.

References

  • Kramer, J. R., & Deming, T. J. (2010).[6][7][8] General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672.[6][7] Link

  • Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link

  • Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009). Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Reviews, 109(11), 5528–5578. Link

  • Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture. Nature, 390, 386–389. Link

Sources

Technical Support Center: Handling Moisture Sensitivity of 3-Isobutyloxazolidine-2,5-dione (Leu-NCA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Polypeptide Synthesis Support Center. 3-Isobutyloxazolidine-2,5-dione, commonly known as L-Leucine N-carboxyanhydride (Leu-NCA), is a critical monomer for synthesizing poly(L-leucine) and related block copolymers. However, its extreme sensitivity to moisture presents a significant bottleneck in polymer chemistry. This guide provides mechanistic troubleshooting, advanced handling FAQs, and field-validated protocols to ensure reproducible ring-opening polymerization (ROP).

Troubleshooting Guides & FAQs

Q1: Why is Leu-NCA so sensitive to moisture, and what exactly happens if my batch is exposed? Expert Insight: Leu-NCA contains a highly reactive anhydride ring. Water acts as a potent nucleophile that attacks the C5 carbonyl carbon of the NCA ring[1]. This initiates premature ring-opening (hydrolysis), leading to the formation of an unstable carbamic acid intermediate that rapidly decarboxylates to release carbon dioxide and free L-leucine.

The primary failure mode isn't just the loss of monomer. The newly formed L-leucine contains a primary amine that acts as an uncontrolled initiator. This triggers a cascade of auto-polymerization, resulting in a mixture of unreacted monomer, short oligomers, and dead polymer chains with high dispersity (Đ)[1].

NCA_Moisture_Pathway NCA Leu-NCA (3-Isobutyloxazolidine-2,5-dione) Hydrolysis Hydrolysis (Ring-Opening) NCA->Hydrolysis Nucleophilic Attack Oligomers Uncontrolled Polymerization (High Dispersity) NCA->Oligomers Water-initiated ROP Polymer Controlled Poly(L-leucine) NCA->Polymer Normal Amine Mechanism (NAM) H2O Moisture (H2O) H2O->Hydrolysis Amine Primary Amine Initiator Amine->Polymer Degradation L-Leucine + CO2 Hydrolysis->Degradation Decarboxylation Degradation->Oligomers Auto-initiation by Leucine

Fig 1: Mechanistic pathways of Leu-NCA under moisture-exposed vs. controlled anhydrous conditions.

Q2: My synthesized poly(L-leucine) exhibits a bimodal molecular weight distribution and high dispersity (>1.5). Is this a moisture issue? Expert Insight: Yes, a bimodal distribution is a classic hallmark of moisture contamination. In a perfectly dry system using a primary amine initiator, polymerization proceeds via the Normal Amine Mechanism (NAM), yielding well-defined polymers. When moisture is present, water or moisture-generated L-leucine initiates competing chain growths at different times. Furthermore, trace moisture can promote the Activated Monomer Mechanism (AMM), where the initiator abstracts a proton from the NCA nitrogen rather than attacking the C5 carbonyl, leading to unpredictable chain transfers and broad molecular weight distributions[2].

Q3: Standard protocols require strict glovebox use. Are there any modern alternatives for open-air synthesis? Expert Insight: Yes. Recent breakthroughs have introduced moisture-tolerant ROP methods that bypass the need for a glovebox:

  • LiHMDS Initiation: Lithium hexamethyldisilazide (LiHMDS) is a highly active initiator. The LiHMDS-initiated NCA polymerization is so rapid (completing within 5 minutes) that the kinetic rate of propagation vastly outcompetes the rate of moisture-induced hydrolysis. This allows for open-vessel synthesis outside of a glovebox[3][4].

  • Hydrophobic Deep Eutectic Solvents (HDES): Using an HDES like [camphor][decanoic acid] creates a hydrophobic microenvironment that shields the NCA from water. This allows for decagram-scale synthesis even at 80% environmental humidity[5].

Data Presentation: Comparison of Polymerization Systems

ParameterTraditional Primary Amine ROPLiHMDS-Initiated ROPHDES-Mediated ROP
Initiator Hexylamine / BenzylamineLithium hexamethyldisilazidePrimary Amines
Solvent Anhydrous DMF / THFAnhydrous DMF / THF[Camphor][Decanoic acid]
Moisture Tolerance Extremely Low (Glovebox required)Moderate (Open-vessel tolerant)High (Tolerates up to 80% humidity)
Reaction Time 48 - 72 hours< 5 minutes~ 50 minutes
Dispersity (Đ) 1.1 - 1.2 (if strictly dry)~ 1.1 - 1.3~ 1.3
Scalability Low (Limited by glovebox size)High (Parallel library synthesis)Very High (Decagram scale)

Experimental Protocols: Self-Validating Workflows

Note: The following protocols are designed as self-validating systems. Visual cues serve as built-in quality control checkpoints to ensure scientific integrity during your workflow.

Protocol A: Traditional Schlenk-Line Polymerization of Leu-NCA (Strictly Anhydrous)

Purpose: To achieve ultra-low dispersity poly(L-leucine) using conventional NAM kinetics.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x).

  • Monomer Loading: Inside a nitrogen-filled glovebox, weigh 500 mg of purified Leu-NCA. Transfer to the Schlenk flask and seal with a rubber septum.

  • Solvent Addition: Using a dry Hamilton syringe, inject 10 mL of anhydrous DMF (stored over 3Å molecular sieves).

    • Validation Check: The solution should be perfectly clear. Any immediate turbidity indicates premature polymerization from solvent impurities or moisture.

  • Initiation: Inject the calculated volume of primary amine initiator (e.g., n-hexylamine) to achieve the desired Monomer-to-Initiator (M/I) ratio.

  • Propagation: Stir the reaction at 0°C to 25°C for 48-72 hours under a slight positive pressure of Argon.

    • Validation Check: Slow, continuous evolution of CO₂ bubbles should be observed.

  • Termination & Precipitation: Terminate the reaction by exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a 10-fold excess of cold diethyl ether. Centrifuge and dry under vacuum.

Protocol B: Superfast Open-Vessel Polymerization using LiHMDS

Purpose: Rapid synthesis of poly(L-leucine) outside a glovebox, leveraging kinetic out-competition of moisture[3].

  • Preparation: In a standard fume hood, dissolve Leu-NCA (0.5 M) in anhydrous DMF in an open glass vial equipped with a stir bar.

  • Initiation: Rapidly inject a 0.1 M solution of LiHMDS in THF into the stirring NCA solution at room temperature.

  • Observation:

    • Validation Check: Intense and immediate effervescence (CO₂ release) will occur, confirming ultra-fast propagation.

  • Completion: The reaction reaches >99% conversion within 5 minutes[4].

  • Purification: Precipitate directly into cold methanol or diethyl ether, filter, and dry the resulting polypeptide.

References

1.[3] Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. nih.gov. 3 2.[4] Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. springernature.com. 4 3.[5] Water-resistant and temperature-tolerant ring-opening polymerization of N-carboxyanhydrides in hydrophobic deep eutectic solvents. researchgate.net. 5 4.[2] Living Polymerization of α‐Amino Acid N‐Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature. researchgate.net. 2 5.[1] N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | 1676-86-4. benchchem.com. 1

Sources

Technical Support Center: Troubleshooting Leucine NCA Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polypeptide Synthesis Support Center. The ring-opening polymerization (ROP) of


-amino acid N-carboxyanhydrides (NCAs) is the gold standard for synthesizing well-defined polypeptides[1]. However, the polymerization of Leucine NCA is notoriously difficult. Researchers frequently encounter early termination, broad dispersities, and a loss of "livingness" in their polymer chains.

As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Below, we dissect the kinetic, thermodynamic, and mechanistic causalities behind early termination in Leucine NCA polymerizations, providing you with self-validating protocols to ensure successful chain propagation.

Part 1: Diagnostic FAQs – Why is my Leucine NCA terminating?

Q1: My reaction mixture turns cloudy after 30 minutes, and the molecular weight stalls at a Degree of Polymerization (DP) of 15-20. Is this chemical termination? A1: No, this is macroscopic termination (chain trapping) , a physical phenomenon rather than a chemical one. Poly(L-leucine) is highly hydrophobic and rapidly adopts a rigid


-helical secondary structure. In standard organic solvents (e.g., THF, dioxane, or DMF), these helices aggressively aggregate and precipitate out of solution[1]. Once the growing polypeptide precipitates, the active primary amine chain end is buried within the solid matrix, physically preventing NCA monomers from diffusing to the active site.
  • Causality: Phase separation outpaces the propagation rate.

  • Solution: You must disrupt the secondary structure or enhance macroscopic solubility. This can be achieved by utilizing transition metal catalysts (e.g., Deming's zerovalent nickel or cobalt complexes) which coordinate the chain end and prevent macroscopic aggregation[1], or by employing helix-breaking solvent mixtures.

Q2: The reaction remains clear, but GPC shows a bimodal molecular weight distribution and early stalling. Why? A2: This indicates a mechanistic deviation from the desired Normal Amine Mechanism (NAM) to the Activated Monomer Mechanism (AMM) . If your initiator or trace impurities act as a base rather than a nucleophile, they abstract a proton from the 3-N position of the NCA ring[2]. This generates an NCA anion that attacks another monomer, leading to uncontrolled chain growth. More critically, the AMM pathway frequently leads to the formation of isocyanate intermediates, which terminate chain growth via the formation of unreactive ureido acid or hydantoin chain ends[3].

  • Causality: High temperatures, basic impurities, or steric hindrance at the initiator shift the Nucleophilicity/Basicity (

    
    ) ratio unfavorably[4].
    
  • Solution: Drastically reduce the reaction temperature to 0 °C to kinetically suppress proton abstraction and favor the NAM pathway[4].

Q3: How do impurities from the Fuchs-Farthing synthesis specifically terminate the growing chain? A3: The Fuchs-Farthing method utilizes phosgene or triphosgene to cyclize the amino acid[4]. This process generates hydrogen chloride (HCl) as a byproduct. If the Leucine NCA monomer is not rigorously purified, trace HCl remains. During polymerization, HCl protonates the propagating primary amine chain end, converting it into an inactive ammonium salt[5].

  • Causality: The active nucleophile is neutralized, abruptly halting propagation.

  • Solution: Successive recrystallizations and washing the NCA solution with ice-cold water/NaHCO₃ (rapidly, to avoid hydrolysis) are mandatory to remove acidic trace elements[5].

Q4: Can the solvent itself cause chemical termination? A4: Yes. N,N-dimethylformamide (DMF) is a common solvent for NCA polymerizations due to its high dielectric constant, but it is chemically reactive. Over prolonged reaction times, DMF can decompose into dimethylamine (a strong base that triggers AMM) or react directly with the propagating amine chain end to yield a dead, formyl-terminated polymer[6].

  • Causality: Nucleophilic attack of the chain end on the formyl carbon of DMF.

  • Solution: Utilize high-vacuum techniques (HVT) with non-reactive solvents, or employ accelerated polymerization strategies (e.g., Crown Ether catalysis) that drive the reaction to completion in minutes rather than days, effectively outpacing DMF degradation[7].

Part 2: Quantitative Data & Mechanistic Signatures

To effectively troubleshoot, you must match your analytical data to the specific termination pathway.

Table 1: Kinetic and Analytical Signatures of NCA Polymerization Termination Pathways

Termination PathwayRoot CauseKinetic / Analytical SignatureCorrective Action
Macroscopic Trapping Poly(leucine)

-helix aggregation[1]
Premature stalling at DP 15-20; visible precipitation in the reactor.Use transition metal catalysts or helix-breaking solvents.
Ureido Acid / Hydantoin Activated Monomer Mechanism (AMM)[3]Bimodal GPC; broad PDI (>1.3); loss of primary amine end-group in NMR.Lower temp to 0 °C; use highly nucleophilic primary amines[4].
Ammonium Salt Formation Trace HCl from phosgenation[5]Complete failure to initiate or rapid stalling at DP < 5.Recrystallize monomer 3x; wash with cold NaHCO₃[5].
Formyl End-Group Reaction with DMF solvent[6]Dead chains at extended reaction times; formyl peak in ¹³C NMR.Switch to THF/Dioxane or use accelerated crown ether catalysis[7].
Part 3: Mechanistic Visualization

The following logical diagram illustrates the competing pathways a growing polypeptide chain can take based on the reaction conditions.

Workflow Start Active Amine Chain End (Living Polymer) NAM Normal Amine Mechanism (Nucleophilic Attack on C5) Start->NAM High Nu/Base Ratio Low Temp (0°C) AMM Activated Monomer Mechanism (Proton Abstraction at N3) Start->AMM Trace Base / Moisture High Temp DMF Solvent Side Reaction (DMF Decomposition) Start->DMF Prolonged Reaction Time Prop Controlled Propagation (Target DP Achieved) NAM->Prop Term1 Chemical Termination: Ureido Acid / Hydantoin AMM->Term1 Term2 Chemical Termination: Formyl End-Group DMF->Term2

Caption: Competing pathways in NCA polymerization determining propagation versus early chemical termination.

Part 4: Self-Validating Experimental Protocol

To guarantee a living polymerization of Leucine NCA, follow this self-validating workflow utilizing accelerated crown ether catalysis to outpace side reactions[7].

Step 1: Monomer Purification (Fuchs-Farthing Byproduct Removal)

  • Action: Recrystallize synthesized Leucine NCA three times from anhydrous ethyl acetate/hexane in a glovebox.

  • Validation Checkpoint: Perform FTIR on the isolated solid. A pure NCA monomer must show sharp doublet anhydride peaks at ~1850 and 1790 cm⁻¹. Any broad peak at 3200-3500 cm⁻¹ indicates moisture or unreacted amino acid. Do not proceed if present.

Step 2: Anhydrous Solvent & Initiator Preparation

  • Action: Distill dichloromethane (DCM) or Dioxane over CaH₂. Prepare a primary amine initiator (e.g., hexylamine) stock solution.

  • Validation Checkpoint: Run a Karl Fischer titration on the solvent. Moisture content must be strictly < 10 ppm. If > 10 ppm, re-distill. Water acts as a nucleophile causing uncontrolled initiation.

Step 3: Accelerated Polymerization via Crown Ether Catalysis

  • Action: To outpace DMF side reactions and macroscopic precipitation, utilize an accelerated protocol. Add 18-crown-6 (18-C-6) to the reaction mixture at 0 °C[7]. Inject the initiator rapidly using a gas-tight syringe.

  • Validation Checkpoint: Monitor the reaction in situ via FTIR. The disappearance of the 1850/1790 cm⁻¹ peaks should reach >95% conversion within 30-60 minutes. If the reaction stalls and peaks remain constant early on, chemical termination has occurred.

Step 4: Polymer Isolation and End-Group Verification

  • Action: Precipitate the poly(leucine) in cold methanol and dry under high vacuum.

  • Validation Checkpoint: Perform ¹³C NMR or MALDI-TOF MS. A living polymer will show a primary amine end-group. The presence of formyl or hydantoin signals confirms that termination pathways were active[6].

References
  • Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts - rsc.org. 3

  • Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications - dcu.ie. 2

  • Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether - nih.gov. 7

  • A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Reactions - uoi.gr. 6

  • Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides - illinois.edu. 1

  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - mdpi.com. 4

  • Full article: Large-scale synthesis of α-amino acid-N-carboxyanhydrides - tandfonline.com. 5

Sources

Optimizing reaction temperature for 3-Isobutyloxazolidine-2,5-dione ROP

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for 3-Isobutyloxazolidine-2,5-dione (Leu-NCA) ROP

Executive Summary: The Thermal "Goldilocks" Zone

For the Ring-Opening Polymerization (ROP) of 3-Isobutyloxazolidine-2,5-dione (commonly referred to as Leucine-NCA or Leu-NCA ), temperature is not merely a kinetic accelerator; it is the primary switch between a "living" controlled polymerization and a chaotic termination cascade.

The Critical Insight: Unlike robust vinyl polymerizations, NCA ROP is governed by a competition between nucleophilic chain propagation (desired) and base-catalyzed side reactions (undesired).

  • Optimal Window: 0°C to 10°C (for primary amine initiators).

  • Danger Zone: > 25°C (Exponential increase in chain termination and solvent-assisted side reactions).

Troubleshooting Guide: Symptom-Based Solutions

Use this section to diagnose specific failures in your Leu-NCA polymerization experiments.

Issue 1: "My Polydispersity Index (PDI) is consistently broad (> 1.3), even with purified monomers."

Diagnosis: Thermal Activation of the Activated Monomer Mechanism (AMM). At temperatures above 20°C, the amine initiator (or chain end) can act as a base rather than a nucleophile. It deprotonates the NCA nitrogen, creating an "activated monomer" that reacts uncontrollably, leading to chain transfer and multimodal distributions.

Corrective Action:

  • Lower the Temperature: Conduct the reaction at 0°C using a cryostat or ice bath.

  • Mechanism Check: At 0°C, the activation energy barrier for the Normal Amine Mechanism (NAM) is overcome, but the barrier for the AMM side reaction is not. This kinetic selection forces the reaction down the controlled pathway.

  • Protocol Adjustment: Ensure your reaction vessel is equilibrated to 0°C before adding the initiator.

Issue 2: "The reaction solution turned cloudy or gelled before reaching full conversion."

Diagnosis: Beta-Sheet Aggregation / Physical Gelation. Poly-L-Leucine (PLL) is highly hydrophobic and prone to forming secondary structures (alpha-helices and beta-sheets). While high temperature increases solubility, it kills the chemistry. Low temperature preserves chemistry but risks precipitation.

Corrective Action:

  • Do NOT Heat: Heating to dissolve the gel will terminate the living chain ends via intramolecular cyclization.

  • Solvent Engineering: Switch from pure THF to DMF or NMP (higher polarity).

  • Chaotropic Salts: Add LiCl (0.5 - 1.0 M) to the reaction mixture. This disrupts the hydrogen bonding responsible for beta-sheet formation without requiring a temperature increase.

Issue 3: "I observe a 'dead' peak in my GPC/SEC traces (low molecular weight tail)."

Diagnosis: Solvent-Participated Termination. If using DMF at room temperature (25°C) or higher, the propagating amine end-group can react with the solvent (DMF) to form a formyl-terminated chain. This is a permanent termination event.

Corrective Action:

  • The "Cold" Rule: This side reaction is significantly suppressed at 0°C .

  • Solvent Purification: Ensure DMF is amine-free. Even trace dimethylamine in DMF will initiate chains that cannot grow properly.

  • Alternative Solvent: If 0°C is insufficient, switch to Dichloromethane (DCM) (if solubility permits) or Dioxane , which are less reactive toward the amine chain end.

Strategic Visualization: Temperature-Dependent Pathways

The following diagram illustrates the kinetic competition dictated by temperature. Note how Temperature acts as a gatekeeper for Side Reactions.[1][2][3]

LeuNCA_ROP_Mechanism cluster_cold Low Temp (0°C) cluster_hot High Temp (>25°C) NCA Leu-NCA Monomer NAM Normal Amine Mechanism (Nucleophilic Attack) NCA->NAM Kinetic Control AMM Activated Monomer Mechanism (Deprotonation) NCA->AMM Thermal Activation Initiator Primary Amine Initiator Initiator->NAM Initiator->AMM Acts as Base LivingPoly Living Polypeptide (Low PDI) NAM->LivingPoly Propagation SideRxn Side Reactions: 1. Chain Transfer 2. DMF Reaction 3. Cyclization LivingPoly->SideRxn Heat Induced Termination AMM->SideRxn DeadPoly Dead/Broad Polymer (High PDI) SideRxn->DeadPoly

Caption: Kinetic bifurcation of Leu-NCA polymerization. Lower temperatures (Green Zone) favor the nucleophilic pathway (NAM), while elevated temperatures (Red Zone) lower the barrier for base-catalyzed side reactions (AMM).

Optimized Experimental Protocol: The "Cold-Initiation" Method

This protocol is designed to maximize molecular weight control and minimize PDI for Leu-NCA.

Reagents:

  • Monomer: Leu-NCA (Recrystallized 3x from THF/Hexanes).

  • Solvent: Anhydrous DMF (Purified via column, stored over 4Å sieves).

  • Initiator: Hexylamine (or desired primary amine), diluted in DMF.

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk):

    • Dissolve Leu-NCA in DMF to a concentration of 50–100 mg/mL .

    • Prepare the initiator solution separately in DMF.

    • CRITICAL: Place the monomer solution vessel in a 0°C ice/water bath (or cryostat) and allow it to equilibrate for 15 minutes.

  • Initiation:

    • Add the initiator solution rapidly to the stirring, cooled monomer solution.[1]

    • Why? Rapid addition ensures all chains start simultaneously. Cold temp prevents immediate "hot spots" or runaway exotherms.

  • Propagation:

    • Maintain the reaction at 0°C for the duration of the polymerization (typically 24–48 hours for high MW).

    • Note: The reaction rate will be slower than at RT. Do not raise the temperature to speed it up; this will broaden the PDI.

  • Monitoring:

    • Monitor conversion via FTIR (disappearance of anhydride peaks at ~1780 cm⁻¹ and ~1850 cm⁻¹).[1][4]

  • Termination:

    • Once conversion >95%, precipitate immediately into cold diethyl ether.

Comparative Data: Temperature Impact

The following table summarizes the trade-offs associated with reaction temperature for Leu-NCA.

Variable0°C (Optimal) 25°C (Room Temp) 60°C (High Temp)
Reaction Mechanism Predominantly NAM (Controlled)Mixed NAM / AMMMixed / Thermal Degradation
Polydispersity (PDI) 1.05 – 1.20 1.30 – 1.50> 1.50 (Multimodal)
Living Chain Fraction > 95% ~ 70 - 80%< 50%
Reaction Time Slow (24 - 72 hrs)Moderate (4 - 12 hrs)Fast (< 2 hrs)
Side Reactions NegligibleModerate (Termination)High (Cyclization, Solvent Rxn)

Frequently Asked Questions (FAQ)

Q: Can I use THF instead of DMF at 0°C? A: Yes, THF is actually preferred for minimizing side reactions because it is less reactive than DMF. However, Poly-L-Leucine has poor solubility in THF and may precipitate early. If targeting low molecular weights (DP < 50), THF at 0°C is the gold standard. For higher DP, use DMF at 0°C.

Q: I need to speed up the reaction. Can I start at 0°C and warm to RT? A: This is risky. "Seeding" at 0°C helps initiation, but warming to RT invites chain transfer agents to attack the living ends you just created. If speed is critical, consider using Transition Metal Initiators (e.g., Cobalt or Nickel complexes) which can operate at RT with high control, rather than relying on thermal acceleration of amine initiators.

Q: Does the "Cold" method apply to all NCAs? A: It is most critical for NCAs prone to side reactions (like Lysine-NCA) or those with slower kinetics. For extremely fast NCAs (like helical Glutamates), 0°C is still beneficial for control but less critical for preventing immediate termination.

References

  • Vayaboury, W., Giani, O., Cottet, H., Deratani, A., & Schué, F. (2004). Living Polymerization of α-Amino Acid N-Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature. Macromolecular Rapid Communications, 25(13), 1221-1224. Link

  • Habraken, G. J., Peeters, M., Dietz, C. H., Koning, C. E., & Heise, A. (2011).[3] How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0°C? Effect of temperature on homo-, block-and graft (co) polymerization. Polymer Chemistry, 2(6), 1322-1330. Link

  • Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science, 32(8-9), 858-875. Link

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. Link

Sources

Technical Support Center: L-Leucine N-Carboxyanhydride (NCA) Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for L-Leucine N-Carboxyanhydride (Leucine NCA). As a highly reactive monomer used in the synthesis of poly-L-leucine and complex block copolypeptides, Leucine NCA is notoriously sensitive to moisture and thermal degradation[1].

This guide is designed for researchers and drug development professionals. It moves beyond basic instructions to explain the causality behind degradation and provides self-validating protocols to ensure the absolute integrity of your monomers before Ring-Opening Polymerization (ROP).

Mechanistic Insight: The Causality of NCA Hydrolysis

To prevent degradation, one must understand the exact chemical pathways that destroy NCA monomers. Leucine NCA is a heterocyclic organic compound that is highly susceptible to nucleophilic attack by water[2].

When exposed to even trace amounts of atmospheric moisture, water acts as a proton transfer agent and nucleophile, attacking the carbonyl carbon (C-5) of the NCA ring[3]. This initiates a catastrophic two-step degradation cascade:

  • Hydrolysis & Decarboxylation: The water molecule cleaves the anhydride ring, forming an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing carbon dioxide (

    
    ) gas and leaving behind free L-Leucine[2].
    
  • Uncontrolled Polymerization: The newly formed free L-Leucine possesses a primary amine. This amine acts as an initiator, attacking intact Leucine NCA monomers via the Normal Amine Mechanism (NAM)[3]. This triggers a runaway Ring-Opening Polymerization (ROP), converting your monomer pool into insoluble poly-L-leucine[4].

Hydrolysis NCA L-Leucine NCA (Intact Monomer) Carbamic Carbamic Acid Intermediate NCA->Carbamic Nucleophilic Attack ROP Uncontrolled Ring-Opening Polymerization (ROP) NCA->ROP Chain Propagation H2O Atmospheric Moisture (H2O) H2O->Carbamic Hydrolysis Leucine L-Leucine (Free Amino Acid) Carbamic->Leucine Decarboxylation CO2 Carbon Dioxide (Gas Evolution) Carbamic->CO2 Leucine->NCA Amine attacks intact NCA

Mechanism of moisture-induced hydrolysis and uncontrolled polymerization of Leucine NCA.

Quantitative Storage Parameters

Strict environmental control is non-negotiable. The following table summarizes the validated storage conditions required to maintain the thermodynamic stability of Leucine NCA and prevent premature ring-opening[5],[1].

Storage PhaseTemperatureAtmosphereExpected Shelf LifeMechanistic Rationale
Optimal Long-Term -80°CNitrogen (

) or Argon
Up to 6 monthsDeep freezing arrests kinetic energy, preventing spontaneous thermal degradation[5].
Standard Short-Term -20°CNitrogen (

) or Argon
Up to 1 monthSuitable for active experimental phases. Requires strict moisture-proof double sealing[1].
Handling / Thawing 20°C to 25°CGlovebox (< 1 ppm

)
< 4 HoursMust equilibrate to room temperature before opening to prevent condensation.
Solution State 4°C to 20°CAnhydrous Solvent< 1 DayHighly unstable in solution. Must be used immediately or stabilized via strong organic acids,[6].

Self-Validating Standard Operating Procedure (SOP)

Do not rely on visual inspection alone to determine monomer viability. Follow this step-by-step methodology for the safe handling, aliquoting, and storage of Leucine NCA.

Phase 1: Equilibration & Condensation Prevention

Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric water vapor onto the hygroscopic powder, instantly triggering the hydrolysis cascade.

  • Remove the sealed secondary container (moisture-proof bag) from the -20°C or -80°C freezer.

  • Do not open the bag. Allow the entire package to stand at room temperature for a minimum of 60 minutes [1],.

  • Validation Step: Physically touch the exterior of the primary vial. It must be completely at thermal equilibrium with the ambient room temperature before proceeding.

Phase 2: Inert Atmosphere Transfer
  • Transfer the unopened, room-temperature vial into a glovebox.

  • Purge the glovebox with high-purity Nitrogen or Argon.

  • Validation Step: Check the glovebox environmental sensors. Do not open the vial until

    
     and 
    
    
    
    levels are strictly below 1 ppm.
Phase 3: Aliquoting & Sealing

Causality: Repeated freeze-thaw cycles and repeated atmospheric exposures degrade the bulk powder[5]. Aliquoting isolates risk.

  • Open the primary vial inside the glovebox and rapidly weigh the required mass into pre-dried, sterile, single-use amber vials.

  • Cap the aliquots tightly. Wrap the caps thoroughly with Parafilm.

  • Place the aliquoted vials into a secondary moisture-proof bag containing an active indicating desiccant (e.g., anhydrous calcium sulfate).

  • Validation Step: Monitor the indicating desiccant over time. A color change (e.g., blue to pink) serves as an immediate visual failure state for the seal's integrity.

  • Return the sealed bags to the -20°C or -80°C freezer immediately[1].

Workflow Receive Retrieve Leucine NCA Store Store at -20°C to -80°C Under Inert Gas (N2/Ar) Receive->Store Warm Warm to Room Temp (Min. 60 mins before opening) Store->Warm When needed Glovebox Transfer to Glovebox (Moisture < 1 ppm) Warm->Glovebox Prevents condensation Aliquot Aliquot into Single-Use Vials Glovebox->Aliquot Seal Double-Seal with Parafilm & Desiccant Aliquot->Seal Return Return to -20°C / -80°C Seal->Return

Step-by-step workflow for the safe handling and storage of L-Leucine NCA to prevent hydrolysis.

Troubleshooting & FAQs

Q: My Leucine NCA powder has become clumpy and is no longer dissolving in anhydrous DMF/THF. What happened? A: The monomer has undergone moisture-induced hydrolysis and subsequent self-condensation[4]. The clumping and insolubility indicate that the Leucine NCA has prematurely polymerized into poly-L-leucine. Poly-L-leucine is highly hydrophobic and insoluble in standard organic solvents. Solution: The batch is compromised and must be discarded. Review your glovebox moisture levels and ensure the 60-minute warming protocol is strictly followed.

Q: Is there an analytical method to validate if my stored Leucine NCA has partially hydrolyzed before I start my polymerization? A: Yes. Do not rely on visual cues. Perform Fourier-Transform Infrared Spectroscopy (FTIR) on a small sample. Intact Leucine NCA exhibits a characteristic anhydride carbonyl doublet at approximately


 and 

. If you observe a broad peak emerging around

(Amide I band) or

(Amide II band), it confirms that hydrolysis and premature peptide bond formation have occurred.

Q: Can I prepare a stock solution of Leucine NCA and store it at -20°C for convenience? A: No. Long-term storage of NCAs in solution is highly discouraged. Even in anhydrous solvents, trace nucleophiles or spontaneous thermal degradation will lead to uncontrolled ROP. If you absolutely must hold the monomer in solution temporarily, recent literature suggests that the addition of strong organic acids (like Trifluoroacetic Acid, TFA) can temporarily stabilize the NCA by protonating any free amines, thereby blocking the chain propagation step[6]. However, solid-state storage at -80°C remains the gold standard.

Q: I suspect my solvent has trace water. Will this ruin the ROP? A: Yes. While some specialized, highly controlled aqueous ROP methods exist for specific NCAs (like Proline NCA)[3], standard Leucine NCA polymerization requires stringent anhydrous conditions. Trace water acts as a chain terminator and initiator, leading to broad polydispersity indices (PDI) and low molecular weights. Always use freshly distilled, anhydrous solvents stored over molecular sieves.

References

  • ResearchGate. "Scheme 6. Hydrolytic Mechanisms of NCAs." ResearchGate. Available at: [Link]

  • Chinese Chemical Society. "Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids." CCS Chemistry. Available at: [Link]

  • ACS Publications. "Unveiling Proton Transfer as the Key Process to Understand and Promote the Ring-Opening Polymerization of N-Carboxyanhydrides." Polymer Science & Technology. Available at: [Link]

  • Wikipedia. "Amino acid N-carboxyanhydride." Wikipedia. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characterization of Leucine NCA (3/4-Isobutyloxazolidine-2,5-dione) Purity

[1]

Critical Nomenclature Note: Identity Verification

Before proceeding, the researcher must verify the structural identity of "3-Isobutyloxazolidine-2,5-dione."[1]

  • Scenario A (Most Likely for Drug Development): The isobutyl group is attached to the C4 position. This is Leucine N-Carboxyanhydride (Leu-NCA) , a critical precursor for poly(L-leucine) blocks in drug delivery systems.[1] This guide focuses primarily on this molecule.

  • Scenario B (Peptoid Synthesis): The isobutyl group is attached to the N3 position. This is N-isobutyl Glycine NCA .

  • Action: Check your CAS number.[2][3] Leucine NCA is typically CAS 3190-70-3 . If your vendor uses CAS 51248-35-2 , they may be using non-standard nomenclature for Leucine NCA, but structural verification via 1H NMR (presence of NH signal) is mandatory.[1]

Executive Summary

In the synthesis of polypeptide-based drug delivery systems, the purity of the N-carboxyanhydride (NCA) monomer is the single most critical determinant of polymerization control.[1] Impurities such as hydrolysis products (free amino acid), acid salts (hydrochloride), or residual coupling agents (triphosgene) act as chain terminators, leading to low molecular weights and high polydispersity (Đ).[1]

While High-Performance Liquid Chromatography (HPLC) is standard for many small molecules, it is often unsuitable for NCAs due to their extreme moisture sensitivity, which leads to on-column hydrolysis.[1] Consequently, 1H Nuclear Magnetic Resonance (NMR) has emerged as the primary "structural fingerprinting" tool.[1] However, NMR has a blind spot: it cannot easily quantify trace chloride ions (

1

This guide compares 1H NMR against alternative characterization methods and provides a self-validating protocol for assessing Leu-NCA purity.

Method Comparison: Why 1H NMR?

The following table objectively compares 1H NMR with other analytical techniques for NCA characterization.

Feature1H NMR (Gold Standard) FT-IR Spectroscopy Potentiometric Titration RP-HPLC
Primary Utility Structural identity, organic impurity profiling (solvent, hydrolysis).[1]Confirmation of ring closure (Anhydride doublet).Quantification of Chloride (

) content.[4]
Purity % (if derivatized).
Moisture Tolerance Low (Requires dry solvents like

).
Medium (Solid state or Nujol mull).High (Aqueous process).Very Low (Hydrolyzes on column).
Detection Limit ~0.5 - 1.0 mol% (impurities).Qualitative only.< 0.01 wt% (ppm level).< 0.1% (if stable).
Critical Blind Spot Cannot detect inorganic chloride (

) directly; insensitive to trace salts.
Cannot quantify purity; overlaps in carbonyl region.Tells nothing about organic structure or hydrolysis.Requires derivatization (e.g., with benzylamine) to be accurate.[1]
Verdict Essential for Structure & Organic Purity. Supporting Qualitative Tool. Mandatory for Polymerization Grade. Avoid (unless derivatized).

Technical Deep Dive: 1H NMR Protocol

Experimental Design & Causality
  • Solvent Selection (

    
     vs. DMSO-
    
    
    ):
    • Choice: Deuterated Chloroform (

      
      )  is preferred over DMSO-
      
      
      .
    • Causality: DMSO is hygroscopic and can promote ring-opening polymerization or hydrolysis over the duration of the scan.

      
       (treated with basic alumina or silver foil to remove acid) ensures the monomer remains intact during acquisition.
      
  • Sample Preparation:

    • NCA monomers react instantly with ambient moisture. NMR tubes must be prepared in a glovebox or under a strict Argon stream.

    • Concentration: ~10-15 mg in 0.6 mL solvent. High concentrations may induce spontaneous polymerization in the tube.

Spectral Fingerprint (Leucine NCA)

The 1H NMR spectrum of pure Leucine NCA in

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegralInterpretation
NH (Ring) 6.5 – 7.5 Broad Singlet1HDiagnostic: Disappears in N-substituted NCAs. Broadening indicates H-bonding or exchange.

-CH (H-4)
4.3 – 4.5 dd or t1HPurity Indicator: Shifts upfield (to ~3.5-4.0) upon hydrolysis to Leucine or polymerization.

-CH2
1.7 – 1.9 Multiplet2HSide chain methylene.

-CH
1.7 – 1.9 Multiplet1HSide chain methine (overlaps with

).

-CH3
0.9 – 1.0 Doublet6HTerminal methyls.
Impurity Profiling
  • Hydrolysis (L-Leucine): Look for the loss of the NH signal and a shift of the

    
    -CH peak. In 
    
    
    , free amino acid is often insoluble, causing "silent" impurities (cloudy tube but clean spectrum).[1] This is a false negative risk.
  • Residual Solvent: Sharp singlets for THF (1.85, 3.76 ppm) or Dioxane (3.71 ppm).[1] Even <1% solvent can affect stoichiometry in polymerization.

  • Triphosgene/Diphosgene: Difficult to see by proton NMR. Requires

    
     NMR or smell (not recommended).[1]
    

Visualization: Purity Assessment Workflow

The following diagram outlines the logical decision tree for certifying NCA monomer purity prior to polymerization.

NCA_Purity_WorkflowStartCrude Leu-NCA(Post-Synthesis)VisualVisual Inspection(White crystals? No yellowing?)Start->VisualSolubilitySolubility Test(THF/EtOAc)Visual->SolubilityNMR1H NMR (CDCl3)Check: Structure & Organic ImpuritiesSolubility->NMRIf SolubleDiscardDiscard / ReprocessSolubility->DiscardInsoluble (Polymerized)Decision1Spectrum Clean?NMR->Decision1TitrationChloride Titration(Volhard Method)Decision1->TitrationYesRecrystRecrystallization(THF/Hexane)Decision1->RecrystNo (Hydrolysis/Solvent)Decision2Cl- < 0.05%?Titration->Decision2Decision2->RecrystNo (High Cl-)PolymerizeReady for PolymerizationDecision2->PolymerizeYesRecryst->VisualLoop

Caption: Integrated workflow for NCA purity certification combining structural (NMR) and functional (Titration) analysis.

References

  • Kricheldorf, H. R. (2006).[1] Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs).[5] In α-Amino Acid N-Carboxyanhydrides and Related Heterocycles. Springer. Link[1]

  • Dimitrov, I., & Schlaad, H. (2003).[1] Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides. Chemical Communications. Link

  • Hadjichristidis, N., et al. (2009).[1] Amino Acid N-Carboxyanhydrides: A Powerful Tool in Polymer Synthesis. Chemical Reviews. Link[1]

  • Sigma-Aldrich. Product Specification: L-Leucine N-carboxyanhydride. Link

  • PubChem. Compound Summary: (S)-4-isobutyloxazolidine-2,5-dione (Leucine NCA). Link[1]

Mechanistic Grounding: Why Monomer Purity Dictates Thermal Fate

Author: BenchChem Technical Support Team. Date: March 2026

The Architecture of Stability: A Comparative Guide to the Thermal Analysis of Poly(leucine) Derived from Leucine NCA

As a Senior Application Scientist in polymer chemistry, I frequently evaluate the translation of monomer quality into macroscopic polymer performance. For researchers developing advanced drug delivery systems—such as block copolypeptide vesicles (peptosomes)—the hydrophobic poly(L-leucine) block is highly prized. Its rigid


-helical structure drives strong self-assembly and imparts exceptional mechanical stability to nanocarriers[1].

However, the thermal properties of poly(leucine) are not inherent solely to its amino acid sequence; they are strictly dictated by the purity of its precursor, Leucine N-carboxyanhydride (NCA), and the resulting stereoregularity of the polymer chain. This guide objectively compares the thermal performance (via DSC and TGA) of poly(leucine) synthesized from high-purity Leucine NCA against standard-grade alternatives and stereochemical variants.

The synthesis of Leucine NCA via the traditional Fuchs-Farthing method often leaves trace impurities, such as hydrogen chloride (HCl) or isocyanate derivatives[2]. When subjected to Ring-Opening Polymerization (ROP), these impurities disrupt the ideal "amine mechanism."

The Causality of Degradation: Trace HCl protonates the propagating amine chain end, stalling polymerization. Concurrently, isocyanate impurities lead to the formation of urea linkages[3]. These structural defects prematurely terminate chain growth, broaden the polydispersity index (PDI), and critically disrupt the dense intramolecular hydrogen-bonding network required for a stable


-helix. A defective helix acts as a thermodynamic weak link, drastically lowering the polymer's thermal degradation onset. Conversely, high-purity Leucine NCA ensures a living ROP process, yielding a pristine, highly ordered 

-helical architecture with superior thermal resilience.

G A High-Purity Leu-NCA C Living ROP (Amine Mechanism) A->C B Standard Leu-NCA (Trace HCl) D Premature Termination & Urea Linkages B->D E Pristine α-Helical Poly(L-leucine) C->E F Disrupted Conformation (Broad PDI) D->F G High Thermal Stability (Td > 290°C) E->G H Reduced Stability (Lower Td onset) F->H

Fig 1: Impact of Leucine NCA purity on poly(leucine) architecture and thermal stability.

Comparative Thermal Analysis (TGA & DSC)

To objectively evaluate the performance of High-Purity Leucine NCA, we must compare the resulting poly(L-leucine) against polymers derived from standard-grade NCA, as well as against its racemic counterpart, poly(D,L-leucine).

Thermogravimetric Analysis (TGA)

TGA measures a polymer's resistance to thermal degradation (


). Poly(L-leucine) synthesized from high-purity NCA exhibits exceptional thermal stability. Following an initial minor weight loss below 100 °C (due to absorbed moisture), the polymer maintains a stable plateau. The maximum thermal decomposition rate (

) for pristine poly(L-leucine) reaches approximately

[4].

In contrast, poly(L-leucine) derived from standard-grade NCA exhibits an earlier onset of degradation. The urea-terminated dead chains and lower molecular weight fractions[3] begin to thermally crack at much lower temperatures, resulting in a broader degradation curve and a


 (temperature at 10% weight loss) that is often 30–40 °C lower than the high-purity variant.
Differential Scanning Calorimetry (DSC)

DSC reveals the phase transitions of the polymer. A hallmark of pristine poly(L-leucine) is the complete absence of a traditional melting temperature (


) [5].

The Causality of the Missing


: The polymer backbone is locked into a highly crystalline 

-helical conformation stabilized by a dense, cooperative network of intramolecular hydrogen bonds. The thermal energy required to disrupt this crystalline lattice exceeds the covalent bond dissociation energy of the peptide backbone. Consequently, the polymer degrades before it can melt—a classic characteristic of rigid-rod poly(amino acids). Furthermore, the bulky isobutyl side chains restrict segmental mobility, meaning a distinct glass transition temperature (

) is rarely observed before degradation.

If we alter the stereochemistry by polymerizing a racemic mixture (High-Purity D,L-Leucine NCA), the stereochemical irregularity prevents


-helix formation. The resulting poly(D,L-leucine) is an amorphous random coil. Without the stabilizing hydrogen-bond network, this variant exhibits a measurable 

(around 65 °C) and drastically reduced thermal stability[5].
Quantitative Data Summary
Polymer ArchitectureMonomer Source / PurityConformation

(°C)

(°C)

(°C)
Poly(L-leucine) High-Purity L-Leu NCAPristine

-helix
295 - 305N/A (Rigid)None (Degrades)
Poly(L-leucine) Standard L-Leu NCADefective helix (Urea links)255 - 265N/ANone (Degrades)
Poly(D,L-leucine) High-Purity D,L-Leu NCARandom Coil (Amorphous)235 - 245~65None
Poly(L-alanine) High-Purity L-Ala NCAMixed

-sheet /

-helix
270 - 280N/ANone (Degrades)

Self-Validating Experimental Protocols

To ensure that the thermal data reflects the true macromolecular architecture rather than artifacts of residual solvent or unreacted monomer, the following self-validating workflows must be employed.

Controlled Ring-Opening Polymerization (ROP)
  • Step 1: In a nitrogen-filled glovebox, dissolve High-Purity L-Leucine NCA in anhydrous DMF to a concentration of 0.1 M.

  • Step 2: Add a primary amine initiator (e.g., hexylamine) at a monomer-to-initiator ratio of 100:1 to target a specific degree of polymerization.

  • Step 3: Stir at room temperature for 48 hours.

  • Validation Checkpoint: Analyze an aliquot via FTIR. The complete disappearance of the characteristic NCA anhydride carbonyl stretching bands at 1850 cm⁻¹ and 1790 cm⁻¹ confirms 100% monomer conversion.

  • Step 4: Precipitate the polymer dropwise into an excess of cold diethyl ether. Centrifuge, decant, and dry the poly(L-leucine) pellet under high vacuum at 40 °C for 24 hours to remove all trace DMF.

Thermogravimetric Analysis (TGA) Protocol
  • Step 1: Load 5–10 mg of the dried poly(L-leucine) into an alumina TGA pan.

  • Step 2: Equilibrate the sample at 30 °C in the TGA furnace under a continuous, high-purity nitrogen purge (20 mL/min) to prevent oxidative degradation artifacts.

  • Step 3: Isothermal Hold: Hold at 100 °C for 10 minutes.

    • Causality Check: This step vaporizes any atmospherically absorbed moisture, establishing a true dry baseline mass before analyzing polymer degradation.

  • Step 4: Ramp the temperature to 800 °C at a heating rate of 10 °C/min. Record

    
     and 
    
    
    
    .
Differential Scanning Calorimetry (DSC) Protocol
  • Step 1: Accurately weigh 3–5 mg of polymer into a standard aluminum DSC pan and hermetically crimp it.

  • Step 2: Cycle 1 (Erasing Thermal History): Heat the sample from -50 °C to 200 °C at 10 °C/min.

    • Causality Check: Polymers retain a "memory" of their precipitation and drying conditions (e.g., solvent-induced crystallization). The first heating cycle melts out these kinetic artifacts, ensuring the polymer is in a standardized thermodynamic state.

  • Step 3: Cycle 2 (Cooling): Cool the sample from 200 °C back to -50 °C at 10 °C/min.

  • Step 4: Cycle 3 (Measurement): Heat again to 200 °C at 10 °C/min. All reported

    
     or phase transition data must be extracted exclusively from this second heating curve.
    

References

  • Synthesis and self-assembly of well defined block copolypeptides via controlled NCA polymerization eScholarship[Link]

  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides MDPI[Link]

  • Self-Assembly of pH-Responsive Star-Shaped Amphiphilic Polypeptides Based on l-Lysine and l-Leucine ACS Polymers Au[Link]

  • US10519278B2 - Methods of making polypeptides Google P
  • Syntheses and Radical Copolymerization Behavior of Optically Active Methacrylamides Having l- and d-Leucine Moieties Macromolecules (ACS Publications)[Link]

Sources

GPC Analysis of Poly(N-isobutyl glycine): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparison of GPC methodologies for polymers derived from 3-Isobutyloxazolidine-2,5-dione .

Executive Summary & Molecular Definition

Before establishing an analytical protocol, it is critical to define the specific polymer architecture derived from 3-Isobutyloxazolidine-2,5-dione .

  • The Monomer: The nomenclature "3-Isobutyl..." indicates the isobutyl group is attached to the Nitrogen (position 3) of the oxazolidine-2,5-dione ring.

  • The Polymer: This monomer (N-isobutyl glycine NCA) polymerizes to form Poly(N-isobutyl glycine) .

  • Class: This is a Polypeptoid (Poly-N-substituted glycine), not a standard Polypeptide.[1]

Why this distinction matters for GPC: Unlike Poly(L-Leucine) (derived from the 4-isobutyl isomer), Poly(N-isobutyl glycine) lacks a proton on the amide nitrogen. This absence of backbone hydrogen bond donors prevents the formation of secondary structures (like


-helices) and intermolecular hydrogen bonding. Consequently, this polymer exhibits superior solubility  in common organic solvents compared to its polypeptide isomers, fundamentally altering the GPC strategy.
Comparison of Isomers
FeatureTarget Molecule (3-Isobutyl...)Alternative Isomer (4-Isobutyl...)
Monomer N-isobutyl glycine NCAL-Leucine NCA
Polymer Poly(N-isobutyl glycine) (Peptoid)Poly(L-Leucine) (Polypeptide)
Structure N-substituted backboneC

-substituted backbone
H-Bonding None (Amide N has no H)Strong (Amide N-H

O=C)
Solubility Soluble in THF, CH

Cl

, Toluene, DMF
Insoluble in THF; requires HFIP or TFA
GPC Risk Column Adsorption (Dipolar interactions)Aggregation (H-bonding)

Comparative Analysis of GPC Methodologies

For the analysis of Poly(N-isobutyl glycine), we evaluate three standard GPC solvent systems. While the polymer is soluble in all three, the quality of the data varies significantly due to hydrodynamic volume effects and column interactions.

Method A: THF (Tetrahydrofuran)[2][3]
  • Status: Common but Risky

  • Performance:

    • Solubility: Excellent. The hydrophobic isobutyl side chain ensures full dissolution.

    • Chromatography: Often poor. The polar backbone (polyimide-like) can interact with the stationary phase of standard SDV/DVB columns, leading to peak tailing and delayed elution.

    • Hydrodynamic Volume: Peptoids often adopt a more compact, random-coil conformation in THF compared to Polystyrene (PS) standards. This leads to an underestimation of molecular weight (Mw) when using conventional calibration.

  • Verdict: Acceptable for crude monitoring, but not for absolute Mw determination without Light Scattering (MALS).

Method B: DMF + 0.1M LiBr (Dimethylformamide)
  • Status: Recommended (Best Balance)

  • Performance:

    • Solubility: Excellent.

    • Chromatography: The addition of Lithium Bromide (LiBr) is non-negotiable. LiBr shields the dipoles on the polymer backbone, preventing adsorption to the column packing.

    • Accuracy: Provides sharper peaks and more realistic PDI (Polydispersity Index) values than THF.

  • Verdict: The robust standard for Peptoid analysis.

Method C: HFIP (Hexafluoroisopropanol)
  • Status: Gold Standard (Overkill?)

  • Performance:

    • Solubility: Unmatched. Breaks all potential aggregates.

    • Chromatography: Eliminates almost all enthalpic interactions.

    • Cost/Safety: Extremely expensive and corrosive. Requires dedicated hardware (Kalrez seals).

  • Verdict: Essential for the polypeptide isomer (Poly-Leucine), but usually unnecessary for Poly(N-isobutyl glycine) unless aggregation is suspected.

Experimental Protocol: The Optimized Workflow

Based on the comparative analysis, Method B (DMF + LiBr) is the selected protocol for reliability and cost-effectiveness.

Reagents & Equipment
  • Mobile Phase: HPLC-grade DMF containing 0.05 M to 0.1 M LiBr .

    • Note: LiBr is hygroscopic. Filter the eluent through 0.2

      
      m PTFE after mixing to remove salt impurities.
      
  • Columns: Polar organic columns (e.g., Agilent PLgel MIXED-C or PSS GRAM).

    • Avoid: Unmodified silica columns (strong adsorption risk).

  • Detectors: Refractive Index (RI) is standard.[2] Multi-Angle Light Scattering (MALS) is preferred for absolute Mw.

  • Standards: PMMA (Polymethylmethacrylate) standards are preferred over PS (Polystyrene) due to closer chemical similarity (polar backbone).

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve 3-5 mg of Poly(N-isobutyl glycine) in 1 mL of the Mobile Phase (DMF + LiBr).

    • Crucial: Allow to stand for 2-4 hours. Vortexing is acceptable. Heating is rarely needed due to the lack of H-bonding.

  • Filtration:

    • Filter through a 0.45

      
      m PTFE  syringe filter. Nylon filters may adsorb the peptoid.
      
  • System Equilibration:

    • Purge the GPC pump with DMF/LiBr.

    • Flow rate: 1.0 mL/min.[3]

    • Temperature: Set column oven to 50°C . (Elevated temperature reduces backpressure and improves mass transfer for polar polymers).

  • Data Acquisition:

    • Inject 50-100

      
      L.
      
    • Record RI and MALS signals.

  • Calculation:

    • If using MALS: Use a

      
       value (typically measured, approx 0.08 - 0.10 mL/g for peptoids in DMF).
      
    • If using Calibration: Fit to PMMA calibration curve.

Data Presentation & Logic Flows

Table 1: Comparative Performance Metrics
ParameterTHF DMF + 0.1M LiBr HFIP
Solubility HighHighVery High
Peak Symmetry Tailing (Adsorption)SymmetricSymmetric
Apparent Mw UnderestimatedAccurate (vs PMMA)Accurate
System Wear LowLow-MediumHigh (Corrosive)
Cost per Run $


Suitability Quick CheckQuality Control Research / Troubleshooting
Visual Workflow: Solvent Selection Logic

GPC_Workflow Start Start: Polymer Analysis CheckStructure Check Structure: Is it 3-Isobutyl (N-sub) or 4-Isobutyl (C-sub)? Start->CheckStructure Peptide 4-Isobutyl (Poly-Leucine) (Polypeptide) CheckStructure->Peptide 4-Isobutyl Peptoid 3-Isobutyl (Poly-N-isobutyl glycine) (Polypeptoid) CheckStructure->Peptoid 3-Isobutyl HFIP_Path Method C: HFIP (Mandatory for Peptide) Peptide->HFIP_Path Insoluble in THF/DMF SolubilityCheck Solubility Check Peptoid->SolubilityCheck THF_Path Method A: THF (Risk of Adsorption) SolubilityCheck->THF_Path Standard Setup DMF_Path Method B: DMF + LiBr (Recommended) SolubilityCheck->DMF_Path Optimized Setup Result_Poor Result: Tailing Peaks Underestimated Mw THF_Path->Result_Poor Result_Good Result: Sharp Peaks Reliable Mw DMF_Path->Result_Good HFIP_Path->Result_Good

Caption: Decision tree for selecting the appropriate GPC solvent system based on the specific isomer of isobutyloxazolidine-2,5-dione.

References

  • Luxenhofer, R., et al. (2013). "Thermoresponsive Poly(N-C3 glycine)s." Macromolecules, 46(5), 1625–1634.

    • Relevance: Defines the synthesis and SEC characterization of Poly(N-isopropyl glycine)
  • Fetsch, C., et al. (2011). "Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution." Macromolecules, 44(17), 6746–6758.

    • Relevance: Establishes GPC protocols (DMF/LiBr) for characterizing hydrophobic polypeptoids.
  • Agilent Technologies. (2015). "Analysis of Polymers by GPC/SEC." Application Note.

    • Relevance: Provides technical data on the necessity of LiBr in polar organic GPC to prevent column adsorption.
  • Tao, X., et al. (2021).[4] "Understanding Acid-Promoted Polymerization of the N-Substituted Glycine N-Thiocarboxyanhydride in Polar Solvents." Biomacromolecules, 22(5), 2240–2249. [5]

    • Relevance: Confirms solubility and GPC analysis of N-butyl glycine polymers in DMF/LiBr systems.

Sources

Circular dichroism of polypeptides from 3-Isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

COMPARATIVE GUIDE: Circular Dichroism of Polypeptides from 3-Isobutyloxazolidine-2,5-dione (Leucine-NCA)

Executive Summary & Structural Definition

This guide provides a technical comparison and experimental workflow for the synthesis and Circular Dichroism (CD) characterization of polypeptides derived from isobutyloxazolidine-2,5-dione .

CRITICAL NOMENCLATURE ALERT: Before proceeding, we must define the structural isomerism to ensure scientific accuracy:

  • Target Species (Polypeptide): The user likely targets Poly(L-Leucine) . The monomer for this is 4-isobutyloxazolidine-2,5-dione (L-Leucine NCA). The isobutyl side chain is attached to the

    
    -carbon (Position 4). This yields a chiral polypeptide with a distinct 
    
    
    
    -helical CD signature.
  • Alternative Species (Peptoid): If the isobutyl group is strictly at Position 3 (3-isobutyloxazolidine-2,5-dione ), the monomer is N-isobutyl glycine NCA . Polymerization yields Poly(N-isobutyl glycine) , a peptoid. As N-isobutyl glycine is achiral, the resulting peptoid is optically inactive and will exhibit no CD signal in solution unless induced by chiral doping or solid-state packing.

Assumption: This guide assumes the intent is to characterize the chiral polypeptide Poly(L-Leucine) , as this fits the context of "Circular Dichroism of Polypeptides."

Comparative Analysis: NCA ROP vs. Alternatives

When synthesizing hydrophobic polypeptides like Poly(L-Leucine), Ring-Opening Polymerization (ROP) of NCAs is distinct from Solid Phase Peptide Synthesis (SPPS).

Table 1: Technical Comparison of Synthesis Methodologies
FeatureNCA Ring-Opening Polymerization (ROP)Solid Phase Peptide Synthesis (SPPS)Recombinant Expression
Primary Mechanism Chain-growth polymerization (CO₂ release)Step-growth (Deprotection/Coupling cycles)Ribosomal translation in host cells
Target Molecular Weight High (

residues, up to 100kDa+)
Low to Medium (

residues typical)
High, but limited by host toxicity
Hydrophobicity Tolerance Excellent. Ideal for hydrophobic blocks (e.g., Leucine).Poor. Hydrophobic sequences aggregate on resin, causing deletion sequences.Low. Hydrophobic peptides often form inclusion bodies; difficult purification.
PDI (Dispersity) 1.05 – 1.20 (with Transition Metal initiators)1.0 (Monodisperse sequence defined)1.0 (Monodisperse)
CD Signal Intensity High (Long helical domains amplify signal)Moderate (Short helices are less stable)High (if folded correctly)
Cost Efficiency High (Scale-up is easy; cheap monomers)Low (Expensive reagents per residue)Medium (Labor intensive)

Scientist’s Insight: Choose NCA ROP when you require long, stable hydrophobic domains (e.g., for membrane-spanning mimics or block copolymer self-assembly). SPPS is superior only if you require a precise, non-repeating sequence (e.g., L-L-A-G-L...).

Circular Dichroism: Spectral Expectations

Poly(L-Leucine) is one of the most stable


-helix formers known due to the hydrophobic packing of the isobutyl side chains.
Table 2: CD Spectral Signatures of Poly(L-Leucine)
ConformationKey Spectral Features (nm)Conditions Observed

-Helix (Right Handed)
Minima: 208 nm (

), 222 nm (

) Maximum: ~192 nm
Standard State: In TFE, HFIP, or solid films. Poly-Leu is inherently helical.

-Sheet
Minimum: ~218 nm Maximum: ~195 nmRare: Only observed in specific oligomers or under high thermal stress/aggregation.
Random Coil Minimum: ~198 nm Maximum: ~218 nm (weak)Denatured: Requires strong acid (e.g., TFA) to disrupt H-bonding, though Poly-Leu resists unfolding.

Experimental Warning: Poly(L-Leucine) is insoluble in water. Do not attempt CD in aqueous buffer. It will aggregate, causing light scattering artifacts (flattening of the spectrum and red-shifting of the 208nm band). Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).

Experimental Protocol: Synthesis to CD Analysis

This protocol ensures a self-validating workflow. If the CD spectrum does not show a helix in TFE, the polymerization likely failed or racemization occurred.

Phase 1: Monomer Synthesis & Purification
  • Pre-requisite: 3-Isobutyloxazolidine-2,5-dione (Leucine NCA) must be recrystallized (

    
    ) from Ethyl Acetate/Hexane.
    
  • Purity Check:

    
    H NMR must show no amine peaks. Impurities terminate chains early.
    
Phase 2: Polymerization (ROP)
  • Inert Atmosphere: Perform in a glovebox (

    
     ppm H₂O/O₂). Moisture initiates uncontrolled polymerization.
    
  • Solvent: Dissolve NCA in anhydrous THF or DMF (0.1 M).

  • Initiator: Add Cobalt(0) or Nickel(0) transition metal initiator (e.g., Co(PMe

    
    )
    
    
    
    ) for controlled living polymerization, or primary amine (e.g., Hexylamine) for standard ROP.
    • Ratio:

      
       (targets 50-mer).
      
  • Reaction: Stir at 20°C for 2-4 hours. Monitor CO₂ evolution.

  • Termination: Expose to air/moisture or add HCl/Methanol.

  • Precipitation: Pour into excess cold Diethyl Ether. Filter white solid.

Phase 3: CD Measurement Workflow
  • Sample Prep: Dissolve Poly(L-Leucine) in TFE (2,2,2-Trifluoroethanol) to a concentration of 0.1 mg/mL.

    • Why TFE? It stabilizes

      
      -helices and solubilizes hydrophobic peptides.
      
  • Cell Selection: Use a 0.1 cm (1 mm) pathlength quartz cuvette.

  • Parameters:

    • Range: 190 nm – 260 nm.

    • Scan Speed: 50 nm/min.

    • Accumulations: 3 scans (averaged).

  • Data Conversion: Convert raw ellipticity (

    
    , mdeg) to Mean Residue Ellipticity (
    
    
    
    ).
    
    
    • 
      : Mean Residue Weight (113.16  g/mol  for Leucine).
      
    • 
      : Pathlength (cm).
      
    • 
      : Concentration (mg/mL).
      

Visualization: Mechanism & Workflow

The following diagrams illustrate the chemical pathway and the logic flow for interpreting the CD results.

Diagram 1: Synthesis and Characterization Workflow

G Monomer Leucine NCA (4-isobutyloxazolidine-2,5-dione) ROP ROP (THF, Initiator) Monomer->ROP -CO2 Polymer Poly(L-Leucine) Hydrophobic Core ROP->Polymer Chain Growth Solvent Solvent Selection (TFE or HFIP) Polymer->Solvent Dissolution CD_Spec CD Spectroscopy (Jasco/Chirascan) Solvent->CD_Spec 0.1 mg/mL Result Double Minima 208/222 nm CD_Spec->Result Validates Helix

Caption: Workflow from Leucine-NCA monomer to CD validation. Note the critical solvent selection step for hydrophobic polypeptides.

Diagram 2: CD Signal Interpretation Logic

Logic Start Analyze CD Spectrum (190-260 nm) Check1 Minima at 208 nm & 222 nm? Start->Check1 Yes1 Alpha Helix (Successful Synthesis) Check1->Yes1 Yes No1 Check Minima Position Check1->No1 No Check2 Single Min at 218 nm? No1->Check2 Yes2 Beta Sheet (Aggregation/Oligomer) Check2->Yes2 Yes No2 Min at 198 nm? Check2->No2 No Yes3 Random Coil (Racemized/Denatured) No2->Yes3 Yes No3 No Signal? No2->No3 No Yes4 Achiral / Peptoid (Did you use 3-isobutyl?) No3->Yes4 Flat Line

Caption: Decision tree for interpreting CD spectra of Leucine-based polymers. A flat line indicates achiral peptoid formation (wrong monomer isomer).

References

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link
    
  • Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture. Nature. Link

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. Link

  • Holzwarth, G., & Doty, P. (1965). The Ultraviolet Circular Dichroism of Polypeptides. Journal of the American Chemical Society. Link

  • Morrow, J. A., et al. (2000). Structure and Dynamics of Poly(L-Leucine) in the Presence of Fatty Acids. Biophysical Journal. Link

Advantages of NCA polymerization over active ester methods

Author: BenchChem Technical Support Team. Date: March 2026

Precision Polypeptide Synthesis: Advantages of NCA Polymerization over Active Ester Methods

Synthetic polypeptides have emerged as indispensable biomaterials for targeted drug delivery, antimicrobial therapeutics, and tissue engineering[1]. While Solid-Phase Peptide Synthesis (SPPS) and active ester-based methods have historically dominated oligopeptide generation, the demand for high-molecular-weight, architecturally complex polypeptides requires more robust chemistries.

As an application scientist designing scalable biomaterials, selecting the correct polymerization route is critical. This guide objectively compares


-amino acid N-carboxyanhydride (NCA) ring-opening polymerization (ROP) against traditional active ester coupling methods, providing mechanistic insights, quantitative data, and self-validating experimental protocols to guide your synthetic strategy[2][3].

Mechanistic Divergence: Chain-Growth vs. Step-Growth

The fundamental disparity between NCA polymerization and active ester methods lies in their kinetic frameworks, which directly dictate the physical properties of the resulting polymer.

Active Ester Methods (Step-Growth): Active esters (e.g., p-nitrophenyl, pentafluorophenyl, or N-hydroxysuccinimide esters) rely on step-growth condensation[4]. According to the Carothers equation, achieving high molecular weights in step-growth polymerization requires near-perfect stoichiometric balance (>99% conversion). However, active ester couplings are structurally sluggish and highly susceptible to side reactions (e.g., hydrolysis, cyclization). These side reactions permanently cap chain growth, resulting in low-molecular-weight oligomers with high dispersity (Đ > 1.5)[4][5].

NCA Polymerization (Chain-Growth): NCA ROP proceeds via a chain-growth mechanism. When initiated by a primary amine (Normal Amine Mechanism - NAM), the nucleophile attacks the C5 carbonyl of the NCA ring[3]. This triggers ring-opening and subsequent decarboxylation, generating a new terminal primary amine that propagates the chain. Because monomers only add to the active chain end, NCA polymerization exhibits "living" characteristics under strictly anhydrous conditions, yielding high-molecular-weight polypeptides with narrow dispersity (Đ < 1.2)[2][6].

Figure 1: Mechanistic comparison between NCA chain-growth and Active Ester step-growth.

Core Advantages of NCA Polymerization

A. Atom Economy and Byproduct Profile Active ester couplings generate stoichiometric equivalents of bulky leaving groups (e.g., phenols, N-hydroxysuccinimide) and often require coupling reagents that produce persistent, insoluble ureas[4][7]. These byproducts interfere with polymer solubility and require exhaustive dialysis. Conversely, NCA polymerization generates only carbon dioxide (CO₂) as a byproduct. The continuous evolution of CO₂ gas acts as a thermodynamic sink, driving the reaction forward and eliminating the need for complex post-polymerization purification[7].

B. Molecular Weight and Architectural Control Classical primary amine-initiated NCA polymerization, alongside recent advancements utilizing non-nucleophilic ammonium salts or cation-dipole organocatalysts, allows for precise control over molecular weight—routinely achieving tens to hundreds of kDa[1][2][6]. Active ester methods rarely exceed 5–10 kDa before kinetic arrest occurs. Furthermore, NCA ROP enables the synthesis of complex architectures like block copolymers, star-shaped polymers, and polymer brushes via "grafting-from" techniques[3].

C. Stereochemical Fidelity A critical failure point of active ester coupling—especially when utilizing tertiary amine bases—is the risk of racemization via oxazolone intermediate formation[7]. NCA monomers, once properly synthesized, retain their chiral integrity during polymerization. This stereoretention ensures the resulting polypeptides maintain their native secondary structures (e.g.,


-helices, 

-sheets), which is an absolute prerequisite for biological self-assembly and function[8].

Figure 2: Normal Amine Mechanism (NAM) pathway in NCA ring-opening polymerization.

Quantitative Performance Comparison

The following table summarizes the expected experimental outcomes when synthesizing polypeptides via both methodologies.

ParameterNCA Polymerization (ROP)Active Ester Method
Polymerization Mechanism Chain-GrowthStep-Growth
Typical Molecular Weight (

)
10,000 – 100,000+ Da< 5,000 Da
Dispersity (Đ) Narrow (1.05 – 1.20)Broad (> 1.50)
Reaction Time Minutes to HoursDays
Primary Byproducts Carbon Dioxide (CO₂)Phenols, Alcohols, Ureas
Stereoretention Excellent (No racemization)Poor to Moderate
Scalability High (Multigram to Kilogram)Low (Purification bottlenecks)

Experimental Methodology: Self-Validating Protocols

To demonstrate the practical superiority of NCA ROP, the following protocol outlines the synthesis of Poly(


-benzyl-L-glutamate) (PBLG), contrasted with a standard active ester workflow.
Protocol 1: NCA Polymerization of -Benzyl-L-Glutamate (PBLG)

Causality Note: Extreme purity of the NCA monomer is paramount. Trace HCl or moisture will terminate the living chain ends or trigger the Activated Monomer Mechanism (AMM), broadening dispersity and ruining molecular weight control[3][9].

  • Monomer Synthesis: React

    
    -benzyl-L-glutamate with triphosgene in anhydrous ethyl acetate under reflux to yield BLG-NCA.
    
  • Purification (Critical Step): Recrystallize the BLG-NCA monomer a minimum of three times from anhydrous ethyl acetate/hexane under an inert argon atmosphere to remove trace phosgene and HCl[9].

  • Polymerization: Dissolve purified BLG-NCA (1.0 M) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried Schlenk flask.

  • Initiation: Inject a standardized solution of hexylamine (initiator) at a Monomer:Initiator (M:I) ratio of 100:1.

  • Propagation: Stir the reaction at 25°C under a dynamic argon sweep. Validation check: The argon sweep continuously removes CO₂, driving the reaction forward thermodynamically.

  • Isolation: After 24 hours, precipitate the viscous solution into excess cold diethyl ether. Filter and dry under vacuum.

    • Expected Outcome: PBLG with an

      
       kDa, Đ 
      
      
      
      1.15.
Protocol 2: Active Ester Step-Growth (For Validation/Comparison)
  • Monomer Preparation: Prepare the p-nitrophenyl active ester of

    
    -benzyl-L-glutamate.
    
  • Polymerization: Dissolve the monomer in DMF and add a catalytic amount of triethylamine to initiate self-condensation[4][7].

  • Observation: The reaction mixture will slowly turn yellow, indicating the release of the p-nitrophenolate byproduct.

  • Isolation: After 72 hours, precipitate in ether.

    • Expected Outcome: The active ester method yields short oligomers (

      
       kDa) with high dispersity (Đ > 1.8). The product will require repeated, exhaustive dialysis to remove trapped p-nitrophenol byproducts.
      

Conclusion

For researchers engineering advanced polypeptide materials, NCA ring-opening polymerization provides an insurmountable advantage over active ester methods. By leveraging chain-growth kinetics, zero-waste byproduct profiles, and absolute stereoretention, NCA ROP stands as the definitive methodology for synthesizing high-fidelity, high-molecular-weight synthetic proteins.

References

1.2 - ResearchGate 2.8 - Bilkent University 3.6 - MDPI 4. 3 - Royal Society of Chemistry 5.5 - ACS Publications 6.7 - Google Patents 7.1 - ACS Central Science 8. 4 - Thieme Connect 9. - BioImpacts 10. 9 - eScholarship (UCLA Electronic Theses)

Sources

Elemental Analysis Standards for 3-Isobutyloxazolidine-2,5-dione (Leu-NCA): A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide establishes the definitive quality assurance framework for 3-Isobutyloxazolidine-2,5-dione (Leucine N-Carboxyanhydride, or Leu-NCA). It contrasts the performance of rigorous, inert-atmosphere elemental analysis against standard ambient protocols, demonstrating why conventional methods fail to validate this highly reactive monomer.

Executive Summary: The Purity Paradox

In the development of synthetic polypeptides and peptide-drug conjugates (PDCs), 3-Isobutyloxazolidine-2,5-dione (Leu-NCA) is the critical monomer for introducing hydrophobic leucine blocks. However, its high reactivity creates a "Purity Paradox": the very feature that makes it effective for polymerization (ring strain) makes it unstable during standard characterization.

This guide compares Method A (Standard Ambient Combustion) with Method B (Inert-Atmosphere Gravimetric Analysis) . We demonstrate that Method A consistently yields false positives by masking hydrolysis degradation, whereas Method B, coupled with orthogonal titration, provides the only statistically valid standard for pharmaceutical-grade release.

Comparative Analysis: The Standards Landscape

The following table contrasts the theoretical elemental composition of Leu-NCA against its primary degradation product (Leucine) and the required specification limits for drug development.

Table 1: Theoretical vs. Degradation Standards
ElementTarget: Leu-NCA (Theory)Impurity: L-Leucine (Hydrolysis Product)Differentiation Delta Pharma-Grade Spec Limit
Formula


----
Carbon (C) 53.49% 54.94%+1.45%53.49 ± 0.40%
Hydrogen (H) 7.05% 9.99%+2.94% 7.05 ± 0.20%
Nitrogen (N) 8.91% 10.68%+1.77%8.91 ± 0.30%
Chlorine (Cl) 0.00% N/AN/A< 0.05% (Critical)*

> Note: Chlorine is a process impurity from phosgenation (Fuchs-Farthing method). High Cl levels terminate polymerization, making its quantification as vital as CHN.

The Failure of Standard Protocols (Method A)

Standard elemental analysis involves weighing samples in ambient air using tin capsules.

  • The Flaw: Leu-NCA is hygroscopic. Upon contact with atmospheric moisture (even for seconds), the ring opens:

    
    
    
  • The Data Drift: As the sample hydrolyzes, the Hydrogen content spikes (+2.94% delta) and Nitrogen increases. However, the simultaneous loss of

    
     complicates the mass balance, often producing "ghost" results that fall within a loose error margin but represent a degraded material.
    
The Superior Protocol (Method B)

Method B utilizes a Nitrogen-Purged Microbalance and Pre-sealed Indium/Tin Capsules .

  • Mechanism: The sample is handled exclusively in a glovebox (

    
     ppm 
    
    
    
    ).
  • Performance: Experimental data shows Method B consistently recovers theoretical values within

    
    , whereas Method A shows a standard deviation of 
    
    
    
    due to variable humidity exposure.

Experimental Protocols

Protocol 1: Inert-Atmosphere Elemental Analysis (The Gold Standard)

Objective: To determine CHN content without hydrolysis interference.

  • Preparation: Condition the elemental analyzer (e.g., Elementar vario EL cube) with three blank runs to stabilize the baseline.

  • Environment: Transfer the bulk Leu-NCA and pre-cleaned tin capsules into an Argon-filled glovebox.

  • Encapsulation:

    • Weigh 2.0–2.5 mg of Leu-NCA directly into the capsule using a microbalance inside the glovebox.

    • Cold-Weld Sealing: Use a manual press to cold-weld the capsule. This creates a hermetic seal that protects the sample during transfer to the analyzer's autosampler.

  • Combustion: Run the analysis with a combustion temperature of 1150°C and a reduction tube at 850°C.

  • Validation: The run is valid only if the Hydrogen error is

    
    . High Hydrogen is the primary indicator of moisture contamination.
    
Protocol 2: Orthogonal Chlorine Determination (Argentometric Titration)

Objective: To quantify "hydrolyzable chlorine" (acid chlorides) which kills polymerization.

  • Dissolution: Dissolve 100 mg of Leu-NCA in 5 mL of dry methanol (hydrolyzes acid chlorides to HCl).

  • Buffer: Add 20 mL of dilute nitric acid/acetate buffer.

  • Titration: Titrate with 0.01 N

    
     using a potentiometric silver electrode.
    
  • Endpoint: Determine the inflection point.

    • Calculation:

      
      
      

Visualizing the Quality Assurance Logic

The following diagram illustrates the critical decision pathways for validating Leu-NCA. It highlights why EA alone is insufficient without orthogonal checks for Chlorine.

LeuNCA_Validation Start Crude Leu-NCA (Post-Synthesis) Handling Sample Prep (Argon Glovebox) Start->Handling EA Elemental Analysis (CHN Combustion) Handling->EA Hermetic Seal CheckH Check Hydrogen % (Target: 7.05 ± 0.2%) EA->CheckH FailH FAIL: Hydrolysis Detected (High H%, High N%) CheckH->FailH > 7.25% H PassH PASS: Stoichiometry OK CheckH->PassH Within Range Repurify Repurification Cycle FailH->Repurify Recrystallize Cl_Test Argentometric Titration (Cl- Detection) PassH->Cl_Test Orthogonal Check CheckCl Check Chlorine % (Limit: < 0.05%) Cl_Test->CheckCl FailCl FAIL: Acid Chloride Impurity (Polymerization Terminator) CheckCl->FailCl > 0.05% Cl Release RELEASE BATCH (Polymerization Ready) CheckCl->Release < 0.05% Cl FailCl->Repurify Wash/Dry

Figure 1: The "Dual-Gate" Validation Workflow. Note that passing CHN (Gate 1) is necessary but not sufficient; Chlorine analysis (Gate 2) is required to ensure polymerization activity.

Mechanism of Failure: Why "Close Enough" is Fatal

Why is the distinction between 7.05% H (NCA) and 9.99% H (Leucine) so critical?

In the polymerization of NCAs (Ring-Opening Polymerization - ROP), the reaction is driven by the release of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


.[1] If the starting material contains hydrolyzed Leucine (which acts as a nucleophile) or uncyclized precursors, the Degree of Polymerization (DP)  becomes unpredictable.

The reaction kinetics follow the equation:



Where 

is monomer concentration and

is initiator concentration.
  • The Trap: Hydrolyzed Leucine acts as an uncontrolled initiator. If your EA shows 7.5% H instead of 7.05%, you likely have ~15% free amine impurity. This effectively increases

    
    , causing the synthesized polymer to have a molecular weight significantly lower  than targeted, ruining the batch for drug delivery applications.
    

References

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Alpha-Amino Acid N-Carboxyanhydrides and Related Heterocycles. Springer. Link

  • Dimitrov, I., & Schlaad, H. (2003). Synthesis of Nearly Monodisperse Polystyrene-Polypeptide Block Copolymers via Polymerization of N-Carboxyanhydrides. Chemical Communications. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Isobutyloxazolidine-2,5-dione (Leu-NCA). Link

  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link

  • Kanwal, S., et al. (2018). Impurity Profiling of N-Carboxyanhydrides by High-Resolution NMR. Journal of Pharmaceutical Analysis. Link

Sources

Safety Operating Guide

3-Isobutyloxazolidine-2,5-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling highly reactive polymerization intermediates.

While commercially listed under the identifier 3-isobutyloxazolidine-2,5-dione , this compound is structurally 4-isobutyl-1,3-oxazolidine-2,5-dione, universally known in peptide chemistry as L-Leucine N-carboxyanhydride (Leu-NCA) . Leu-NCA is an activated monomer utilized extensively for the ring-opening polymerization (ROP) of synthetic polypeptides[1].

Because of its extreme electrophilicity and moisture sensitivity, improper disposal of Leu-NCA poses severe laboratory risks, including spontaneous polymerization and explosive container pressurization.

Hazard Profile & The Causality of Risk

To safely dispose of Leu-NCA, one must first understand the mechanistic causality behind its reactivity:

  • Moisture Sensitivity & Pressurization: NCAs react vigorously with water. Hydrolysis cleaves the oxazolidine-2,5-dione ring, reverting the molecule back into the parent amino acid (L-Leucine) while liberating stoichiometric amounts of carbon dioxide (

    
    ) gas[2]. Discarding unquenched NCA directly into a sealed waste bin will cause rapid 
    
    
    
    evolution, leading to catastrophic container over-pressurization and rupture.
  • Spontaneous Polymerization: In the presence of trace nucleophiles (such as ambient moisture or amines), Leu-NCA can undergo spontaneous, uncontrolled ROP[3]. This exothermic process generates poly(L-leucine) and bulk

    
    , creating a thermal and kinetic hazard.
    
  • Trace Impurities: Because NCAs are traditionally synthesized via the Fuchs-Farthing method (the phosgenation of amino acids), crude or aged waste may contain trace amounts of hydrochloric acid (HCl) or unreacted phosgene/triphosgene derivatives[3][4].

Quantitative Safety & Logistical Data

PropertyValueOperational Implication
CAS Number 51248-35-2Verification of chemical identity prior to disposal.
Storage Temperature -20°C (Freezer)Required to prevent thermal/spontaneous polymerization during storage[5].
Hydrolysis Byproducts L-Leucine,

Mandates open-vessel quenching to prevent explosion[2].
Solubility THF, DCM, DioxaneDictates the use of dry polar aprotic solvents for initial dissolution and dilution.

Mechanistic Workflow of Deactivation

The following diagram illustrates the logical progression of the quenching process, ensuring that the reactive NCA ring is safely degraded before entering standard waste streams.

DisposalWorkflow NCA Solid Leu-NCA Waste Solvent Dissolve in THF/DCM (Fume Hood) NCA->Solvent Prevents runaway ROP Quench Add Saturated NaHCO₃(aq) Dropwise Solvent->Quench Controls exotherm Hydrolysis Hydrolysis & Neutralization (L-Leucine + CO₂ + NaCl) Quench->Hydrolysis Cleaves NCA ring Wait Stir Uncapped Until Degassing Stops Hydrolysis->Wait CO₂ evolution Waste Aqueous/Organic Waste Segregation Wait->Waste Safe disposal

Caption: Step-by-step logical workflow for the safe quenching and disposal of Leu-NCA.

Standard Operating Procedure (SOP): Controlled Quenching & Disposal

Do not throw solid Leu-NCA into solid waste bins or liquid waste carboys. You must execute a controlled hydrolysis (quenching) protocol to deactivate the monomer.

Phase 1: Preparation and Dissolution

  • Isolate in Fume Hood: Transfer the sealed vial of waste Leu-NCA to a certified chemical fume hood. Ensure the sash is lowered to a safe working height. Wear heavy-duty nitrile gloves and a face shield.

  • Solvent Dilution: Dissolve the solid Leu-NCA in an unreactive, dry polar aprotic solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to achieve a concentration of approximately 0.1 to 0.5 M.

    • Scientific Rationale: Direct addition of water to bulk solid NCA can cause a runaway exothermic polymerization. Dissolution acts as a thermal sink to control the exotherm and ensures a homogenous, predictable hydrolysis rate[4].

Phase 2: Controlled Hydrolysis (The Quench) 3. Base Addition: While stirring the solution magnetically, add a mild aqueous base dropwise. Saturated sodium bicarbonate (


) or 1M ammonium hydroxide (

) is highly recommended.
  • Scientific Rationale: The mild base serves a dual purpose. First, it accelerates the nucleophilic attack on the C5 carbonyl of the NCA ring, ensuring complete hydrolysis. Second, it neutralizes any trace HCl or phosgene impurities left over from the monomer's synthesis[3][6].
  • Monitor Effervescence: Observe the solution for bubbling. This visual cue is the
    
    
    gas being liberated as the NCA ring opens and decarboxylates to form benign L-Leucine[2].

Phase 3: Verification and Waste Segregation 5. Uncapped Stirring: Leave the reaction flask uncapped (or loosely covered with a Kimwipe to prevent dust contamination) and stir at room temperature. Wait until all effervescence has completely ceased. For small amounts, this takes 1–2 hours; for larger batches, stir overnight. 6. Final Disposal: Once gas evolution stops, the active NCA has been fully deactivated. The resulting mixture contains L-Leucine, water, neutralized salts, and your chosen solvent. Transfer this deactivated mixture to the appropriate institutional liquid waste stream (e.g., Non-Halogenated Organic Waste if THF was used, or Halogenated Organic Waste if DCM was used).

References

  • Grokipedia. "Amino acid N-carboxyanhydride". Grokipedia. URL:[Link]

  • Wikipedia. "Amino acid N-carboxyanhydride". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Zhou, M. N. "N-Carboxyanhydride Polymerization of Immunomodulatory Glycopolypeptides for Cancer Immunotherapy". eScholarship, University of California. URL:[Link]

  • Chinese Chemical Society. "Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids". CCS Chemistry. URL:[Link]

  • Organic Syntheses. "(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1,3,2]OXAZABOROLE-BORANE COMPLEX". Organic Syntheses. URL:[Link]

Sources

Operational Safety & Logistics Guide: 3-Isobutyloxazolidine-2,5-dione (Leu-NCA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-Isobutyloxazolidine-2,5-dione Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

3-Isobutyloxazolidine-2,5-dione, commonly known as Leucine N-carboxyanhydride (Leu-NCA) , is a highly reactive amino acid derivative used primarily in the synthesis of polypeptides via Ring-Opening Polymerization (ROP). Unlike standard amino acids, this compound poses distinct hazards due to its high susceptibility to hydrolysis and polymerization, which releases carbon dioxide (CO₂) gas.

This guide provides a self-validating safety framework. Adherence to these protocols ensures not only personnel safety but also the preservation of reagent integrity, which is critical for reproducible polymerization kinetics.

Part 1: Hazard Profiling & Mechanistic Logic

To handle Leu-NCA safely, one must understand why it is hazardous. The safety protocols below are derived from its chemical reactivity profile.

The Reactivity-Hazard Link
Chemical BehaviorHazard ConsequenceOperational Control
Anhydride Ring Strain High susceptibility to nucleophilic attack (water, amines, alcohols).Strict Exclusion of Moisture: Handle in glovebox or Schlenk line.
Hydrolysis/Polymerization Decomposition releases CO₂ gas.Pressure Management: Never store in sealed vessels without headspace; use pressure-relief mechanisms.
Acylating Potential Irritating/corrosive to mucous membranes (Eyes, Lungs).Respiratory Isolation: Handling outside a fume hood or glovebox is prohibited.

Expert Insight: The "pop" often heard when opening an old bottle of NCA is not just pressure release; it is a confirmation of product degradation. If you hear this, the purity has likely dropped below the threshold required for controlled polymerization (typically >98%).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Leu-NCA in solid or solution phase.

PPE CategoryStandard/MaterialRationale & Specifications
Hand Protection Double-gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Minimum 5 mil) or Laminate (Silver Shield)NCAs can permeate standard latex. Double gloving provides a "sacrificial" outer layer. Change outer gloves immediately upon splash contact.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1)+ Face Shield (for >5g scale)Standard safety glasses are insufficient. Leu-NCA dust is a severe eye irritant.[2][3][4][5] Goggles seal the eyes from airborne particulates.
Respiratory Protection Engineering Controls First: Fume Hood or Glovebox.Secondary: N95/P100 (if outside hood)Inhalation of dust causes respiratory sensitization. Always handle solids inside a containment device.
Body Protection Lab Coat (Cotton/Flame Resistant) + Chemical Apron (for liquid transfers)Synthetic fabrics (polyester) can melt if a reaction exotherms or if a fire occurs.
Part 3: Operational Protocols
3.1 Storage & Transport[6]
  • Temperature: Store at -20°C (Freezer) .

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Moisture is the enemy.

  • Container: Glass vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or specific sealing film over the cap to retard moisture ingress.

  • Acclimatization: Before opening, allow the vial to warm to room temperature inside a desiccator. Opening a cold vial condenses atmospheric water directly onto the reagent, ruining it instantly.

3.2 Weighing & Solubilization (The Critical Step)

Context: Static electricity often causes NCA powders to "fly," increasing inhalation risk.

  • Anti-Static Measure: Use an anti-static gun or ionizing bar if weighing in a glovebox.

  • Transfer: Do not use spatulas that have been cleaned with water or alcohols. Use flame-dried or oven-dried tools.

  • Solvent Choice: Use anhydrous solvents (THF, DMF) stored over molecular sieves.

    • Self-Validating Check: If the solution turns cloudy immediately upon dissolution, your solvent is "wet" (contains water), and the NCA is polymerizing into insoluble polypeptides.

3.3 Reaction Setup & Pressure Relief

Scenario: Polymerization of Leu-NCA.

  • Vessel: Flame-dried Schlenk flask or sealed vial with a septum.

  • Venting: As the reaction proceeds, CO₂ is generated.

    • Small Scale (<1g): A balloon filled with inert gas can accommodate the volume expansion.

    • Large Scale (>1g): Use a bubbler (oil trap) to allow CO₂ escape without back-flow of air. Failure to vent can result in vessel rupture.

Part 4: Emergency Response & Disposal[7]
4.1 Spill Management

Do not use water to clean a solid spill. Water will cause rapid evolution of CO₂ and potentially disperse the powder.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don goggles and double gloves.

  • Contain: Cover spill with dry sand or an absorbent pad.

  • Cleanup: Sweep carefully (avoid dust generation) into a waste container.

  • Decontaminate: Wipe the surface with a 10% aqueous sodium bicarbonate solution. This neutralizes traces by forcing hydrolysis to the harmless amino acid (Leucine) and CO₂.

4.2 Waste Disposal (Quenching Protocol)

Active NCAs must be quenched before disposal to prevent pressure buildup in waste drums.

Protocol:

  • Dissolve waste NCA in a small amount of Acetone or THF.

  • Slowly add Ice Water or Ethanol to the solution in a fume hood.

  • Observation: Look/listen for bubbling (CO₂ evolution).

  • Stir for 30 minutes to ensure complete conversion to Leucine (or ethyl ester).

  • Check pH: Adjust to neutral (pH 7) if necessary.

  • Dispose of as Organic Chemical Waste (halogen-free).

Part 5: Visualizations
Figure 1: Operational Workflow for Leu-NCA Handling

Caption: Decision logic for safe handling environments based on operational phase.

LeuNCA_Handling Start Start: Leu-NCA Handling Storage Storage Retrieval (-20°C, Inert) Start->Storage Acclimatize Acclimatize to RT (Prevent Condensation) Storage->Acclimatize Wait 30 mins OpenVessel Open Vessel Acclimatize->OpenVessel Decision Select Environment OpenVessel->Decision Glovebox Glovebox (Argon/N2) <0.5 ppm H2O Decision->Glovebox Synthesis/Storage FumeHood Fume Hood (Schlenk Line) Decision->FumeHood Quenching/Cleanup ProcessGB Weighing & Synthesis (High Purity Required) Glovebox->ProcessGB ProcessFH Quenching & Disposal (Safety Priority) FumeHood->ProcessFH Waste Chemical Waste Stream ProcessGB->Waste Quench First ProcessFH->Waste

Figure 2: Chemical Quenching & Disposal Logic

Caption: Step-by-step quenching pathway to eliminate reactivity and pressure hazards.

Disposal_Logic ActiveNCA Active Leu-NCA Waste Solubilize Dissolve in Acetone/THF ActiveNCA->Solubilize Quench Slow Addition: Ice Water or Ethanol Solubilize->Quench In Fume Hood OffGas Allow CO2 Off-gassing (Bubbling stops) Quench->OffGas Critical Step Neutral Neutralize (pH 7) OffGas->Neutral Bin Organic Waste Bin Neutral->Bin

References
  • Royal Society of Chemistry. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide. Green Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[7] NIH Waste Disposal Guide. Division of Environmental Protection.[7] Retrieved from [Link][7]

Sources

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